Entamizole
描述
属性
CAS 编号 |
68437-32-1 |
|---|---|
分子式 |
C15H18Cl2N4O5 |
分子量 |
405.2 g/mol |
IUPAC 名称 |
2,2-dichloro-N-(4-hydroxyphenyl)-N-methylacetamide;2-(2-methyl-5-nitroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C9H9Cl2NO2.C6H9N3O3/c1-12(9(14)8(10)11)6-2-4-7(13)5-3-6;1-5-7-4-6(9(11)12)8(5)2-3-10/h2-5,8,13H,1H3;4,10H,2-3H2,1H3 |
InChI 键 |
SPCIGFHTOQUUEG-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCO)[N+](=O)[O-].CN(C1=CC=C(C=C1)O)C(=O)C(Cl)Cl |
规范 SMILES |
CC1=NC=C(N1CCO)[N+](=O)[O-].CN(C1=CC=C(C=C1)O)C(=O)C(Cl)Cl |
其他CAS编号 |
68437-32-1 |
同义词 |
Entamizole |
产品来源 |
United States |
Foundational & Exploratory
Entamizole components mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Entamizole Components For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a compound medication formulated with two active ingredients, Metronidazole and Diloxanide Furoate, designed for the treatment of amoebiasis. This technical guide offers a comprehensive examination of the distinct and synergistic mechanisms of action of these components. Metronidazole is primarily effective against invasive trophozoites, while Diloxanide Furoate functions as a luminal amoebicide, targeting parasites within the gut. This document synthesizes available quantitative data and outlines detailed experimental protocols for key assays relevant to the study of these compounds.
Metronidazole
Mechanism of Action
Metronidazole is a prodrug with selective toxicity against anaerobic and microaerophilic organisms, including the protozoan parasite Entamoeba histolytica. Its mechanism of action is a multi-step process culminating in DNA damage and cell death.
The key stages of Metronidazole's action are as follows:
-
Cellular Uptake: As a small, lipophilic molecule, Metronidazole passively diffuses across the cell membrane of the anaerobic parasite.[1]
-
Reductive Activation: Within the anaerobic environment of the parasite, the nitro group of Metronidazole undergoes reduction. This activation is a critical step catalyzed by low-redox-potential electron-transport proteins, such as ferredoxin or flavodoxin, which are abundant in these organisms. The enzyme pyruvate:ferredoxin oxidoreductase (PFOR) is instrumental in this process, as it reduces ferredoxin, which in turn donates an electron to Metronidazole.[2][3]
-
Formation of Cytotoxic Radicals: The reduction of the nitro group leads to the formation of a short-lived, highly reactive nitroso free radical and other cytotoxic intermediates.[4]
-
DNA Damage: These reactive intermediates interact with the parasite's DNA, causing a loss of its helical structure, DNA strand breaks, and inhibition of nucleic acid synthesis.[5] This disruption of critical cellular processes ultimately results in cell death.
The selective activation of Metronidazole in anaerobic environments explains its targeted efficacy and minimal toxicity to human cells, which are predominantly aerobic.
Signaling Pathway Visualization
The following diagram illustrates the reductive activation pathway of Metronidazole within an anaerobic parasite.
Quantitative Data
The following table summarizes the in vitro efficacy of Metronidazole against Entamoeba histolytica.
| Compound | Organism | Assay Method | IC50 (µM) | Reference |
| Metronidazole | Entamoeba histolytica | NBT reduction | 13.2 | [6] |
| Metronidazole | Entamoeba histolytica (reference strain) | NBT reduction | 9.5 | [6] |
Diloxanide Furoate
Mechanism of Action
Diloxanide Furoate is classified as a luminal amoebicide, exerting its effect primarily within the intestinal lumen. It is effective against both the trophozoite and cyst forms of Entamoeba histolytica present in the gut.[7]
Diloxanide Furoate is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, Diloxanide.[8] While the precise mechanism of action of Diloxanide has not been fully elucidated, it is widely believed to function by inhibiting protein synthesis in the amoeba.[8][9] This disruption of essential protein production is thought to lead to parasitic cell death. The structural similarity of Diloxanide to chloramphenicol, a known inhibitor of bacterial protein synthesis, lends support to this proposed mechanism.[9]
Proposed Mechanism Visualization
The following diagram illustrates the proposed mechanism of action for Diloxanide Furoate.
Quantitative Data
While specific in vitro IC50 values for Diloxanide Furoate against Entamoeba histolytica are not consistently reported in the literature, its clinical efficacy is well-established.
| Compound | Efficacy Metric | Value | Reference |
| Diloxanide Furoate | Parasite clearance rate | 81-96% | [9][10] |
Experimental Protocols
In Vitro Amoebicidal Susceptibility Testing
The following workflow provides a generalized protocol for determining the in vitro susceptibility of Entamoeba histolytica to antimicrobial compounds using a colorimetric cell viability assay.
This assay is a quantitative colorimetric method for assessing cell viability based on metabolic activity.
-
Cell Seeding: Plate E. histolytica trophozoites in a 96-well plate at a density of 1 x 10^4 cells/well in a final volume of 100 µL of culture medium.
-
Compound Addition: Introduce serial dilutions of the test compound to the wells. Include appropriate controls, such as a vehicle control and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the resulting dose-response curve.
This assay also quantifies cell viability by measuring the metabolic reduction of NBT.
-
Trophozoite Preparation: Harvest E. histolytica trophozoites from culture and adjust the cell concentration to 1 x 10^5 cells/mL.
-
Drug Exposure: In a 96-well plate, expose the trophozoites to serial dilutions of the test compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
NBT Incubation: Add NBT solution to each well and incubate for an additional 2-3 hours at 37°C.
-
Formazan Solubilization: Solubilize the resulting formazan product as required by the specific protocol.
-
Spectrophotometric Measurement: Measure the absorbance at a wavelength of approximately 550 nm.
-
IC50 Determination: Calculate the IC50 value from the dose-response curve generated from the absorbance readings.
Single Cell Gel Electrophoresis (Comet Assay) for DNA Damage
This technique is employed to detect DNA strand breaks in individual cells.
-
Cell Treatment: Expose E. histolytica trophozoites to the test compound (e.g., Metronidazole) for a predetermined duration.
-
Embedding in Agarose (B213101): Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to disrupt cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and expose strand breaks.
-
Electrophoresis: Subject the slides to an electric field. Damaged DNA fragments will migrate away from the nucleoid, creating a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye, such as ethidium (B1194527) bromide.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified using image analysis software to measure parameters like tail length and tail moment.
In Vitro Protein Synthesis Inhibition Assay
This assay is used to determine if a compound interferes with protein synthesis.
-
Cell-Free System: Employ a commercially available cell-free transcription-translation system, for instance, derived from E. coli or rabbit reticulocytes.
-
Reporter Gene: Use a DNA template that encodes a reporter protein, such as luciferase.
-
Reaction Setup: In a microplate format, combine the cell-free extract, reaction buffer, reporter DNA, and serial dilutions of the test compound (e.g., Diloxanide).
-
Incubation: Incubate the plate at the optimal temperature for the chosen cell-free system (e.g., 37°C) for a defined period (e.g., 2-4 hours).
-
Luminescence Measurement: Add the appropriate luciferase substrate to each well and measure the resulting luminescence with a luminometer.
-
Data Analysis: A reduction in the luminescence signal in the presence of the test compound indicates inhibition of protein synthesis. Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
The combination of Metronidazole and Diloxanide Furoate in this compound offers a robust therapeutic approach to amoebiasis. Metronidazole's efficacy is derived from its reductive activation within anaerobic parasites, leading to extensive DNA damage and the elimination of invasive trophozoites. Diloxanide Furoate acts synergistically by targeting the luminal forms of the parasite, with a mechanism that is strongly suggested to involve the inhibition of protein synthesis. The detailed experimental protocols provided herein serve as a valuable resource for the ongoing research and development of antiprotozoal agents, contributing to the advancement of therapies for this significant global health concern.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The single cell gel electrophoresis assay (comet assay): a European review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 9. biorxiv.org [biorxiv.org]
- 10. Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Action of Metronidazole and Diloxanide Furoate in the Treatment of Amoebiasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The combination of metronidazole (B1676534) and diloxanide (B1670642) furoate stands as a cornerstone in the therapeutic arsenal (B13267) against amoebiasis, a parasitic infection caused by Entamoeba histolytica. This technical guide provides an in-depth analysis of the synergistic relationship between these two compounds. While the term "synergy" in this context primarily refers to their complementary mechanisms of action—metronidazole as a potent tissue amoebicide and diloxanide furoate as an effective luminal amoebicide—this document synthesizes the available preclinical and clinical data to offer a comprehensive understanding for research and development professionals. This guide details the individual and combined mechanisms of action, presents quantitative clinical efficacy data, outlines relevant experimental protocols, and visualizes key pathways and workflows to facilitate further investigation and drug development in this critical area of infectious disease.
Introduction: The Rationale for Combination Therapy
Amoebiasis presents a dual challenge for treatment: the invasive trophozoite stage that causes tissue damage, particularly in the intestines and liver, and the dormant, transmissible cyst stage that resides in the intestinal lumen. Effective therapy requires the eradication of both forms to achieve a complete cure and prevent relapse and further transmission. Metronidazole is highly effective against the invasive trophozoites but has limited activity against the luminal cysts.[1] Conversely, diloxanide furoate is a luminal amoebicide that is effective against the cyst form but not against invasive trophozoites in the tissue.[2] The combination of these two drugs, therefore, provides a comprehensive treatment that addresses both facets of the infection, a concept widely regarded as a logical and effective therapeutic strategy.[3]
Mechanisms of Action and Signaling Pathways
The synergistic effect of metronidazole and diloxanide furoate stems from their distinct yet complementary sites and mechanisms of action.
Metronidazole: A Tissue Amoebicide
Metronidazole is a prodrug that requires activation within the anaerobic environment of E. histolytica. The activation process involves the reduction of its nitro group by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin.[4] This reduction generates cytotoxic nitro radical anions.[4] These reactive metabolites interact with the parasite's DNA, causing strand breakage and loss of the helical structure, which ultimately inhibits protein synthesis and leads to cell death.[1][4]
Diloxanide Furoate: A Luminal Amoebicide
Diloxanide furoate is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, diloxanide.[5] While its precise molecular target has not been fully elucidated, it is widely believed to inhibit protein synthesis in E. histolytica trophozoites.[5][6] This action is thought to be due to the structural similarity of diloxanide's dichloroacetamide group to chloramphenicol, a known inhibitor of bacterial protein synthesis.[7] By disrupting essential protein production, diloxanide inhibits the growth and replication of the trophozoites in the intestinal lumen, thereby preventing the formation of new cysts.[5][7]
Quantitative Data on Clinical Efficacy
Numerous clinical trials have demonstrated the high cure rates of the metronidazole and diloxanide furoate combination therapy in patients with amoebiasis. The data consistently show excellent parasitological and clinical cure rates.
| Study | Patient Population | Treatment Regimen | Parasitological Cure Rate | Clinical Cure Rate | Reference |
| Qureshi H, et al. (1997) | 34 patients with amoebiasis | One tablet (500 mg diloxanide furoate and 400 mg metronidazole), three times daily for 5 days. | 100% | 91% (abdominal pain relief) | [8] |
| Kazi MY, et al. (2017) | 30 children (2-10 years) with amoebiasis | Combination of metronidazole and diloxanide in therapeutic doses for five days. | 98% | 98% | [3][9] |
| Rubidge CJ, et al. (1970) | 19 children with acute amoebic dysentery | Combination of dehydroemetine, tetracycline, and diloxanide furoate. | 84% (16 out of 19 cured) | Not specified | [10] |
| Anonymous | 54 patients with amoebiasis and giardiasis | One tablet (500 mg diloxanide furoate and 400 mg metronidazole), three times daily for 5 days. | 100% | 91% (abdominal pain relief in amoebiasis patients) | [11] |
| Legese N, et al. (2021) (Meta-analysis) | Adult amoebic patients | Metronidazole with diloxanide furoate. | 100% (based on one RCT) | Not specified | [12] |
Experimental Protocols
In Vitro Susceptibility Testing of E. histolytica
This protocol outlines a method to determine the in vitro susceptibility of E. histolytica isolates to metronidazole and diloxanide furoate, individually and in combination, to assess for synergistic, additive, or antagonistic effects.
Materials:
-
E. histolytica trophozoite culture (e.g., HM1:IMSS strain)
-
TYI-S-33 medium supplemented with bovine serum
-
Metronidazole and diloxanide furoate stock solutions
-
96-well microtiter plates
-
Inverted microscope
-
Hemocytometer
-
Trypan blue solution
Protocol:
-
Culture Preparation: Culture E. histolytica trophozoites in TYI-S-33 medium at 37°C. Harvest trophozoites during the logarithmic growth phase.[4]
-
Drug Dilution: Prepare serial dilutions of metronidazole and diloxanide furoate in TYI-S-33 medium. For combination studies (checkerboard assay), prepare a matrix of concentrations for both drugs.[4]
-
Inoculation: Seed the 96-well plates with a standardized concentration of trophozoites (e.g., 1 x 10⁴ cells/mL).[4]
-
Drug Exposure: Add the drug dilutions to the respective wells. Include a drug-free control.[4]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[4]
-
Viability Assessment: Determine the number of viable trophozoites in each well using a hemocytometer and trypan blue exclusion.[4]
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each drug individually and for the combination. The nature of the interaction (synergistic, additive, or antagonistic) can be determined using isobologram analysis.[4]
Clinical Trial Workflow
The following diagram illustrates a general workflow for a clinical trial evaluating the efficacy of the combined therapy.
Discussion and Future Directions
The combination of metronidazole and diloxanide furoate is a highly effective and logical therapeutic strategy for amoebiasis, achieving high cure rates by targeting both invasive and luminal stages of the parasite.[4] While the clinical and functional synergy is well-established, there is a notable gap in the literature regarding the quantitative in vitro assessment of their synergistic interaction using methods like checkerboard assays or isobologram analysis. Future research should aim to generate this data to provide a more complete pharmacological profile of the combination.
Furthermore, the precise molecular target of diloxanide remains to be definitively identified.[6] Elucidating this target would be a significant advancement, enabling structure-based drug design and the development of new luminal amoebicides with improved efficacy and safety profiles. Investigating potential mechanisms of resistance to this combination is also a critical area for future research to ensure its long-term clinical utility.
Conclusion
The synergistic effect of metronidazole and diloxanide furoate, rooted in their complementary mechanisms of action, provides a robust and reliable treatment for amoebiasis. This technical guide has synthesized the current understanding of their individual and combined activities, supported by clinical efficacy data and detailed experimental protocols. For researchers and drug development professionals, the information presented herein serves as a foundation for further investigation into novel antiamoebic therapies, with a particular emphasis on elucidating the precise molecular mechanisms of diloxanide and quantitatively defining the synergistic potential of this and other combination therapies.
References
- 1. Amebiasis Medication: Antibiotics, Other [emedicine.medscape.com]
- 2. Uncovering novel antiamoebic compounds in plants, maple syrup and marine microbes – Rhode Island IDeA Network of Biomedical Research Excellence [web.uri.edu]
- 3. annalskemu.org [annalskemu.org]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Diloxanide? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of a combined diloxanide furoate-metronidazole preparation in the treatment of amoebiasis and giardiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. annalskemu.org [annalskemu.org]
- 10. Treatment of Children with Acute Amoebic Dysentery: Comparative Trial of Metronidazole against a Combination of Dehydroemetine, Tetracycline, and Diloxanide Furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Antimicrobial Spectrum of Ofloxacin and Ornidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the individual and combined antimicrobial spectra of ofloxacin (B1677185) and ornidazole (B1677491). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key mechanisms and workflows.
Introduction
The combination of ofloxacin, a broad-spectrum fluoroquinolone, and ornidazole, a nitroimidazole with potent activity against anaerobic bacteria and protozoa, represents a significant therapeutic strategy for managing mixed infections. Understanding the distinct and synergistic antimicrobial properties of these two agents is crucial for their effective clinical application and for the development of new therapeutic regimens. This guide delves into their mechanisms of action, antimicrobial spectra supported by quantitative data, and the methodologies used to evaluate their efficacy.
Mechanisms of Action
Ofloxacin
Ofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1][2]
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription. Ofloxacin binds to the A-subunit of DNA gyrase, trapping the enzyme-DNA complex and leading to the cessation of DNA replication and the generation of double-strand DNA breaks.[3][4]
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, Topoisomerase IV is the main target. This enzyme is crucial for the decatenation (separation) of daughter chromosomes following DNA replication. Ofloxacin's inhibition of Topoisomerase IV prevents the segregation of replicated DNA, thereby halting cell division.[1][5]
The dual targeting of these essential enzymes results in a potent bactericidal action against a wide range of aerobic bacteria.
Ornidazole
Ornidazole, a 5-nitroimidazole derivative, is a prodrug that requires reductive activation within the target microorganism. Its selective toxicity against anaerobic bacteria and certain protozoa is due to the presence of low redox potential electron transport proteins in these organisms, which are not found in aerobic bacteria or mammalian cells.[6]
The mechanism involves the following steps:
-
Entry into the cell: Ornidazole passively diffuses into the microbial cell.
-
Reductive Activation: Inside the anaerobic microbe, the nitro group of ornidazole is reduced by electron-donating proteins, such as ferredoxin. This reduction process forms highly reactive nitro radical anions and other cytotoxic intermediates.[7]
-
DNA Damage: These reactive intermediates interact with and damage the helical structure of the microbial DNA, causing strand breakage and leading to cell death.[8] This disruption of DNA synthesis is the primary mode of its antimicrobial action.[9]
Antimicrobial Spectrum and Potency
The following tables summarize the in-vitro activity of ofloxacin and ornidazole against a range of clinically significant microorganisms. The data, presented as Minimum Inhibitory Concentration (MIC) values, has been compiled from various studies. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Ofloxacin Antimicrobial Spectrum
Ofloxacin demonstrates a broad spectrum of activity against many Gram-positive and Gram-negative aerobic bacteria.
Table 1: In-vitro Activity of Ofloxacin against Gram-Positive Bacteria
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus (Methicillin-susceptible) | - | 0.25 - 2 | 0.25 | 1.0 | [1] |
| Staphylococcus aureus (Methicillin-resistant) | - | 0.25 - 2 | - | 2.0 | [2] |
| Coagulase-negative staphylococci | - | 0.5 - 4 | - | 2.0 | [2] |
| Streptococcus pneumoniae | - | ≤4 | - | - | |
| Streptococcus pyogenes (Group A) | - | ≤2 | - | - | |
| Enterococcus faecalis | - | 1 - 16 | - | 8.0 | [2] |
Table 2: In-vitro Activity of Ofloxacin against Gram-Negative Bacteria
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Escherichia coli | 117 | - | 0.125 | 1.0 | [3] |
| Klebsiella pneumoniae | 117 | - | 0.125 | 1.0 | [3] |
| Enterobacter cloacae | 117 | - | 0.125 | 1.0 | [3] |
| Proteus mirabilis | 117 | - | 0.125 | 1.0 | [3] |
| Serratia marcescens | 117 | - | 0.125 | 1.0 | [3] |
| Pseudomonas aeruginosa | 124 | 0.25 - 4.0 | - | - | [1] |
| Haemophilus influenzae | - | ≤0.06 | - | - | |
| Neisseria gonorrhoeae | - | ≤0.06 | - | - | |
| Acinetobacter spp. | 13 | - | 1.0 | 4.0 | [3] |
Ornidazole Antimicrobial Spectrum
Ornidazole's activity is primarily directed against anaerobic bacteria and various protozoa. It is generally inactive against aerobic and facultative anaerobic bacteria.
Table 3: In-vitro Activity of Ornidazole against Anaerobic Bacteria
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Bacteroides fragilis group | 284 | - | - | |
| Bacteroides fragilis | 68 | - | <3.1 | [5] |
| Non-fragilis Bacteroides | 235 | - | - | |
| Clostridium perfringens | 18 | - | <6.2 | [5] |
| Other Clostridium spp. | 11 | - | <6.2 | [5] |
| Anaerobic Gram-positive cocci | 235 | - | - |
Note: Many studies report high susceptibility of anaerobic bacteria to ornidazole without providing specific MIC90 values, stating that most strains are inhibited at concentrations of ≤4 µg/mL.
Table 4: In-vitro Activity of Ornidazole against Protozoa
| Organism | MIC (µg/mL) | MLC (µg/mL) | Reference(s) |
| Trichomonas vaginalis | 50 | 100 | |
| Entamoeba histolytica | - | - | |
| Giardia lamblia | - | - |
Note: Data for Entamoeba histolytica and Giardia lamblia is less consistently reported in tabular format but ornidazole is clinically effective against these protozoa.
Combined Antimicrobial Activity and Synergy
The combination of ofloxacin and ornidazole is intended to provide a broad empirical coverage against mixed infections involving aerobic, anaerobic, and protozoal pathogens. The rationale for this combination is the complementary nature of their antimicrobial spectra.
The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction between two antimicrobial agents. The formula is as follows:
FIC Index = FIC of Ofloxacin + FIC of Ornidazole
Where:
-
FIC of Ofloxacin = (MIC of Ofloxacin in combination) / (MIC of Ofloxacin alone)
-
FIC of Ornidazole = (MIC of Ornidazole in combination) / (MIC of Ornidazole alone)
The interpretation of the FIC index is as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Experimental Protocols
Accurate determination of antimicrobial activity is fundamental. The following are detailed methodologies for key experiments cited in the evaluation of ofloxacin and ornidazole.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol should adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Stock solutions of ofloxacin and ornidazole
-
Pipettes, sterile reservoirs, and incubator.
Procedure:
-
Preparation of Antimicrobial Dilutions: a. Prepare serial twofold dilutions of each antimicrobial agent in CAMHB directly in the 96-well plates. b. The final volume in each well after adding the inoculum should be 100 µL. c. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies from an 18-24 hour agar (B569324) plate. b. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the standardized bacterial suspension. b. Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air for aerobic bacteria. For anaerobic bacteria, use appropriate anaerobic incubation conditions and media.
-
Reading and Interpretation: a. After incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Agar Disk Diffusion (Kirby-Bauer) Method
This is a qualitative method to determine the susceptibility of bacteria to antimicrobial agents based on the size of the zone of inhibition.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Paper disks impregnated with known concentrations of ofloxacin (e.g., 5 µg) and ornidazole.
-
Sterile cotton swabs, forceps or disk dispenser.
-
Incubator and caliper/ruler.
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described above.
-
Inoculation of Agar Plate: a. Dip a sterile cotton swab into the adjusted inoculum suspension. b. Rotate the swab against the inside of the tube to remove excess fluid. c. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Application of Disks: a. Aseptically place the antimicrobial-impregnated disks on the inoculated agar surface. b. Ensure the disks are firmly in contact with the agar. Place them at least 24 mm apart.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Measurement and Interpretation: a. After incubation, measure the diameter of the zones of complete growth inhibition in millimeters. b. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the established breakpoints provided by standards like CLSI.
Checkerboard Assay for Synergy Testing
This method is used to quantitatively assess the interaction between two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
CAMHB or other appropriate broth
-
Standardized bacterial inoculum (as for MIC testing)
-
Stock solutions of ofloxacin and ornidazole.
Procedure:
-
Plate Setup: a. Dispense broth into all wells of a 96-well plate. b. Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of Ofloxacin. c. Along the y-axis (e.g., rows A-G), create serial twofold dilutions of Ornidazole. d. This creates a grid where each well contains a unique combination of the two drugs. e. Include a row with only dilutions of Ofloxacin (to re-determine its MIC) and a column with only dilutions of Ornidazole (to re-determine its MIC). f. Also include growth and sterility controls.
-
Inoculation and Incubation: Inoculate the plate with the standardized bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL and incubate as for a standard MIC test.
-
Data Analysis: a. After incubation, identify the MIC of each drug alone and the MIC of each drug in combination (the lowest concentration of each drug that, in combination, inhibits visible growth). b. Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth along the growth/no-growth interface.
Conclusion
Ofloxacin and ornidazole possess distinct and complementary antimicrobial spectra. Ofloxacin provides broad coverage against common aerobic Gram-positive and Gram-negative pathogens by inhibiting bacterial DNA replication and cell division. Ornidazole is highly effective against anaerobic bacteria and protozoa, which are frequent contributors to mixed infections, through a mechanism of reductive activation and subsequent DNA damage. While the combination is clinically utilized for its synergistic potential in treating mixed infections, there is a need for more comprehensive in-vitro studies that quantify this synergy through methods like the checkerboard assay to generate a broader set of FIC index values. The detailed protocols provided in this guide serve as a foundation for such future research and for the standardized evaluation of these important antimicrobial agents.
References
- 1. scialert.net [scialert.net]
- 2. Evaluation of Ofloxacin and Ornidazole as an Adjunct to Scaling and Root Planing in the Treatment of Generalized Chronic Periodontitis: A Randomized Clinical Study [wjoud.com]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining fractional inhibitory concentration index cutoffs for additive interactions based on self-drug additive combinations, Monte Carlo simulation analysis, and in vitro-in vivo correlation data for antifungal drug combinations against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
In Vitro Activity of Entamizole's Nitroimidazole Components Against Anaerobic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entamizole is a brand name for combination drug formulations, which commonly include a nitroimidazole antibiotic—such as metronidazole (B1676534) or ornidazole (B1677491)—paired with another agent like diloxanide (B1670642) furoate or ofloxacin. The antianaerobic activity of this compound is primarily attributable to its nitroimidazole component. These compounds are prodrugs that are selectively activated in anaerobic environments, making them highly effective against anaerobic bacteria and certain protozoa. This technical guide provides an in-depth overview of the in vitro activity of these key nitroimidazole components against a range of clinically significant anaerobic bacteria. The data presented is a synthesis of findings from multiple research studies.
The mechanism of action of 5-nitroimidazoles like metronidazole and ornidazole is initiated by the entry of the drug into the microbial cell via passive diffusion.[1] Inside the anaerobic bacterium, the drug's nitro group is reduced by low-redox-potential electron-transport proteins, such as ferredoxin or flavodoxin, which are characteristic of anaerobic metabolism.[2][3] This reduction process forms short-lived, highly reactive nitroso free radicals and other cytotoxic intermediates.[1] These reactive molecules can then bind to and damage bacterial DNA, leading to strand breakage and helical structure destabilization, ultimately resulting in cell death.[4][5] This selective activation in anaerobic cells accounts for the targeted efficacy of these drugs.[2]
Quantitative In Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for metronidazole and ornidazole against various anaerobic bacteria. The data has been compiled from several studies to provide a comparative overview. MIC values are presented as ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates), where available. All concentrations are in µg/mL.
Table 1: In Vitro Activity of Metronidazole against Anaerobic Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Bacteroides fragilis group | 55 | ≤0.5 - >16 | 0.5 | 1.0 | [6] |
| Bacteroides fragilis | 50 | ≤1.0 | - | - | [7] |
| Clostridium perfringens | - | ≤0.06 - >256 | - | - | [8][9] |
| Prevotella melaninogenica | 50 | ≤0.016 - 0.19 | - | - | [10] |
| Fusobacterium nucleatum | 26 | ≤0.03 - 1.0 | - | - | [11] |
| Peptostreptococcus anaerobius | 30 | - | - | - | |
| Peptostreptococcus spp. | - | - | - | - | [12][13][14] |
Table 2: In Vitro Activity of Ornidazole against Anaerobic Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Bacteroides fragilis group | 55 | ≤0.5 - >16 | 1.0 | 2.0 | [6] |
| Bacteroides fragilis | 50 | ≤1.0 | - | - | [7] |
| Anaerobic Bacteria (114 strains) | 114 | ≤3.1 | - | - | [15][16] |
Experimental Protocols
The determination of in vitro susceptibility of anaerobic bacteria to antimicrobial agents requires specialized methodologies to ensure the viability of the organisms and the accuracy of the results. The reference method recommended by the Clinical and Laboratory Standards Institute (CLSI) is the agar (B569324) dilution method.[17][18]
CLSI Agar Dilution Method for Anaerobic Bacteria (Wadsworth Method)
This method involves the incorporation of twofold serial dilutions of the antimicrobial agent into an appropriate agar medium, followed by the inoculation of a standardized bacterial suspension.
1. Media and Reagents:
-
Agar Medium: Brucella agar supplemented with hemin, vitamin K₁, and 5% laked sheep blood is the recommended medium.[18]
-
Antimicrobial Agent: Prepare a stock solution of the antimicrobial agent (metronidazole or ornidazole) at a high concentration. A series of twofold dilutions are then made.
-
Inoculum Broth: A suitable broth medium for growing the anaerobic isolates to the required turbidity, such as supplemented Brucella broth.
-
Anaerobic Incubation System: An anaerobic chamber or jar system capable of maintaining an atmosphere of approximately 80-90% N₂, 5-10% H₂, and 5-10% CO₂.
2. Inoculum Preparation:
-
Subculture the anaerobic isolate onto a non-selective agar plate and incubate under anaerobic conditions for 24-48 hours.
-
Select several colonies and suspend them in a suitable broth to match the turbidity of a 0.5 McFarland standard.
3. Plate Preparation and Inoculation:
-
Prepare a series of agar plates, each containing a specific concentration of the antimicrobial agent. A growth control plate with no antimicrobial agent is also prepared.
-
Using a multipoint inoculator (e.g., a Steers replicator), inoculate the standardized bacterial suspension onto the surface of each agar plate.
4. Incubation:
-
Incubate the inoculated plates in an anaerobic atmosphere at 35-37°C for 48 hours.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, or that allows for the growth of no more than one or two discrete colonies.[17]
Visualization of Mechanism of Action
The following diagrams illustrate the key pathways involved in the action of nitroimidazoles against anaerobic bacteria and the experimental workflow for susceptibility testing.
Caption: Mechanism of action of nitroimidazoles in anaerobic bacteria.
Caption: Experimental workflow for the agar dilution method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Metronidazole Activation Is Mutagenic and Causes DNA Fragmentation in Helicobacter pylori and in Escherichia coli Containing a Cloned H. pylori rdxA+ (Nitroreductase) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparative Susceptibilities of Anaerobic Bacteria to Metronidazole, Ornidazole, and SC-28538 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Antimicrobial susceptibility of Clostridium perfringens isolates of bovine, chicken, porcine, and turkey origin from Ontario - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility profiles of commensal Clostridium perfringens isolates from chickens in Hungarian poultry farms between 2022 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. β-Lactamase Production and Antimicrobial Susceptibility of Oral Heterogeneous Fusobacterium nucleatum Populations in Young Children - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibilities of Peptostreptococcus anaerobius and the Newly Described Peptostreptococcus stomatis Isolated from Various Human Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Peptostreptococcus spp. (and Finegoldia magna) | Johns Hopkins ABX Guide [hopkinsguides.com]
- 15. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 18. webstore.ansi.org [webstore.ansi.org]
Entamizole in the Study of the Entamoeba histolytica Life Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Entamizole, a combination drug containing metronidazole (B1676534) and diloxanide (B1670642) furoate, in the scientific study of the Entamoeba histolytica life cycle. This document details the mechanisms of action of its components, provides experimental protocols for assessing its efficacy against various life cycle stages, presents available quantitative data, and illustrates key pathways and workflows using diagrams.
Introduction to Entamoeba histolytica and this compound
Entamoeba histolytica is a protozoan parasite responsible for amoebiasis, a disease with significant global morbidity and mortality. Its life cycle consists of two primary stages: the infectious cyst and the motile, disease-causing trophozoite.[1] this compound is a therapeutic agent that combines two drugs with complementary actions: metronidazole, which is effective against the invasive trophozoite stage, and diloxanide furoate, a luminal amoebicide that targets both trophozoites and cysts within the gut.[1][2] This dual action makes it a subject of interest for studying the parasite's full life cycle.
Data Presentation: In Vitro Efficacy of Anti-Amoebic Agents
Table 1: In Vitro Efficacy of Metronidazole against E. histolytica Trophozoites
| Strain | IC50 (µM) | Reference |
| HM1:IMSS (Reference Strain) | 9.5 | [4] |
| Clinical Isolates (Mean) | 13.2 | [4] |
Table 2: Clinical Efficacy of Combined Metronidazole and Diloxanide Furoate Therapy
| Study Population | Treatment Regimen | Parasitological Cure Rate | Clinical Cure Rate | Reference |
| 54 patients with amoebiasis and giardiasis | 500 mg diloxanide furoate + 400 mg metronidazole, three times daily for 5 days | 100% | 91% (amoebiasis) | [5] |
| Children (2-10 years) with amoebiasis and giardiasis | Therapeutic doses for 5 days | 98% (amoebiasis) | 98% | [6] |
Mechanism of Action
The two components of this compound, metronidazole and diloxanide furoate, have distinct mechanisms of action that target different aspects of the E. histolytica life cycle.
Metronidazole
Metronidazole is a prodrug that is activated within the anaerobic environment of the E. histolytica trophozoite.[1] The drug's nitro group is reduced by the parasite's own enzymes, such as pyruvate:ferredoxin oxidoreductase (PFOR), which leads to the formation of cytotoxic nitro radicals.[1] These reactive intermediates then cause damage to the parasite's DNA, leading to strand breakage and ultimately cell death.[1]
Diloxanide Furoate
Diloxanide furoate is also a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, diloxanide.[7] While its precise molecular target is not fully elucidated, it is believed to act as a luminal amoebicide by inhibiting protein synthesis in E. histolytica trophozoites.[2][8] This disruption of essential protein production leads to the death of the parasite.[2] It is also suggested that diloxanide furoate blocks the conversion of trophozoites into the more virulent and invasive cyst forms.[8][9]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the efficacy of this compound and its components against E. histolytica.
Axenic Culture of E. histolytica Trophozoites
This protocol describes the maintenance of a pure culture of E. histolytica trophozoites.
-
Materials:
-
E. histolytica strain (e.g., HM-1:IMSS)
-
TYI-S-33 medium
-
Heat-inactivated bovine serum (12.5%)
-
Penicillin-streptomycin solution
-
Screw-capped culture tubes
-
Incubator at 36°C
-
-
Procedure:
-
Prepare complete TYI-S-33 medium by supplementing with bovine serum and penicillin-streptomycin.
-
Inoculate a culture tube containing fresh medium with an established E. histolytica culture.
-
Incubate the tubes at a 10° angle at 36°C.[10]
-
Subculture the trophozoites every 48-72 hours by replacing the old medium with fresh, pre-warmed medium.[11]
-
In Vitro Trophozoite Viability Assay (NBT Reduction Method)
This assay determines the viability of trophozoites after drug exposure.
-
Materials:
-
Cultured E. histolytica trophozoites
-
96-well microtiter plates
-
This compound components (Metronidazole, Diloxanide Furoate) dissolved in DMSO
-
Nitroblue tetrazolium (NBT) solution
-
Hank's Balanced Salt Solution (HBSS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
-
-
Procedure:
-
Harvest trophozoites from a 24-hour culture and adjust the count to 3 x 10^5 parasites/ml in fresh medium.[4]
-
In a 96-well plate, perform serial dilutions of the test compounds.[4]
-
Add 100 µl of the parasite suspension to each well. Include drug-free controls.[4]
-
Incubate the plate at 37°C for 4 hours.[4]
-
Wash the plate with pre-warmed HBSS.[4]
-
Add 100 µl of NBT solution to each well and incubate for 45 minutes at 37°C.[4]
-
Wash the plate twice with HBSS and add 200 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the drug concentration.
-
In Vitro Encystation Assay
This protocol describes the induction of trophozoites to form cysts in vitro.
-
Materials:
-
Logarithmic phase E. histolytica trophozoites
-
TYI-S-33 medium without glucose (TYI basal medium)
-
Culture flasks
-
Incubator at 37°C
-
Calcofluor White M2R stain
-
Fluorescence microscope
-
-
Procedure:
-
Inoculate trophozoites at a high density (50,000 cells/mL) in TYI basal medium.[12]
-
Incubate the culture for 72 hours to allow for encystation.[12]
-
To test the effect of a drug on encystation, add the compound at the time of inoculation.
-
After 72 hours, harvest the cells and wash with PBS.
-
Stain the cells with 0.05% Calcofluor White M2R for 10 minutes to visualize the chitinous cyst wall.
-
Observe under a fluorescence microscope and quantify the percentage of cysts.
-
Cyst Viability Assay (Fluorescein Diacetate Staining)
This assay determines the viability of the formed cysts.
-
Materials:
-
In vitro-formed E. histolytica cysts
-
Fluorescein diacetate (FDA) stock solution (2.5 mg/mL in acetone)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
-
-
Procedure:
-
Harvest and wash the cysts with PBS.
-
Adjust the cyst concentration to 1 x 10^6 cysts/mL in PBS.[12]
-
To 100 µL of the cyst suspension, add 1.6 µL of the FDA stock solution.[12]
-
Incubate at room temperature for 8 minutes.[12]
-
Observe under a fluorescence microscope. Viable cysts will fluoresce green.
-
Determine the percentage of viable cysts by counting at least 100 cysts.[12]
-
In Vitro Excystation Assay
This protocol describes the induction of cysts to revert to trophozoites.
-
Materials:
-
Viable, in vitro-formed E. histolytica cysts
-
TYI-S-33 medium with glucose
-
12-well culture plates
-
Incubator at 37°C
-
Inverted microscope
-
-
Procedure:
-
Inoculate viable cysts into a 12-well plate containing fresh TYI-S-33 medium with glucose.[12]
-
To test the effect of a drug on excystation, add the compound at the time of inoculation.
-
Seal the plate and incubate at 37°C for up to 5 days.[12]
-
Monitor the culture daily for the emergence of motile trophozoites using an inverted microscope.
-
Quantify the number of emerged trophozoites to assess the effect of the drug.
-
Visualizations
The following diagrams illustrate the E. histolytica life cycle, the proposed mechanisms of action of this compound's components, and a general experimental workflow for drug testing.
Caption: The life cycle of Entamoeba histolytica.
Caption: Activation of metronidazole and its effect on E. histolytica.
Caption: Hydrolysis of diloxanide furoate and its proposed action.
Caption: Workflow for evaluating drug efficacy on E. histolytica.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Entamoeba histolytica | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. What is the mechanism of Diloxanide? [synapse.patsnap.com]
- 8. Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Testing of Potential Entamoeba histolytica Pyruvate Phosphate Dikinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vitro Induction of Entamoeba histolytica Cyst-like Structures from Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]
The Symbiotic Relationship in Amoebiasis Treatment: A Pharmacokinetic Deep Dive into the Metronidazole and Diloxanide Furoate Combination
For Immediate Release
This technical guide provides a comprehensive analysis of the pharmacokinetic profiles of metronidazole (B1676534) and diloxanide (B1670642) furoate, a combination therapy paramount in the effective treatment of amoebiasis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the absorption, distribution, metabolism, and excretion (ADME) of these two agents when used in concert. While extensive data exists for the individual drugs, this paper also highlights the current landscape of pharmacokinetic data for the combination therapy and outlines robust experimental protocols for further investigation.
Introduction: A Two-Pronged Attack on Amoebiasis
Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, requires a strategic therapeutic approach. The combination of metronidazole and diloxanide furoate offers a synergistic effect by targeting the parasite in different locations. Metronidazole is a potent tissue amoebicide, effective against the invasive trophozoites in the intestinal wall and liver.[1][2] In contrast, diloxanide furoate acts as a luminal amoebicide, targeting the cysts and trophozoites within the gut lumen.[3][4] This dual action ensures a comprehensive eradication of the parasite, reducing the likelihood of relapse.[4] Understanding the pharmacokinetic interplay, or lack thereof, between these two drugs is crucial for optimizing dosing regimens and ensuring clinical efficacy.
Quantitative Pharmacokinetic Data
While the clinical efficacy of the metronidazole and diloxanide furoate combination is well-established, detailed pharmacokinetic studies on their co-administration are not extensively available in the public domain.[4][5] Therefore, the following tables summarize the key pharmacokinetic parameters for each drug when administered individually. Researchers should consider these values as a baseline for studies on the combination therapy.
Table 1: Pharmacokinetic Parameters of Metronidazole (Oral Administration)
| Parameter | Value | Reference |
| Bioavailability (F) | >90% | [6] |
| Time to Peak Concentration (Tmax) | 0.25 - 4 hours | [7] |
| Peak Plasma Concentration (Cmax) | 8 - 13 mg/L (after a single 500 mg dose) | [7] |
| Area Under the Curve (AUC) | 100 - 159 mg/L.h (after a single 500 mg dose) | [7] |
| Volume of Distribution (Vd) | 0.51 - 1.1 L/kg | [6][8] |
| Plasma Protein Binding | <20% | [6][7] |
| Elimination Half-life (t½) | 6 - 14 hours | [8] |
| Primary Route of Elimination | Renal (Metabolites and unchanged drug) | [6] |
Table 2: Pharmacokinetic Parameters of Diloxanide Furoate (Oral Administration)
| Parameter | Value | Reference |
| Bioavailability (F) | ~90% (for Diloxanide) | |
| Time to Peak Concentration (Tmax) | Approximately 2 hours | |
| Peak Plasma Concentration (Cmax) | Data not readily available | |
| Area Under the Curve (AUC) | Data not readily available | |
| Volume of Distribution (Vd) | Data not readily available | |
| Plasma Protein Binding | Data not readily available | |
| Elimination Half-life (t½) | Approximately 3 hours (for Diloxanide) | [4] |
| Primary Route of Elimination | Renal (as glucuronide conjugate) |
Metabolic Pathways and Potential for Drug-Drug Interactions
Metronidazole Metabolism
Metronidazole is extensively metabolized in the liver, primarily through oxidation of its side chain, followed by glucuronide conjugation.[9] The main metabolites are a hydroxy-metabolite, which possesses some biological activity, and an acid metabolite.[8] While metronidazole has been reported to be a weak inhibitor of the CYP2C9 enzyme, its effect on the major drug-metabolizing enzyme CYP3A4 is contested, with several human pharmacokinetic studies showing no significant inhibition.[10][11]
Caption: Metabolic pathway of Metronidazole.
Diloxanide Furoate Metabolism
Diloxanide furoate is a prodrug that undergoes rapid hydrolysis in the gastrointestinal tract to its active form, diloxanide, and furoic acid.[3] The absorbed diloxanide is then extensively metabolized in the liver, almost entirely through glucuronidation, to an inactive conjugate that is rapidly excreted by the kidneys.
Caption: Metabolic pathway of Diloxanide Furoate.
Given that diloxanide's primary metabolic pathway is glucuronidation, a phase II reaction, and metronidazole is metabolized by phase I enzymes with weak inhibitory potential, significant pharmacokinetic interactions between the two are not anticipated. However, without direct clinical studies, this remains a theoretical assessment.
Experimental Protocols for Pharmacokinetic Analysis
The following outlines a representative, robust experimental protocol for a pharmacokinetic study of the metronidazole and diloxanide furoate combination in a healthy adult population.
Study Design
A single-dose, open-label, two-period crossover study is recommended to assess the pharmacokinetic profile of the combination therapy.
Subject Selection
-
Inclusion Criteria: Healthy adult volunteers (male and female, 18-45 years of age), with a body mass index (BMI) within the normal range. All subjects must provide written informed consent.
-
Exclusion Criteria: History of hypersensitivity to nitroimidazoles or diloxanide furoate, history of gastrointestinal, hepatic, or renal disease, pregnancy or lactation, and use of any prescription or over-the-counter medication within 14 days of the study.
Dosing and Administration
A single oral dose of a combination tablet (e.g., 400 mg metronidazole and 500 mg diloxanide furoate) should be administered with a standardized volume of water after an overnight fast.[4]
Sample Collection
Venous blood samples (approximately 5 mL) should be collected into heparinized tubes at the following time points: pre-dose (0 hours), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose. Plasma should be separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the simultaneous quantification of metronidazole and diloxanide furoate in plasma.[3][12][13]
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size), and an autosampler.[3][14]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) is typically used.[3][15] The exact ratio should be optimized for ideal separation. For example, a mobile phase of acetonitrile and 0.05 M dibasic potassium phosphate (25:75, v/v), adjusted to pH 4, has been reported.[3][9]
-
Flow Rate: A flow rate of approximately 1.0 mL/min is common.[3][9]
-
Detection: UV detection at a wavelength that allows for sensitive measurement of both compounds, for instance, 254 nm.[3][9]
-
Sample Preparation: A protein precipitation or liquid-liquid extraction method should be employed to extract the drugs from the plasma matrix.
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and stability.[14]
Caption: Experimental workflow for a pharmacokinetic study.
Conclusion and Future Directions
The combination of metronidazole and diloxanide furoate is a cornerstone in the management of amoebiasis. While their individual pharmacokinetic profiles are well-understood, there is a clear need for dedicated studies to characterize the pharmacokinetics of the combination therapy. The experimental protocol outlined in this guide provides a robust framework for such investigations. Future research should focus on conducting in-vivo studies to confirm the lack of significant drug-drug interactions and to provide definitive pharmacokinetic parameters for the co-administered drugs. This will enable clinicians to further optimize dosing strategies and ensure the continued efficacy and safety of this vital therapeutic combination.
References
- 1. researchgate.net [researchgate.net]
- 2. Diloxanide + Metronidazole: View Uses, Side Effects and Medicines [truemeds.in]
- 3. fue.edu.eg [fue.edu.eg]
- 4. Efficacy of a combined diloxanide furoate-metronidazole preparation in the treatment of amoebiasis and giardiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. annalskemu.org [annalskemu.org]
- 6. researchgate.net [researchgate.net]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. Clinical pharmacokinetics of metronidazole: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Does metronidazole interact with CYP3A substrates by inhibiting their metabolism through this metabolic pathway? Or should other mechanisms be considered? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thescipub.com [thescipub.com]
- 13. researchgate.net [researchgate.net]
- 14. ijnrd.org [ijnrd.org]
- 15. academic.oup.com [academic.oup.com]
Molecular Targets of Ornidazole in Protozoa: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ornidazole (B1677491), a 5-nitroimidazole antimicrobial agent, is a cornerstone in the treatment of infections caused by anaerobic protozoa such as Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. Its efficacy hinges on a reductive activation process unique to the anaerobic metabolism of these organisms, leading to the generation of cytotoxic radicals. The primary molecular target of activated ornidazole is DNA, resulting in strand breakage and destabilization of the helical structure, ultimately leading to cell death. However, emerging research indicates that the drug's impact is not limited to DNA alone. Activated ornidazole can form adducts with various cellular proteins, including key enzymes involved in redox homeostasis and metabolism, thereby disrupting essential cellular functions. This technical guide provides a comprehensive overview of the known molecular targets of ornidazole in protozoa, detailing its mechanism of action, metabolic activation, and the downstream cellular consequences. It includes a compilation of quantitative efficacy data, detailed experimental protocols for target identification, and visual representations of the key pathways involved.
Mechanism of Action and Metabolic Activation
Ornidazole is a prodrug that requires the reduction of its nitro group to exert its cytotoxic effects.[1] This activation process is highly specific to anaerobic or microaerophilic organisms, which possess the necessary low-redox-potential electron transport components that are absent in their aerobic counterparts.[1]
The activation cascade is initiated by the transfer of electrons to the nitro group of ornidazole. This process is primarily facilitated by ferredoxin-linked metabolic pathways. In many anaerobic protozoa, the enzyme pyruvate:ferredoxin oxidoreductase (PFOR) plays a crucial role in this initial electron transfer.[2] The reduction of ornidazole generates a series of reactive intermediates, including nitroso and hydroxylamine (B1172632) derivatives, as well as free radicals.[3]
These highly reactive species are the ultimate effectors of ornidazole's toxicity, interacting with and damaging critical cellular macromolecules.[3] The specificity of ornidazole for anaerobic protozoa is therefore a direct consequence of their unique metabolic machinery capable of activating the drug.
Primary Molecular Target: DNA
The principal molecular target of activated ornidazole is the protozoan DNA.[1] The reactive intermediates generated during the drug's activation chemically interact with the DNA molecule, leading to significant damage. This damage manifests primarily as single and double-strand breaks, which compromise the structural integrity of the DNA.[1] Furthermore, the interaction of activated ornidazole with DNA can lead to the destabilization of the DNA helix, disrupting essential processes such as replication and transcription. The cumulative effect of this widespread DNA damage is the inhibition of nucleic acid synthesis and repair, ultimately triggering cell death.[4]
Secondary Molecular Targets: Proteins and Enzymes
While DNA is the primary target, evidence suggests that activated ornidazole also interacts with and damages other crucial macromolecules, notably proteins.[3] Studies on the closely related 5-nitroimidazole, metronidazole (B1676534), in E. histolytica have revealed the formation of covalent adducts with several key proteins. These include:
-
Thioredoxin and Thioredoxin Reductase: These enzymes are central to maintaining the redox balance within the cell and are crucial for antioxidant defense. Adduct formation with these proteins can impair their function, leading to increased oxidative stress.
-
Superoxide (B77818) Dismutase: This enzyme is another critical component of the antioxidant defense system, responsible for detoxifying superoxide radicals.
-
Purine (B94841) Nucleoside Phosphorylase: This enzyme is involved in the purine salvage pathway, which is essential for nucleotide synthesis in many protozoa.
The formation of these protein adducts can lead to a significant reduction in their enzymatic activity, further contributing to the cytotoxic effects of ornidazole. In a study on a non-protozoan system, ornidazole was also found to inhibit the activity of two Calvin cycle enzymes, triose-phosphate isomerase (TPI) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), highlighting its potential to target metabolic enzymes.[5]
Quantitative Data on Ornidazole Efficacy
The efficacy of ornidazole against various protozoan parasites has been quantified in numerous in vitro and clinical studies. The following tables summarize key quantitative data, including Minimum Inhibitory Concentration (MIC), 50% Inhibitory Concentration (IC50), and clinical cure rates.
Table 1: In Vitro Efficacy of Ornidazole against Protozoa
| Protozoan Species | Parameter | Concentration (µg/mL) | Reference |
| Trichomonas vaginalis | MIC (24h) | 50 | [6] |
| Trichomonas vaginalis | MLC (24h) | 50 | [6] |
| Giardia lamblia | IC50 | 0.12 mg/L | [7] |
MIC: Minimum Inhibitory Concentration; MLC: Minimum Lethal Concentration; IC50: 50% Inhibitory Concentration.
Table 2: Clinical Efficacy of Ornidazole in Protozoan Infections
| Disease | Protozoan Species | Treatment Regimen | Cure Rate (%) | Reference |
| Trichomoniasis | Trichomonas vaginalis | 1.5 g single dose | 100 | |
| Trichomoniasis | Trichomonas vaginalis | 1.0 g single dose | 95 | |
| Giardiasis | Giardia lamblia | 30 mg/kg single dose | 97 | |
| Giardiasis | Giardia lamblia | 25 mg/kg single dose | 97 | |
| Giardiasis | Giardia lamblia | 20 mg/kg single dose | 94 | |
| Giardiasis | Giardia lamblia | 25 mg/kg/day for 5 days | 100 | |
| Amoebiasis | Entamoeba histolytica | 1 g/day for 10 days | 94 | [8] |
| Dientamoebiasis | Dientamoeba fragilis | 30 mg/kg (child) or 2g (adult) single dose | 92.9 (parasitological) | [2] |
Signaling Pathways Affected by Ornidazole
The extensive DNA damage induced by activated ornidazole triggers cellular stress responses and activates DNA repair pathways. In Giardia lamblia, treatment with metronidazole, a related nitroimidazole, has been shown to induce the DNA homologous recombination repair (DHRR) pathway.[9] This pathway is a critical mechanism for repairing double-strand DNA breaks. The upregulation of key proteins in this pathway, such as GdDMC1B (a Rad51 homolog) and GdMre11, is observed following drug exposure.[9] This suggests that while ornidazole's primary action is to inflict DNA damage, the parasite attempts to counteract this through the activation of specific repair mechanisms. The balance between the extent of DNA damage and the capacity of the repair machinery likely determines the ultimate fate of the cell.
References
- 1. researchgate.net [researchgate.net]
- 2. Trichomonas vaginalis: metronidazole and other nitroimidazole drugs are reduced by the flavin enzyme thioredoxin reductase and disrupt the cellular redox system. Implications for nitroimidazole toxicity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Ofloxacin and Ornidazole in Solid Dosage Form by RP-HPLC and HPTLC Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
- 6. DNA damage induced by metronidazole in Giardia duodenalis triggers a DNA homologous recombination response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for 2-D PAGE of High-Molecular-Mass Proteins - Creative Proteomics [creative-proteomics.com]
- 8. KEGG PATHWAY: Mismatch repair - Giardia lamblia [kegg.jp]
- 9. physiciansweekly.com [physiciansweekly.com]
The Mode of Action of Diloxanide Furoate on Parasitic Cysts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diloxanide (B1670642) furoate is a luminal amebicide primarily utilized for the treatment of asymptomatic intestinal amebiasis caused by Entamoeba histolytica. Its efficacy is particularly noted in individuals who are "cyst passers," playing a crucial role in preventing the transmission of the parasite. This technical guide provides an in-depth exploration of the current understanding of diloxanide furoate's mode of action, with a specific focus on its effects related to parasitic cysts. While the precise molecular interactions are still a subject of investigation, this document synthesizes the available evidence on its mechanism, supported by quantitative data and experimental methodologies.
Core Mechanism of Action: An Indirect Effect on Cysts
Diloxanide furoate is administered as a prodrug, which is hydrolyzed in the gastrointestinal tract to its active form, diloxanide.[1] The primary mechanism of action of diloxanide is not on the mature cyst itself, but rather on the trophozoite stage of Entamoeba histolytica.[2][3] It is believed to disrupt protein synthesis within the trophozoites, leading to their death and thereby preventing the formation of new cysts (encystment).[1][2] This luminal activity makes it effective in eradicating the parasite from the gut and reducing cyst shedding.[4]
The hypothesis of protein synthesis inhibition is based on the structural similarity of diloxanide's dichloroacetamide group to that of chloramphenicol, a known inhibitor of bacterial protein synthesis.[1] By interfering with essential protein production, diloxanide disrupts the growth and replication of the trophozoites.[4]
It is important to note that the study of the direct effects of drugs on E. histolytica cysts is hampered by the significant challenge of inducing the encystment of this parasite in vitro.[5] Consequently, much of the available data is derived from studies on the more readily culturable trophozoite stage.
Pharmacokinetics and Bioactivation
Diloxanide furoate is designed for targeted action within the intestinal lumen. Following oral administration, the ester linkage is hydrolyzed by intestinal esterases to release the active diloxanide and furoic acid.[1] While a significant portion of the active diloxanide remains in the lumen to exert its amebicidal effect, a fraction is absorbed, conjugated in the liver to an inactive glucuronide, and excreted in the urine.[4]
dot
Caption: Bioactivation of Diloxanide Furoate and its effect on E. histolytica.
Quantitative Data: In Vitro Efficacy
While data on the direct effect of diloxanide on cysts is scarce, in vitro studies have determined its efficacy against the trophozoite stage of E. histolytica. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.
| Compound | E. histolytica Strain | Culture Condition | Assay Type | Efficacy Metric | Value (µg/mL) | Reference |
| Diloxanide Furoate | BYso | With bacteria | Not specified | MIC | 2.5 | [6] |
| Diloxanide Furoate | SFL3 | With Crithidia sp. | Not specified | MIC | 2.5 | [6] |
Experimental Protocols: In Vitro Amoebicidal Susceptibility Testing
The following is a generalized protocol for determining the in vitro susceptibility of E. histolytica trophozoites to amoebicidal compounds like diloxanide.
1. Preparation of Stock Solutions:
-
Due to its low aqueous solubility, a stock solution of diloxanide furoate should be prepared in an organic solvent such as Dimethyl sulfoxide (B87167) (DMSO) or ethanol.[6]
-
For example, a 10 mg/mL stock solution can be prepared by dissolving 10 mg of diloxanide furoate in 1 mL of DMSO.
-
Serial dilutions are then made in the appropriate culture medium to achieve the desired final concentrations for the assay.
2. Assay Setup:
-
E. histolytica trophozoites are cultured in a suitable medium (e.g., TYI-S-33) to the logarithmic growth phase.
-
The trophozoites are harvested, counted, and their concentration is adjusted.
-
A defined number of trophozoites (e.g., 1 x 10^4 cells/well) are seeded into the wells of a 96-well microtiter plate.
-
The serially diluted drug is added to the wells. Control wells containing trophozoites with the solvent vehicle and without any drug are also included.
3. Incubation:
-
The microtiter plates are incubated under anaerobic or microaerophilic conditions at 37°C for 48 to 72 hours to allow for parasite growth and drug action.
4. Viability Assessment:
-
After incubation, the number of viable trophozoites is determined using a suitable method, such as:
-
Microscopic counting: Using a hemocytometer.
-
Colorimetric assays: For example, the NBT (nitroblue tetrazolium) reduction assay or assays using resazurin-based reagents.
-
Fluorometric assays: Using viability stains like fluorescein (B123965) diacetate and propidium (B1200493) iodide.
-
5. Data Analysis:
-
The percentage of inhibition of parasite growth is calculated for each drug concentration relative to the drug-free control.
-
The 50% inhibitory concentration (IC50) value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve using appropriate software.[1]
dot
Caption: Workflow for in vitro amoebicidal susceptibility testing.
Conclusion and Future Directions
The available evidence strongly suggests that diloxanide furoate's clinical efficacy in treating asymptomatic amebiasis stems from its ability to eliminate E. histolytica trophozoites in the intestinal lumen, which in turn prevents the formation and shedding of infective cysts.[2][3] The leading hypothesis for its mechanism is the inhibition of protein synthesis, though the precise molecular targets remain to be fully elucidated.[1]
Future research should be directed towards several key areas to deepen our understanding:
-
Elucidation of Molecular Targets: Identifying the specific ribosomal components or other molecules that diloxanide interacts with in E. histolytica.
-
Development of In Vitro Encystment Models: The development of reliable methods for inducing E. histolytica encystment in vitro would be a significant breakthrough, enabling direct studies of drug effects on cyst formation and viability.
-
Investigation of Resistance Mechanisms: Understanding potential mechanisms of resistance to diloxanide will be crucial for its continued effective use.
A more profound understanding of the molecular basis of diloxanide's action will not only clarify its role in treating amebiasis but also aid in the rational design of new and improved antiprotozoal agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Diloxanide? [synapse.patsnap.com]
- 5. In vitro Induction of Entamoeba histolytica Cyst-like Structures from Trophozoites | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. benchchem.com [benchchem.com]
Investigating Metronidazole resistance mechanisms in Giardia
An In-depth Technical Guide to Metronidazole (B1676534) Resistance Mechanisms in Giardia lamblia
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Giardia lamblia (syn. G. intestinalis, G. duodenalis) is a microaerophilic protozoan parasite that causes giardiasis, a globally prevalent diarrheal disease.[1] The frontline treatment for giardiasis for over six decades has been the 5-nitroimidazole prodrug, metronidazole (MTZ).[2][3] Metronidazole is effective, inexpensive, and targets a broad spectrum of anaerobic pathogens.[2] However, a significant increase in treatment-refractory giardiasis cases has been reported, raising concerns about the emergence and spread of MTZ-resistant Giardia strains.[2][4][5] Understanding the molecular underpinnings of MTZ resistance is critical for the development of new diagnostic markers, alternative therapeutic strategies, and second-generation drugs.
This technical guide provides a comprehensive overview of the known mechanisms of MTZ resistance in Giardia, summarizes key quantitative data, details essential experimental protocols for investigating resistance, and visualizes the core molecular pathways involved.
Mechanism of Metronidazole Action
Metronidazole is a prodrug that requires intracellular reductive activation to exert its cytotoxic effects.[4][6] The process is specific to anaerobic or microaerophilic organisms like Giardia, which possess low redox potential electron transport proteins capable of reducing the nitro group of MTZ.
-
Cellular Uptake : MTZ enters the Giardia trophozoite primarily through passive diffusion.[2][4]
-
Reductive Activation : Inside the cell, the nitro group of MTZ is reduced by a single electron, a reaction catalyzed by low-redox-potential enzymes. Key players in this activation are Pyruvate:Ferredoxin Oxidoreductase (PFOR) and its electron acceptor ferredoxin (Fd) , as well as Nitroreductase-1 (GlNR1) .[4][7][8]
-
Cytotoxicity : This one-electron reduction converts MTZ into a highly reactive nitroso radical anion.[9][10] This radical is extremely toxic, causing widespread damage to cellular macromolecules, including DNA, leading to strand breaks and cell death.[6][9]
-
Futile Cycling : In the presence of oxygen, the nitro radical anion is rapidly re-oxidized back to its inactive parent form, releasing a superoxide (B77818) anion. This process, known as "futile cycling," prevents the accumulation of the toxic radical and protects aerobic host cells from damage, but it can increase oxidative stress within the parasite.[1]
Caption: The reductive activation pathway of metronidazole in Giardia lamblia.
Core Mechanisms of Metronidazole Resistance
Metronidazole resistance in Giardia is a complex, multifactorial phenotype involving a combination of passive and active mechanisms.[2][11] It is often characterized by reversible transcriptional and post-translational changes rather than fixed genetic mutations.[1][12]
Decreased Drug Activation (Passive Resistance)
The most consistently observed mechanism of MTZ resistance involves alterations in the metabolic pathways responsible for its activation. By reducing the activity or expression of key oxidoreductases, the parasite minimizes the conversion of the prodrug into its toxic form.
-
Pyruvate:Ferredoxin Oxidoreductase (PFOR) and Ferredoxin (Fd) : Reduced PFOR and Fd enzyme activities are hallmark features of many MTZ-resistant laboratory strains.[1][7] This diminishes the primary source of low-potential electrons required for MTZ reduction. Some studies have shown that directly inhibiting PFOR gene expression leads to significantly enhanced MTZ resistance.[13]
-
Nitroreductase-1 (GlNR1) : This FMN-containing enzyme is a major activator of metronidazole.[2] The gene encoding GlNR1 is consistently downregulated at the transcript level in MTZ-resistant lines.[2][14] Overexpression of GlNR1 renders Giardia trophozoites more susceptible to MTZ, confirming its role in drug activation.[8] Nonsense mutations in the glnr1 gene have also been identified in some resistant isolates, which could further enhance passive resistance.[1][15]
Increased Drug Detoxification and Efflux (Active Resistance)
Active resistance mechanisms involve processes that enzymatically inactivate the drug or pump it out of the cell.
-
Nitroreductase-2 (GlNR2) : In contrast to GlNR1, GlNR2 is believed to be a detoxifying enzyme. It may fully reduce MTZ to a non-toxic amine metabolite without forming the toxic radical intermediate.[4][16] Upregulation of GlNR2 has been observed in some MTZ-resistant lines, and its overexpression can confer increased tolerance to the drug.[14][17]
-
Drug Efflux Pumps : Transcriptomic studies have identified the upregulation of a putative MATE (Multidrug and Toxic Compound Extrusion) family transmembrane pump in a resistant Giardia line, suggesting a potential role for active drug efflux in reducing intracellular MTZ concentration.[1][15]
Enhanced Oxidative Stress Response
Since activated MTZ induces severe oxidative stress, an enhanced capacity to neutralize reactive oxygen species (ROS) is a key survival strategy. Upregulation of antioxidant enzymes is frequently observed in resistant strains.[2][18]
-
Key Enzymes : Proteins involved in the antioxidant network, such as thioredoxin reductase, peroxiredoxins, superoxide reductase, and flavodiiron protein, are often found at higher expression levels in MTZ-resistant parasites.[1][19][20] This enhanced antioxidant shield helps the parasite mitigate the damaging effects of the drug's activation, even if some activation occurs.
Caption: Key molecular mechanisms contributing to metronidazole resistance in Giardia.
Data Presentation: Quantitative Analysis of Resistance
The following tables summarize quantitative data from studies on MTZ-resistant Giardia lines, highlighting changes in drug susceptibility and the expression of key proteins.
Table 1: Metronidazole Susceptibility in Giardia duodenalis Strains
| Strain/Line | Parent Strain | IC50 (μM) | Fold Increase in Tolerance | Reference |
| Susceptible | ||||
| WB-s | - | 9.4 | - | [1] |
| 106-s | - | 7.8 | - | [1] |
| 713-s | - | 8.1 | - | [1] |
| Resistant | ||||
| WB-r | WB-s | 24.3 | ~2.6 | [1] |
| 106-r | 106-s | 20.6 | ~2.6 | [1] |
| 713-r | 713-s | 43.5 | ~5.4 | [1] |
| 106-2ID10 | 106 | >40 | >5 | [14] |
| 713-M3 | 713 | >40 | >5 | [14] |
Table 2: Differential Expression of Key Genes/Proteins in MTZ-Resistant Giardia
| Gene/Protein | Function | Change in Resistant Lines | Type of Change | Reference(s) |
| Pyruvate:Ferredoxin Oxidoreductase (PFOR) | MTZ Activation | Decreased Activity/Expression | Passive Resistance | [1][11] |
| Ferredoxin (Fd) | Electron transfer to MTZ | Decreased Activity/Expression | Passive Resistance | [1][4] |
| Nitroreductase-1 (GlNR1) | MTZ Activation | Downregulated mRNA/Protein | Passive Resistance | [2][11][14] |
| Nitroreductase-2 (GlNR2) | MTZ Detoxification | Upregulated mRNA/Protein | Active Resistance | [1][14][17] |
| MATE Family Transporter | Drug Efflux | Upregulated mRNA | Active Resistance | [1][15] |
| Thioredoxin Reductase (TrxR) | Antioxidant Defense | Upregulated | Stress Response | [11] |
| Peroxiredoxin (Prx) | Antioxidant Defense | Upregulated | Stress Response | [2][19] |
| Superoxide Reductase (SOR) | Antioxidant Defense | Upregulated | Stress Response | [18] |
| Flavodiiron Protein | Antioxidant Defense | Upregulated | Stress Response | [19][20] |
Experimental Protocols for Investigating Resistance
This section provides detailed methodologies for key experiments used to characterize MTZ resistance in Giardia.
Giardia lamblia Trophozoite Culture
-
Medium : Grow Giardia lamblia trophozoites (e.g., WB-C6 strain) axenically in sterile 10-15 mL polystyrene screw-cap tubes filled with TYI-S-33 medium supplemented with bovine bile and antibiotics (penicillin/streptomycin).[21]
-
Incubation : Incubate tubes upright at 37°C.
-
Subculture : Harvest confluent cultures every 48-72 hours. Chill the tubes on ice for 15-20 minutes to detach adherent trophozoites.
-
Passage : Invert tubes to suspend the cells, then transfer an aliquot (e.g., 0.5-1.0 mL) of the cell suspension to a fresh tube of pre-warmed medium.
-
Induction of Resistance : To induce resistance in vitro, expose a susceptible culture to sub-lethal concentrations of MTZ, gradually increasing the drug concentration over multiple passages as the parasites adapt.[17] Maintain resistant lines in medium containing a selective concentration of MTZ (e.g., 10-40 μM).[14][21]
Metronidazole Susceptibility Testing (IC50 Determination)
-
Cell Preparation : Harvest log-phase trophozoites, wash with phosphate-buffered saline (PBS), and count using a hemocytometer. Adjust the cell density to a final concentration of 1 x 10⁵ cells/mL in fresh TYI-S-33 medium.[22]
-
Drug Dilution : Prepare a serial dilution of MTZ in culture medium. A typical concentration range is 0.5 to 150 µg/mL (approximately 3 to 900 µM).[22] Include a drug-free control.
-
Incubation : Dispense 10 mL of the cell suspension into culture tubes for each drug concentration and control. Incubate at 37°C for 48 hours.
-
Cell Counting : After incubation, chill the tubes on ice to detach all cells. Count the total number of trophozoites in each tube using a hemocytometer.
-
Calculation : Calculate the percentage of growth inhibition for each MTZ concentration relative to the drug-free control. Plot the percentage of inhibition against the log of the MTZ concentration and use non-linear regression analysis to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
PFOR Enzyme Activity Assay (Pyruvate-Dependent Ferredoxin Reduction)
This assay measures the activity of PFOR by monitoring the reduction of a substrate like methyl viologen.
-
Cell Lysate Preparation : Harvest and wash approximately 1 x 10⁸ trophozoites. Resuspend in a lysis buffer (e.g., Tris-HCl with protease inhibitors) and lyse the cells by sonication or freeze-thawing. Centrifuge to pellet debris and collect the supernatant (cytosolic extract).
-
Reaction Mixture : Prepare a reaction mixture in an anaerobic cuvette containing buffer (e.g., potassium phosphate), methyl viologen, Coenzyme A (CoA), and dithiothreitol (B142953) (DTT).
-
Initiation : Start the reaction by adding the cell lysate and the substrate, pyruvate.
-
Measurement : Monitor the reduction of methyl viologen spectrophotometrically by measuring the increase in absorbance at 600 nm.
-
Analysis : Calculate the specific activity based on the rate of absorbance change and the total protein concentration of the lysate (determined by a Bradford or BCA assay).
Nitroreductase (NR) Activity Assay
This assay measures the NAD(P)H-dependent reduction of a nitro compound.
-
Cell Lysate Preparation : Prepare cytosolic extract as described for the PFOR assay.
-
Reaction Mixture : In a 96-well plate, prepare a reaction mixture containing buffer (e.g., Tris-HCl), the cell lysate, and a substrate like 7-nitrocoumarin (B20820) or dinitrotoluene.[23][24]
-
Initiation : Start the reaction by adding the electron donor, NADH or NADPH.[24]
-
Measurement : Monitor the reduction of the substrate. For 7-nitrocoumarin, this can be measured by a decrease in absorbance at a specific wavelength. Alternatively, a coupled assay using MTT can be used to measure the overall reductase activity.[24]
-
Analysis : Calculate the specific activity based on the rate of substrate reduction per milligram of total protein. Compare the activity in resistant and susceptible strains.
Caption: A generalized experimental workflow for characterizing MTZ resistance.
Conclusion and Future Directions
Metronidazole resistance in Giardia lamblia is a multifactorial and adaptable process, not reliant on a single genetic mutation.[2][25] The primary mechanisms involve a coordinated downregulation of drug-activating pathways (PFOR, GlNR1), upregulation of drug detoxification (GlNR2) and efflux systems, and an enhanced antioxidant response.[1] This complexity makes the development of a simple molecular marker for resistance challenging.
Future research should focus on:
-
Clinical Isolates : Most detailed studies have used laboratory-generated resistant lines. More comprehensive analysis of clinical isolates from treatment-failure cases is crucial to understand resistance mechanisms in a real-world context.[2][4]
-
Post-Translational Modifications : Emerging evidence suggests that post-translational modifications, such as protein acetylation, may play a significant role in regulating the metabolic pathways associated with resistance.[11][12]
-
Standardized Susceptibility Testing : The development of a standardized, rapid, and reliable method for MTZ susceptibility testing is essential for clinical diagnostics and epidemiological surveillance.[4][26]
-
Novel Drug Targets : A deeper understanding of the resistance-associated pathways will aid in identifying novel drug targets that can bypass these mechanisms or be used in combination therapies to overcome resistance.
References
- 1. Transcriptomics Indicates Active and Passive Metronidazole Resistance Mechanisms in Three Seminal Giardia Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Metronidazole-Resistant Giardia intestinalis Lines by Comparative Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug resistance in Giardia: Mechanisms and alternative treatments for Giardiasis [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic variation in metronidazole metabolism and oxidative stress pathways in clinical Giardia lamblia assemblage A and B isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroreductase (GlNR1) increases susceptibility of Giardia lamblia and Escherichia coli to nitro drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Inhibition of pyruvate-ferredoxin oxidoreductase gene expression in Giardia lamblia by a virus-mediated hammerhead ribozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Transcriptomics Indicates Active and Passive Metronidazole Resistance Mechanisms in Three Seminal Giardia Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Giardia, Entamoeba, and Trichomonas Enzymes Activate Metronidazole (Nitroreductases) and Inactivate Metronidazole (Nitroimidazole Reductases) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Resistance in the Microaerophilic Parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | An antioxidant response is involved in resistance of Giardia duodenalis to albendazole [frontiersin.org]
- 20. An antioxidant response is involved in resistance of Giardia duodenalis to albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Characterization of Metronidazole-Resistant Giardia intestinalis Lines by Comparative Transcriptomics and Proteomics [frontiersin.org]
- 22. Evaluation of Giardia duodenalis viability after metronidazole treatment by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nitroreductases of bacterial origin in Giardia lamblia: Potential role in detoxification of xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nitroreductase Activites in Giardia lamblia: ORF 17150 Encodes a Quinone Reductase with Nitroreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Characterization of Metronidazole-Resistant Giardia intestinalis Lines by Comparative Transcriptomics and Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. medrxiv.org [medrxiv.org]
A Technical Guide to the Synthesis and Characterization of Novel Diloxanide Furoate Analogs
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Diloxanide Furoate and outlines a strategic approach for the development of novel analogs. While Diloxanide Furoate is an effective luminal amebicide, the exploration of its chemical space through analog synthesis offers significant potential for discovering compounds with improved pharmacokinetic profiles, enhanced efficacy, or a broader spectrum of activity.
Introduction to Diloxanide Furoate
Diloxanide Furoate is a prodrug used in the treatment of asymptomatic intestinal amebiasis caused by Entamoeba histolytica.[1] In the gastrointestinal tract, it is hydrolyzed into its active form, Diloxanide (2,2-dichloro-N-(4-hydroxyphenyl)-N-methylacetamide), and furoic acid.[2][3] The active Diloxanide component is a luminal amebicide that destroys the trophozoites of E. histolytica.[2] The precise mechanism of action is not fully elucidated but is thought to involve the inhibition of protein synthesis within the parasite.[3][4] The furoate ester moiety enhances the drug's stability and delivery to the intestinal lumen.[5]
The development of novel analogs is a critical step in advancing amebiasis treatment. Key goals for analog development include:
-
Modulating Bioavailability: Altering physicochemical properties to control absorption and luminal concentration.
-
Enhancing Potency: Modifying key pharmacophores to increase intrinsic activity against the parasite.
-
Improving Metabolic Stability: Reducing susceptibility to enzymatic degradation to prolong the duration of action.
-
Broadening Spectrum: Investigating activity against other protozoal infections.
Synthesis of Parent Compound: Diloxanide Furoate
The standard synthesis of Diloxanide Furoate is a straightforward esterification process. It involves the reaction of Diloxanide with furoyl chloride.[1] This foundational synthesis provides the basis for more complex analog development.
General Synthesis Workflow
The overall process involves the preparation of the Diloxanide precursor, followed by its esterification to yield the final product.
References
- 1. [PDF] Chloroquinoline–acetamide hybrids: a promising series of potential antiprotozoal agents | Semantic Scholar [semanticscholar.org]
- 2. Diloxanide furoate | C14H11Cl2NO4 | CID 19529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diloxanide | C9H9Cl2NO2 | CID 11367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ofloxacin's Profound Impact on Bacterial DNA Gyrase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ofloxacin (B1677185), a second-generation fluoroquinolone antibiotic, exerts its potent bactericidal effects by targeting bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[1][2] This in-depth technical guide elucidates the molecular mechanisms underpinning ofloxacin's interaction with DNA gyrase, presents quantitative data on its inhibitory activity, provides detailed experimental protocols for studying these interactions, and visualizes the key pathways and processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Introduction to Ofloxacin and DNA Gyrase
Ofloxacin is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[2][3] Its primary mechanism of action involves the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[1][4] DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication, transcription, and repair.[5][6] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.[6] The GyrA subunit is primarily responsible for DNA binding and cleavage, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction.[6] By targeting this essential enzyme, ofloxacin effectively halts bacterial proliferation, leading to cell death.[2]
Mechanism of Action: Ofloxacin's Interaction with DNA Gyrase
Ofloxacin's inhibitory action is not a simple competitive inhibition of the enzyme's active site. Instead, it stabilizes the transient "cleavage complex" formed between DNA gyrase and the bacterial DNA.[4] This ternary complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate it.[7] The accumulation of these stalled cleavage complexes leads to double-stranded DNA breaks, which, if not repaired, are lethal to the bacterium.[2]
The interaction is highly specific, with ofloxacin binding to a pocket formed by both the DNA and the GyrA subunit of the DNA gyrase.[7] Key residues within the Quinolone Resistance-Determining Region (QRDR) of the GyrA subunit are critical for this interaction.[8] The S-(-)-enantiomer of ofloxacin (levofloxacin) is significantly more active than the R-(+)-enantiomer, highlighting the stereospecificity of this interaction.[9][10]
Below is a diagram illustrating the mechanism of ofloxacin's inhibitory action on DNA gyrase.
Caption: Mechanism of Ofloxacin's inhibition of DNA gyrase.
Quantitative Analysis of Ofloxacin's Inhibitory Activity
The potency of ofloxacin against DNA gyrase is quantified using the half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The tables below summarize the IC50 values of ofloxacin and its enantiomers against DNA gyrase from various bacterial species.
Table 1: IC50 Values of Ofloxacin and its Enantiomers against Escherichia coli DNA Gyrase
| Compound | IC50 (µg/mL) | Reference |
| Ofloxacin (racemic) | 0.98 | [11] |
| (-)-Ofloxacin (Levofloxacin) | 0.78 | [11] |
| (+)-Ofloxacin | 7.24 | [11] |
Table 2: IC50 Values of Fluoroquinolones against Enterococcus faecalis DNA Gyrase
| Compound | IC50 (µg/mL) | Reference |
| Ofloxacin | Not explicitly stated, but Levofloxacin is listed | [12] |
| Levofloxacin | 28.1 | [12] |
| Ciprofloxacin | 27.8 | [12] |
| Sparfloxacin | 25.7 | [12] |
| Gatifloxacin | 5.60 | [12] |
Detailed Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[13]
-
Ofloxacin stock solution (dissolved in DMSO)
-
Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.
-
TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Chloroform/isoamyl alcohol (24:1)
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a 30 µL reaction mixture containing 1X Assay Buffer, 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of ofloxacin (or DMSO for the control).[13]
-
Enzyme Addition: Add a defined unit of DNA gyrase to the reaction mixture. One unit is typically defined as the amount of enzyme required to supercoil 50-100% of the relaxed DNA substrate in 30-60 minutes at 37°C.[13]
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.[13]
-
Reaction Termination: Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 30 µL of Stop Buffer/Loading Dye.[13]
-
Phase Separation: Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Gel Electrophoresis: Load 20 µL of the aqueous (upper) phase onto a 1% agarose gel in TAE or TBE buffer.[13]
-
Visualization: Run the gel at a constant voltage until the dye front has migrated an adequate distance. Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. The IC50 value is the concentration of ofloxacin that results in a 50% reduction in the amount of supercoiled DNA compared to the control.
Caption: Experimental workflow for a DNA gyrase supercoiling inhibition assay.
DNA Cleavage Assay
This assay determines the ability of a compound to stabilize the DNA gyrase-DNA cleavage complex, leading to the accumulation of linear DNA.
Materials:
-
Purified bacterial DNA gyrase
-
Supercoiled circular plasmid DNA (e.g., pBR322)
-
Cleavage Buffer: Similar to the supercoiling assay buffer but lacking ATP .
-
Ofloxacin stock solution
-
SDS (Sodium Dodecyl Sulfate)
-
Proteinase K
-
Stop Buffer/Loading Dye
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 1X Cleavage Buffer, supercoiled plasmid DNA, and various concentrations of ofloxacin.
-
Enzyme Addition: Add DNA gyrase to the reaction mixture.
-
Incubation: Incubate at 37°C for 30-60 minutes to allow the formation of the cleavage complex.
-
Complex Trapping: Add SDS to a final concentration of 0.2-0.5% and Proteinase K to a final concentration of 0.1-0.5 mg/mL.[14]
-
Protein Digestion: Incubate at 37-50°C for 30-60 minutes to digest the gyrase covalently attached to the DNA.[14]
-
Reaction Termination and Electrophoresis: Add Stop Buffer/Loading Dye and load the samples onto a 1% agarose gel.
-
Visualization and Analysis: Visualize the DNA bands after electrophoresis. The formation of a linear DNA band indicates that ofloxacin has stabilized the cleavage complex. The concentration of ofloxacin that produces the maximum amount of linear DNA is determined.
Caption: Experimental workflow for a DNA cleavage assay.
Logical Relationships in Ofloxacin Resistance
Bacterial resistance to ofloxacin and other fluoroquinolones primarily arises from mutations in the genes encoding DNA gyrase (gyrA and gyrB). Mutations in the QRDR of the gyrA gene are particularly common and can reduce the binding affinity of ofloxacin to the gyrase-DNA complex, thereby diminishing its inhibitory effect.
Caption: Logical relationship between GyrA mutations and ofloxacin resistance.
Conclusion
Ofloxacin remains a clinically important antibiotic due to its potent inhibitory action against bacterial DNA gyrase. A thorough understanding of its mechanism of action, coupled with robust quantitative and qualitative experimental methodologies, is crucial for the ongoing development of new antimicrobial agents and for combating the rise of antibiotic resistance. The information and protocols provided in this guide offer a solid foundation for researchers dedicated to advancing our knowledge in this critical field.
References
- 1. inspiralis.com [inspiralis.com]
- 2. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. topogen.com [topogen.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and Characterization of Recombinant Staphylococcus haemolyticus DNA Gyrase and Topoisomerase IV Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression and Purification of Bacterial DNA Gyrase | Springer Nature Experiments [experiments.springernature.com]
- 10. Inhibition of DNA gyrase by optically active ofloxacin | Scilit [scilit.com]
- 11. 3.9. Determination of Inhibitory Activities on E. coli DNA Gyrase [bio-protocol.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Fluoroquinolones stimulate the DNA cleavage activity of topoisomerase IV by promoting the binding of Mg2+ to the second metal binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Ornidazole's Efficacy Against Nitroimidazole-Resistant Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of microbial resistance to 5-nitroimidazole compounds, the cornerstone for treating anaerobic bacterial and protozoal infections, presents a significant clinical challenge. This technical guide provides an in-depth analysis of the efficacy of ornidazole (B1677491), a third-generation 5-nitroimidazole, against strains resistant to other drugs in its class, such as metronidazole (B1676534). We consolidate quantitative data on ornidazole's in vitro activity, detail the experimental protocols for susceptibility testing, and visualize the core molecular pathways governing both the drug's mechanism of action and the development of resistance. This document serves as a critical resource for researchers and professionals in drug development, offering a comprehensive overview of ornidazole's potential in overcoming nitroimidazole resistance.
Introduction
5-Nitroimidazoles, including metronidazole, tinidazole, and ornidazole, are prodrugs that require reductive activation within anaerobic microorganisms to exert their cytotoxic effects.[1] Their spectrum of activity encompasses a wide range of anaerobic bacteria and protozoa.[2] Resistance to these agents, particularly metronidazole, is a growing concern and is often linked to impaired drug activation.[3] Ornidazole, with its longer half-life, has been investigated as a potential therapeutic option in cases of resistance to other nitroimidazoles.[4][5] Understanding its efficacy against resistant strains is paramount for guiding clinical use and for the development of novel antimicrobial strategies.
Mechanism of Action and Resistance
Reductive Activation of Ornidazole
Ornidazole, like other 5-nitroimidazoles, is selectively toxic to anaerobic organisms due to their unique metabolic pathways. The drug enters the microbial cell via passive diffusion in an inactive state.[3] In the low-redox-potential environment of anaerobes, the nitro group of ornidazole is reduced by electron transport proteins, primarily ferredoxin, which receives electrons from the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme complex.[1][6][7] This reduction generates highly reactive nitroso radicals and other cytotoxic intermediates that disrupt DNA's helical structure, causing strand breakage and leading to cell death.[3]
Figure 1: Reductive Activation Pathway of Ornidazole
Mechanisms of Nitroimidazole Resistance
Resistance to nitroimidazoles primarily arises from decreased activation of the prodrug. This can occur through several mechanisms:
-
Downregulation of PFOR and Ferredoxin: Reduced expression or activity of the PFOR enzyme or its electron-accepting partner, ferredoxin, leads to a decrease in the reductive capacity needed to activate ornidazole.[6][7]
-
Presence of Nim Genes: A significant mechanism of resistance, particularly in Bacteroides species, is the presence of nim genes.[8][9] These genes encode 5-nitroimidazole reductases that convert the nitro group of the drug into a non-toxic amino group through a two-electron reduction, thereby preventing the formation of cytotoxic radicals.[3][6]
Figure 2: Nim Gene-Mediated Resistance
Quantitative Data on Ornidazole's Efficacy
The following tables summarize the in vitro efficacy of ornidazole against various nitroimidazole-susceptible and -resistant anaerobic bacteria and protozoa. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
Table 1: Ornidazole Efficacy against Anaerobic Bacteria
| Organism | Resistance Mechanism | Ornidazole MIC (µg/mL) | Metronidazole MIC (µg/mL) | Reference(s) |
| Bacteroides fragilis | Susceptible (nim-negative) | 0.25 - 0.53 | 0.25 - 0.43 | [6][10] |
| Bacteroides fragilis | Resistant (nimA-positive) | 1.5 | ≥ 1.5 | [6] |
| Bacteroides fragilis | Resistant (nimE-positive) | 8.0 | ≥ 8.0 | [6] |
| Bacteroides fragilis group | Susceptible | 99.1% susceptible | 99.1% susceptible | [11] |
| Anaerobic cocci | Susceptible | 88.6% susceptible | 86% susceptible | [11] |
| Propionibacterium acnes | Generally Resistant | >3.1 | >3.1 | [12][13] |
Table 2: Ornidazole Efficacy against Trichomonas vaginalis
| Strain Type | Ornidazole MIC (µg/mL) | Metronidazole MIC (µg/mL) | Reference(s) |
| Metronidazole-Susceptible | 89% susceptible (<2) | 61% susceptible (<2) | [14] |
| Metronidazole-Resistant | Often shows cross-resistance, but may be effective at higher doses | >75 (aerobic), >15 (anaerobic) | [4][15] |
| Clinical Isolates | MICs generally comparable or slightly lower than metronidazole | - | [14][16] |
Experimental Protocols
Accurate determination of antimicrobial susceptibility is crucial for both clinical and research purposes. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for testing anaerobic bacteria.[17][18][19][20]
Agar (B569324) Dilution Method for Anaerobic Bacteria (CLSI M11)
The agar dilution method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against anaerobic bacteria.[17][21]
Methodology:
-
Antimicrobial Agent Preparation: Prepare stock solutions of ornidazole. A series of twofold dilutions are made and added to molten, supplemented Brucella agar.
-
Plate Preparation: The agar-drug mixtures are poured into petri dishes and allowed to solidify. A control plate with no antimicrobial agent is also prepared.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This can be achieved by either the direct colony suspension method or the growth method.
-
Inoculation: The surfaces of the agar plates are spot-inoculated with the bacterial suspension using a Steers replicator.
-
Incubation: Plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar) at 35-37°C for 48 hours.
-
Reading and Interpretation: The MIC is the lowest concentration of ornidazole that completely inhibits visible growth of the organism.
Figure 3: Agar Dilution Workflow
Broth Microdilution Method for Trichomonas vaginalis
This method is commonly used to determine the MIC of antimicrobial agents against T. vaginalis.[2][22]
Methodology:
-
Medium Preparation: Use a suitable culture medium for T. vaginalis, such as TYM (Trypticase Yeast Maltose) broth, supplemented with serum.
-
Drug Dilution: Prepare twofold serial dilutions of ornidazole in a 96-well microtiter plate using the TYM broth as the diluent.
-
Inoculum Preparation: Culture the T. vaginalis isolate to obtain a sufficient number of motile trophozoites. Adjust the concentration of the trophozoites in fresh medium.
-
Inoculation: Add the standardized parasite suspension to each well of the microtiter plate containing the drug dilutions. Include a drug-free growth control well.
-
Incubation: Incubate the plates anaerobically at 37°C for 48 hours.
-
Reading and Interpretation: The MIC is the lowest concentration of ornidazole at which there is a complete absence of motile trophozoites as observed by microscopy.
Conclusion
Ornidazole demonstrates significant in vitro activity against a broad range of anaerobic bacteria and protozoa. While cross-resistance with other nitroimidazoles is observed in resistant strains, particularly those harboring nim genes or with altered reductive pathways, ornidazole may still be effective, sometimes at increased concentrations. The data suggest that ornidazole remains a valuable agent in the antimicrobial armamentarium, especially in settings with known or suspected metronidazole resistance. Standardized susceptibility testing, following established protocols such as those from CLSI, is essential to guide appropriate clinical use and to monitor the evolution of resistance. Further research is warranted to explore the clinical efficacy of ornidazole in treating infections caused by confirmed nitroimidazole-resistant strains and to develop novel therapeutic strategies that can bypass current resistance mechanisms.
References
- 1. Phylogenetic Analysis of Pyruvate-Ferredoxin Oxidoreductase, a Redox Enzyme Involved in the Pharmacological Activation of Nitro-Based Prodrugs in Bacteria and Protozoa [mdpi.com]
- 2. CDC - Parasites - Trichomonas vaginalis Susceptibility Testing [cdc.gov]
- 3. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metronidazole resistance of Trichomonas vaginalis as a cause of treatment failure in trichomoniasis--A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ornidazole: a new antiprotozoal compound for treatment of Trichomonas vaginalis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Modulation of Iron Import and Metronidazole Resistance in Bacteroides fragilis Harboring a nimA Gene [frontiersin.org]
- 7. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inducible Metronidazole Resistance and nim Genes in Clinical Bacteroides fragilis Group Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Susceptibilities of Anaerobic Bacteria to Metronidazole, Ornidazole, and SC-28538 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Antimicrobial activity of ornidazole and 6 other antibiotics against anaerobic bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Resistance of Trichomonas vaginalis to Metronidazole: Report of the First Three Cases from Finland and Optimization of In Vitro Susceptibility Testing under Various Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative in vitro cytotoxic effects of ornidazole, metronidazole and ciprofloxacin against Trichomonas vaginalis trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. webstore.ansi.org [webstore.ansi.org]
- 21. Agar dilution - Wikipedia [en.wikipedia.org]
- 22. Trichomonas Susceptibility Testing [testguide.adhb.govt.nz]
Exploring the bioavailability of Entamizole formulations
An In-Depth Technical Guide to the Bioavailability of Entamizole Formulations
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a brand name for combination drug products used in the treatment of amoebiasis, giardiasis, and other protozoal and anaerobic bacterial infections. The specific active pharmaceutical ingredients (APIs) can vary, with common formulations including a combination of Metronidazole (B1676534) and Diloxanide (B1670642) Furoate , or Ofloxacin (B1677185) and Ornidazole (B1677491) . The therapeutic efficacy of these oral formulations is fundamentally dependent on their bioavailability—the rate and extent to which the active drug ingredients are absorbed from the dosage form and become available at the site of action.
This technical guide provides a comprehensive exploration of the bioavailability of the constituent components of this compound formulations. It consolidates quantitative pharmacokinetic data from various studies, details the experimental methodologies used to assess bioavailability, and presents visual workflows and pathways to elucidate key processes.
Section 1: Bioavailability and Pharmacokinetic Profiles of Active Ingredients
The oral bioavailability of the APIs commonly found in this compound formulations is generally high, ensuring effective systemic concentrations are reached to combat infections.
Metronidazole
Metronidazole is a Biopharmaceutics Classification System (BCS) Class I drug, characterized by high solubility and high permeability.[1] Its oral absorption is excellent, with bioavailability often reported as greater than 90%.[1][2][3]
Table 1: Pharmacokinetic Parameters of Oral Metronidazole Formulations in Healthy Adults
| Formulation (Dose) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | T½ (hr) | Bioavailability (%) | Reference |
| Tablet A (400 mg) | 8.4 ± 1.5 | 1.2 ± 0.4 | 64.6 ± 12.3 | 6.8 ± 1.1 | 84.1 | [4] |
| Tablet B (400 mg) | 7.9 ± 1.6 | 1.3 ± 0.5 | 61.5 ± 11.2 | 6.1 ± 0.7 | 80.4 | [4] |
| Tablet (250 mg) | 3.7 | ~1.0 | - | 8.8 - 10.5 | - | [5] |
| Tablet (500 mg) | 9.8 | ~1.0 | - | 8.8 - 10.5 | - | [5] |
| Tablet (400 mg, Test) | 8.71 ± 2.07 | 1.50 (0.75-3.00) | 82.25 ± 17.55 | 7.39 ± 1.21 | - | [6] |
| Tablet (400 mg, Ref.) | 8.88 ± 1.96 | 1.50 (0.75-3.00) | 90.35 ± 17.96 | 7.31 ± 1.13 | - | [6] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life. Data are presented as mean ± SD or range where applicable.
Studies comparing different commercial tablet formulations of metronidazole have consistently found them to be bioequivalent, meeting regulatory standards.[6][7] This indicates that despite minor variations in excipients and manufacturing processes, the in vivo performance of these immediate-release tablets is comparable.
Diloxanide Furoate
Diloxanide furoate is a prodrug that is hydrolyzed in the gastrointestinal tract to release the active luminal amoebicide, diloxanide.[8][9][10] This luminal activity is crucial for eradicating cysts. While the furoate ester is slowly absorbed, the parent diloxanide is rapidly absorbed with a systemic bioavailability of approximately 90%.[8][9] About 10% of the dose remains in the GI lumen to exert its therapeutic effect.[11]
Table 2: Pharmacokinetic Properties of Diloxanide Furoate
| Parameter | Value / Description | Reference |
| Absorption | Slowly absorbed from the GI tract. Hydrolyzed to active diloxanide. | [9] |
| Bioavailability | ~90% (as parent diloxanide). | [8][9] |
| Metabolism | Hydrolyzed in the intestinal lumen. Absorbed diloxanide is extensively conjugated with glucuronic acid. | [9][11] |
| Peak Plasma Time | ~2 hours (for absorbed diloxanide). | [9] |
| Duration of Action | ~6 hours. | [9] |
| Excretion | ~90% excreted in urine as glucuronide metabolite; ~10% in feces as diloxanide. | [8][9] |
Ofloxacin and Ornidazole Combination
This combination leverages the broad-spectrum antibacterial activity of ofloxacin (a fluoroquinolone) and the antiprotozoal/anaerobic antibacterial activity of ornidazole (a nitroimidazole). Both drugs are well-absorbed orally.
Table 3: Pharmacokinetic Parameters of Oral Ofloxacin and Ornidazole
| API (Dose) | Bioavailability (%) | Tmax (hr) | T½ (hr) | Metabolism/Excretion | Reference |
| Ofloxacin | ~98% | 1 - 2 | 4 - 5 | Primarily renal excretion. | [12][13] |
| Ornidazole | ~90% | ~3 | ~13 | Primarily hepatic metabolism. 85% of a single dose is eliminated within the first five days. | [12][14] |
Tmax: Time to reach maximum plasma concentration; T½: Elimination half-life.
The high oral bioavailability of both ofloxacin and ornidazole ensures that therapeutic concentrations are rapidly achieved.[12][15]
Section 2: Experimental Protocols for Bioavailability Assessment
The assessment of bioavailability relies on a combination of in vivo pharmacokinetic studies and in vitro performance tests.
In Vivo Bioequivalence Study Protocol (Human)
This protocol outlines a typical single-dose, randomized, two-way crossover study to compare a test formulation against a reference formulation.
-
Subject Selection: A cohort of healthy adult volunteers (e.g., n=24) is selected after screening for inclusion/exclusion criteria. All subjects provide informed consent.
-
Study Design: A randomized, two-period, two-sequence, crossover design is employed with a washout period of at least seven days between doses.[6]
-
Drug Administration: Subjects fast overnight before receiving a single oral dose of either the test or reference formulation with a standardized volume of water.[16]
-
Blood Sampling: Venous blood samples are collected in heparinized tubes at predefined time points: pre-dose (0 hr) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 36 hours post-dose.[16][17]
-
Plasma Processing: Plasma is immediately separated by centrifugation and stored at -80°C until analysis.[16]
-
Bioanalytical Method: Plasma concentrations of the drug and its major metabolites are determined using a validated high-performance liquid chromatography (HPLC) or LC-MS/MS method.[6]
-
Pharmacokinetic Analysis: Key parameters including Cmax, Tmax, AUC₀₋t, and AUC₀₋∞ are calculated from the plasma concentration-time profiles for each subject.
-
Statistical Analysis: An analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC data. The 90% confidence intervals for the ratio of the geometric means (test/reference) are calculated. Bioequivalence is concluded if the 90% CIs fall within the range of 80-125%.[6]
In Vitro Dissolution Testing Protocol (USP Apparatus 1)
This method is used to assess the drug release characteristics of solid oral dosage forms.
-
Apparatus: USP Dissolution Apparatus 1 (Basket method).[18]
-
Dissolution Media: Testing is typically performed in multiple media to simulate the pH conditions of the gastrointestinal tract. Standard media include:
-
Test Conditions:
-
Procedure:
-
One tablet is placed in each of the six dissolution baskets.
-
The apparatus is started, and samples (e.g., 5 mL) are withdrawn from each vessel at specified time points (e.g., 10, 15, 20, 30, 45, and 60 minutes).[18][19]
-
An equal volume of fresh, pre-warmed medium is immediately added to maintain a constant volume.[20]
-
-
Sample Analysis: The amount of dissolved drug in each sample is quantified using a validated UV-Vis spectrophotometry or HPLC method.[18][22]
-
Data Analysis: The cumulative percentage of drug dissolved is plotted against time to generate a dissolution profile. Similarity (f2) and difference (f1) factors are calculated to compare profiles between formulations.[19]
Caco-2 Permeability Assay Protocol
This in vitro model is the industry standard for predicting human intestinal drug absorption and identifying substrates of efflux transporters.[23]
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports (e.g., Transwell™ inserts) and cultured for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[23]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.
-
Permeability Assessment (Apical to Basolateral):
-
The culture medium is replaced with a transport buffer.
-
The test compound is added to the apical (donor) compartment.
-
The plate is incubated at 37°C with gentle shaking.
-
At predetermined time points (e.g., 2 hours), samples are taken from the basolateral (receiver) compartment.[24]
-
-
Efflux Assessment (Basolateral to Apical): To determine if the compound is a substrate for efflux pumps (like P-glycoprotein), the experiment is reversed. The compound is added to the basolateral (donor) compartment, and samples are taken from the apical (receiver) compartment.
-
Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
Efflux Ratio (ER): The ER is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 suggests the compound is subject to active efflux.[24]
Section 3: Visualizing Methodologies and Pathways
Diagrams created using Graphviz provide clear visual representations of experimental workflows and logical relationships.
Caption: Workflow for a typical in vivo human bioequivalence study.
Caption: Workflow for in vitro dissolution testing of tablets.
Caption: Absorption and activation pathway of Diloxanide Furoate.
Conclusion
The bioavailability of this compound formulations is dictated by the well-characterized pharmacokinetic properties of their active ingredients. Metronidazole, Ofloxacin, and Ornidazole are all rapidly and extensively absorbed, ensuring high systemic availability. Diloxanide Furoate exhibits a dual action by design: as a prodrug, its slow absorption maintains a high luminal concentration of active diloxanide for local amoebicidal effects, while the absorbed portion also contributes to systemic exposure. The established bioequivalence among various generic formulations of these APIs, particularly Metronidazole, underscores the reliability of their clinical performance. The combination of robust in vivo and in vitro testing methodologies provides a comprehensive framework for ensuring the quality, efficacy, and interchangeability of these critical anti-infective formulations.
References
- 1. Clinical pharmacokinetics of metronidazole: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. journals.asm.org [journals.asm.org]
- 4. Pharmacokinetics and bioavailability of metronidazole after tablets, suppositories and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. latamjpharm.org [latamjpharm.org]
- 7. Bioavailability of four pharmaceutical formulations of metronidazole tested on normal healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diloxanide | C9H9Cl2NO2 | CID 11367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. e-lactancia.org [e-lactancia.org]
- 10. What is the mechanism of Diloxanide? [synapse.patsnap.com]
- 11. Diloxanide furoate | Johns Hopkins ABX Guide [hopkinsguides.com]
- 12. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]
- 13. Bioavailability and pharmacokinetics of ofloxacin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rwandafda.gov.rw [rwandafda.gov.rw]
- 15. sphinxsai.com [sphinxsai.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. applications.emro.who.int [applications.emro.who.int]
- 19. austinpublishinggroup.com [austinpublishinggroup.com]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. teledynelabs.com [teledynelabs.com]
- 22. walshmedicalmedia.com [walshmedicalmedia.com]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. enamine.net [enamine.net]
The Impact of Entamizole and its Components on Gut Microbiota in Research Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Entamizole, a combination drug containing Metronidazole (B1676534) and Diloxanide furoate, is a commonly prescribed antimicrobial agent for gastrointestinal infections. While effective against pathogenic bacteria and parasites, its impact on the commensal gut microbiota is a critical area of investigation. This technical guide synthesizes the current understanding of how this compound's components, particularly Metronidazole, affect the gut microbiota in research models. Due to a significant lack of research on Diloxanide furoate's specific effects on gut microbial composition, this document primarily focuses on the extensive data available for Metronidazole. This guide provides a comprehensive overview of the quantitative changes in microbial diversity and composition, detailed experimental protocols from key studies, and an exploration of the associated host signaling pathways.
Introduction: The Gut Microbiota and Antimicrobial Intervention
The human gastrointestinal tract harbors a complex and dynamic ecosystem of microorganisms, collectively known as the gut microbiota. This microbial community plays a pivotal role in host physiology, including nutrient metabolism, immune system development, and protection against pathogens.[1] The administration of antimicrobial agents can significantly disrupt this delicate balance, leading to a state of dysbiosis characterized by reduced microbial diversity and altered community structure.[1] Such disruptions can have both short-term and long-term consequences for host health. This compound, containing the broad-spectrum antibiotic Metronidazole and the luminal amebicide Diloxanide furoate, is expected to have a substantial impact on the gut microbiota.
Metronidazole's Impact on Gut Microbiota
Metronidazole is a nitroimidazole antibiotic effective against anaerobic bacteria and protozoa. Its mechanism of action involves the inhibition of nucleic acid synthesis in these microorganisms. Numerous studies in animal models have demonstrated its profound effects on the gut microbiota.
Quantitative Data on Microbiota Alterations
The administration of Metronidazole consistently leads to significant shifts in the gut microbial landscape. These changes are multifaceted, affecting overall diversity and the abundance of specific bacterial taxa.
Table 1: Effects of Metronidazole on Gut Microbial Alpha Diversity in Animal Models
| Research Model | Dosage and Duration | Key Findings on Alpha Diversity | Reference |
| Healthy Dogs | 14 days | Significant decrease in richness (Chao1 and Observed ASVs). Significant decrease in evenness (Shannon index). | [2] |
| Healthy Rats | 1 mg/mL in drinking water for 7 days | Not explicitly quantified, but alterations in microbial profiles were observed. | [3] |
| Mice | Not specified | No significant effect on the Shannon diversity index was observed in one study. | [4] |
Table 2: Effects of Metronidazole on Gut Microbial Community Structure (Beta Diversity and Taxa Abundance) in Animal Models
| Research Model | Dosage and Duration | Changes in Beta Diversity | Key Changes in Bacterial Taxa Abundance | Reference |
| Healthy Dogs | 14 days | Significant alteration of microbiome composition. | Decreased: Fusobacteria (phylum), Faecalibacterium, Turicibacter, Clostridium hiranonis. Increased: Streptococcus, E. coli. | [2] |
| Healthy Rats | 1 mg/mL in drinking water for 7 days | Altered microbial profiles observed via PCR-DGGE. | Increased: Bifidobacteria (specifically Bifidobacterium pseudolongum), Enterobacteria. | [3] |
| Mice | Not specified | Slightly decreased Firmicutes to Bacteroidetes ratio. | Increased: Bacteroidetes. | [5] |
| Healthy Cats | 20 mg/kg BW PO BID for 14 days | Increased Dysbiosis Index. | Decreased: Peptacetobacter (Clostridium) hiranonis, fecal propionate (B1217596) and butyrate. | [3][6] |
Diloxanide Furoate and the Gut Microbiota: A Knowledge Gap
In stark contrast to Metronidazole, there is a significant lack of published research specifically investigating the impact of Diloxanide furoate on the composition and diversity of the gut microbiota. Diloxanide furoate is a luminal amebicide, and its active form, diloxanide, is thought to act directly on the trophozoites of Entamoeba histolytica in the intestinal lumen. The precise molecular mechanism of its amoebicidal action is not fully elucidated, and its effects on commensal gut bacteria remain largely unknown. This represents a critical knowledge gap in understanding the full impact of this compound on the gut ecosystem.
Experimental Protocols in Gut Microbiota Research
The following section details a generalized experimental workflow and specific methodologies derived from studies investigating the impact of Metronidazole on the gut microbiota.
Generalized Experimental Workflow
A typical study to assess the impact of a drug on the gut microbiota in an animal model follows a structured workflow.
Caption: Generalized workflow for studying drug impact on gut microbiota.
Methodologies from Cited Studies
-
Animal Models: Healthy adult dogs, healthy Wistar rats, and various strains of mice (e.g., specific-pathogen-free) are commonly used.[2][3][5]
-
Drug Administration: Metronidazole is typically administered orally, either in drinking water or as a direct oral dosage.[2][3] Dosages vary depending on the animal model and study objectives.
-
Sample Collection: Fecal samples are collected at baseline, during, and after the treatment period to monitor temporal changes in the microbiota.[2]
-
Microbiota Analysis:
-
16S rRNA Gene Sequencing: The V3-V4 or other hypervariable regions of the 16S rRNA gene are amplified and sequenced to determine the taxonomic composition of the bacterial community.
-
Quantitative PCR (qPCR): This technique is used to quantify the abundance of specific bacterial groups or to calculate a dysbiosis index.[2][3]
-
Metabolomics: Analysis of fecal and serum samples to measure microbial-derived metabolites such as short-chain fatty acids (SCFAs) and bile acids provides functional insights into the metabolic alterations of the gut microbiota.[2]
-
Signaling Pathways Modulated by Metronidazole-Induced Dysbiosis
The alterations in the gut microbiota induced by Metronidazole can have a cascading effect on host signaling pathways, primarily through changes in microbial metabolism.
Bile Acid Metabolism and Host Nuclear Receptors
Metronidazole treatment significantly alters bile acid metabolism.[2] This is characterized by a decrease in secondary bile acids, which are produced from primary bile acids by gut bacteria.[2] This shift in the bile acid pool can influence host signaling through nuclear receptors like the farnesoid X receptor (FXR) and the constitutive androstane (B1237026) receptor (CAR), which play key roles in regulating host metabolism, including that of xenobiotics by hepatic cytochrome P450 (CYP) enzymes.[5]
Caption: Metronidazole's impact on bile acid signaling.
Conclusion and Future Directions
The available evidence from research models unequivocally demonstrates that Metronidazole, a key component of this compound, induces significant dysbiosis in the gut microbiota. This is characterized by a reduction in microbial diversity and profound shifts in the abundance of specific bacterial taxa. These alterations, in turn, can modulate host metabolic signaling pathways, particularly those related to bile acid metabolism.
A significant gap in our understanding remains concerning the specific effects of Diloxanide furoate on the gut microbiota. Future research should prioritize investigating the impact of Diloxanide furoate, both alone and in combination with Metronidazole, to fully characterize the effects of this compound on the gut ecosystem. Such studies will be crucial for developing strategies to mitigate the negative consequences of antimicrobial-induced dysbiosis and for optimizing therapeutic outcomes. A deeper understanding of these drug-microbe interactions is essential for advancing personalized medicine and microbiome-centric therapies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Gut microbiome affects the metabolism of metronidazole in mice through regulation of hepatic cytochromes P450 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of metronidazole on the fecal microbiome and metabolome in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of various antibiotics on modulation of intestinal microbiota and bile acid profile in mice - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on the Chemical Stability of Entamizole: A Technical Guide
Disclaimer: As of the latest literature review, specific experimental data on the chemical stability and degradation pathways of Entamizole is not extensively available in the public domain. This technical guide, therefore, provides a representative framework based on established principles of pharmaceutical stability testing and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. The experimental protocols, data, and degradation pathways presented herein are illustrative and designed to guide researchers in setting up stability studies for this compound.
Introduction
The chemical stability of an active pharmaceutical ingredient (API) like this compound is a critical attribute that influences its safety, efficacy, and shelf-life.[1][2] Understanding the degradation profile of a drug substance under various environmental conditions is essential for developing a stable pharmaceutical formulation and establishing appropriate storage conditions.[1][3][4] Forced degradation studies, also known as stress testing, are a crucial component of drug development that helps in identifying potential degradation products and understanding the intrinsic stability of the molecule.[3][4] This guide outlines the foundational aspects of assessing the chemical stability of this compound through forced degradation studies.
Forced Degradation Studies
Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to expedite degradation.[3][4] These studies are instrumental in developing and validating stability-indicating analytical methods.[4] The typical stress conditions include hydrolysis, oxidation, thermal stress, and photolysis.[3][4][5]
The following table summarizes hypothetical quantitative data from forced degradation studies on this compound, illustrating the expected outcomes. The goal of a forced degradation study is typically to achieve 5-20% degradation of the drug substance.[5]
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradants (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 15.2% | E-Deg-A1, E-Deg-A2 |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 60°C | 18.5% | E-Deg-B1, E-Deg-B2 |
| Neutral Hydrolysis | Purified Water | 72 h | 80°C | 5.8% | E-Deg-N1 |
| Oxidative Degradation | 3% H₂O₂ | 12 h | 25°C | 20.1% | E-Deg-O1, E-Deg-O2 |
| Thermal Degradation | Dry Heat | 48 h | 105°C | 8.3% | E-Deg-T1 |
| Photolytic Degradation | ICH Option 2 | - | 25°C | 12.7% | E-Deg-P1 |
Experimental Protocols
Detailed methodologies for the key forced degradation experiments are provided below. These protocols are based on general industry practices and regulatory guidelines.[3][4][5]
A stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent.[5] The choice of solvent should be based on the solubility of this compound and should not cause degradation on its own. For poorly water-soluble compounds, co-solvents may be used.[3]
-
Procedure: To 1 mL of this compound stock solution, add 1 mL of 0.1 M hydrochloric acid.[5]
-
Incubation: Keep the solution at 60°C for 24 hours in a water bath or oven.[5]
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide.
-
Analysis: Dilute the solution to a suitable concentration with the mobile phase and analyze using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6]
-
Procedure: To 1 mL of this compound stock solution, add 1 mL of 0.1 M sodium hydroxide.[5]
-
Incubation: Maintain the solution at 60°C for 8 hours.[5]
-
Neutralization: After the specified time, cool the solution and neutralize it with 0.1 M hydrochloric acid.
-
Analysis: Prepare the sample for HPLC analysis by diluting it to the target concentration.[6]
-
Procedure: Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[2][5]
-
Incubation: Keep the solution at room temperature (25°C) for 12 hours, protected from light.[5]
-
Analysis: Analyze the sample directly or after appropriate dilution by HPLC.[6]
-
Procedure: Place the solid this compound powder in a petri dish and expose it to dry heat at 105°C in an oven for 48 hours.
-
Sample Preparation: After exposure, allow the sample to cool down. Prepare a solution of a known concentration for analysis.
-
Analysis: Analyze the sample using HPLC to determine the extent of degradation.[6]
-
Procedure: Expose the solid this compound and a solution of this compound to a light source that provides both ultraviolet (UV) and visible light, as specified by ICH Q1B guidelines. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200-watt hours/square meter.
-
Control Sample: A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature and humidity conditions.
-
Analysis: After exposure, analyze both the exposed and control samples by HPLC.[6]
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[6] The method should be validated for specificity, linearity, accuracy, precision, and robustness.[7]
Visualizations
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: Workflow for this compound Forced Degradation Studies.
This diagram presents a hypothetical degradation pathway for this compound under hydrolytic and oxidative stress, illustrating the formation of potential degradation products.
Caption: Hypothetical Degradation Pathways for this compound.
Conclusion
This technical guide provides a foundational framework for investigating the chemical stability of this compound. The successful execution of these studies will enable the identification of critical stability liabilities, the development of a robust formulation, and the establishment of appropriate storage and handling conditions, ensuring the quality and safety of the final drug product. Further studies would be required to isolate and characterize the degradation products to fully elucidate the degradation pathways.
References
- 1. biomedres.us [biomedres.us]
- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
Methodological & Application
Metronidazole In Vitro Susceptibility Testing: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro susceptibility testing of metronidazole (B1676534), a critical antimicrobial agent against anaerobic bacteria and certain protozoa. Accurate and standardized susceptibility testing is paramount for guiding therapeutic decisions, monitoring resistance trends, and informing drug development efforts. The methodologies outlined are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action and Resistance
Metronidazole is a prodrug that requires reductive activation by microbial cells to exert its cytotoxic effects.[1] Once inside a susceptible anaerobic or microaerophilic organism, the drug's nitro group is reduced by low-redox-potential electron transport proteins, such as ferredoxin. This reduction process generates short-lived, highly reactive nitroso free radicals that disrupt the helical structure of DNA, leading to strand breakage and, ultimately, cell death.[1]
Resistance to metronidazole can arise through several mechanisms, including:
-
Decreased drug uptake: Alterations in the cell envelope can limit the entry of metronidazole.[1]
-
Altered metabolic activation: Mutations in the genes encoding for nitroreductases, such as rdxA, can impair the conversion of metronidazole to its active form.
-
Increased drug efflux: Some bacteria may utilize efflux pumps to actively transport metronidazole out of the cell.
-
Enhanced DNA repair mechanisms: Bacteria with more efficient DNA repair systems may be able to counteract the DNA damage caused by activated metronidazole.
-
Presence of nim genes: These genes encode nitroimidazole reductase enzymes that can inactivate metronidazole.
Below is a diagram illustrating the mode of action and resistance mechanisms of metronidazole.
Mode of action and resistance mechanisms of metronidazole.
Key Experimental Protocols
The following are detailed protocols for the most common in vitro susceptibility testing methods for metronidazole.
Agar (B569324) Dilution Method
The agar dilution method is considered a reference method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against anaerobic bacteria.[1]
Principle: A standardized inoculum of the test organism is spot-inoculated onto a series of agar plates containing doubling dilutions of metronidazole. The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism.[1]
Methodology:
-
Media Preparation:
-
Prepare a suitable medium for anaerobic bacteria, such as Wilkins-Chalgren agar or Brucella agar supplemented with 5% laked sheep blood and vitamin K1.[1]
-
Autoclave the medium and cool it to 48-50°C in a water bath.[1]
-
Prepare a stock solution of metronidazole of known concentration.
-
Add appropriate volumes of the metronidazole stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.125 to 256 µg/mL).[1]
-
Pour the agar into sterile petri dishes to a uniform depth of 4 mm and allow them to solidify.[1]
-
Prepare a growth control plate containing no metronidazole.
-
-
Inoculum Preparation:
-
From a 24-48 hour pure culture on a non-selective agar plate, suspend several colonies in a suitable broth (e.g., Brucella broth) to match the turbidity of a 0.5 McFarland standard.[1]
-
-
Inoculation:
-
Using a multipoint inoculator, spot-inoculate the standardized bacterial suspension onto the surface of the metronidazole-containing and control agar plates.
-
-
Incubation:
-
Incubate the plates in an anaerobic atmosphere at 35-37°C for 42-48 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of metronidazole that completely inhibits visible growth, including the presence of a faint haze or a single colony.
-
Broth Microdilution Method
This method is a convenient alternative to agar dilution for determining the MIC of metronidazole.
Principle: A standardized bacterial inoculum is added to wells of a microtiter plate containing serial dilutions of metronidazole in a suitable broth medium. The MIC is the lowest concentration of the drug that prevents visible growth of the bacteria.
Methodology:
-
Antibiotic Plate Preparation:
-
Prepare a series of two-fold dilutions of metronidazole in an anaerobic broth (e.g., Wilkins-Chalgren broth) directly in a 96-well microtiter plate.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add 10 µL of the standardized inoculum to each well, except for the sterility control.
-
-
Incubation:
-
Seal the plates or place them in an anaerobic environment and incubate at 35-37°C for 42-48 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of metronidazole that shows no visible turbidity (growth).
-
Gradient Diffusion Method (E-test)
The gradient diffusion method, commercially known as E-test, is a quantitative method that provides a direct MIC value.
Principle: A plastic strip impregnated with a predefined gradient of metronidazole concentrations is placed on the surface of an agar plate inoculated with the test organism. An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the strip.
Methodology:
-
Media Preparation:
-
Use a suitable agar medium for anaerobes, such as Brucella agar supplemented with 5% laked sheep blood and vitamin K1.
-
-
Inoculum Preparation:
-
Prepare an inoculum suspension with a turbidity matching a 0.5 McFarland standard.
-
-
Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of the agar plate in three directions to ensure confluent growth.[1]
-
-
Strip Application:
-
Allow the inoculated plate to dry for 5-15 minutes.
-
Aseptically apply the metronidazole gradient strip to the agar surface, ensuring complete contact.
-
-
Incubation:
-
Incubate the plates in an anaerobic environment at 35-37°C for 42-48 hours.
-
-
Result Interpretation:
-
Read the MIC value at the point where the lower end of the elliptical zone of inhibition intersects the MIC scale on the strip.
-
The workflow for these experimental protocols is illustrated in the diagram below.
References
Application Notes and Protocols for the Use of Diloxanide Furoate in Cell Culture-Based Amoebiasis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Diloxanide Furoate in in vitro models of amoebiasis, caused by the protozoan parasite Entamoeba histolytica. This document outlines the mechanism of action, experimental protocols, and relevant data for researchers engaged in anti-amoebic drug discovery and development.
Introduction
Diloxanide Furoate is a luminal amoebicide effective in the treatment of asymptomatic intestinal amoebiasis.[1] It is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, Diloxanide.[2] Its primary therapeutic utility is in eradicating the cystic form of E. histolytica, often used in conjunction with tissue-active agents like metronidazole (B1676534) to prevent relapse in invasive amoebiasis.[3][4] Understanding its activity in cell culture-based models is crucial for preclinical assessment and mechanistic studies.
Mechanism of Action
The precise molecular target of Diloxanide is not fully elucidated, but it is widely believed to exert its amoebicidal effect by inhibiting protein synthesis in E. histolytica trophozoites.[1][2] This action is attributed to the structural similarity of its dichloroacetamide group to that of chloramphenicol, a known inhibitor of protein synthesis.[1][5] By disrupting essential protein production, Diloxanide leads to the death of the parasite.[1] It is important to note that Diloxanide's activity is primarily confined to the intestinal lumen, and it is not effective against extraintestinal amoebic infections when used alone.[1]
Proposed mechanism of action of Diloxanide against E. histolytica.
Quantitative Data
| Strain of E. histolytica | Culture Condition | Assay Type | Efficacy Metric | Value (µg/mL) |
| BYso | With bacteria | Not specified | MIC | 2.5 |
| SFL3 | With Crithidia sp. | Not specified | MIC | 2.5 |
Table 1: In Vitro Efficacy of Diloxanide Furoate against Entamoeba histolytica. Data sourced from BenchChem[6].
| Comparative Anti-Amoebic Agents | IC50 (µM) against E. histolytica (HM1:IMSS strain) |
| Metronidazole | 9.5 |
| Chloroquine | 15.5 |
| Emetine | 29.9 |
| Tinidazole | 10.2 |
Table 2: Comparative in vitro activity of other anti-amoebic drugs against a reference E. histolytica strain[8]. Note: These are not direct comparisons with Diloxanide Furoate due to different experimental setups.
Experimental Protocols
Preparation of Diloxanide Furoate Stock Solution
Diloxanide Furoate has low aqueous solubility.[6] Therefore, a stock solution should be prepared in an organic solvent.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is recommended due to its high solubility for Diloxanide Furoate (at least 50 mg/mL).[6]
-
Procedure:
-
Weigh the desired amount of Diloxanide Furoate powder.
-
Dissolve it in high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing or warming.
-
Store the stock solution at -20°C.
-
-
Important Consideration: When preparing working solutions for the assay, ensure the final DMSO concentration in the culture medium does not exceed a level that affects amoeba viability (typically ≤ 0.5%). A solvent control must be included in all experiments.[6]
Axenic Cultivation of Entamoeba histolytica
A fundamental requirement for in vitro amoebicidal testing is the axenic cultivation of E. histolytica trophozoites.[1]
-
Culture Conditions:
-
Trophozoites are grown in borosilicate glass screw-cap tubes.
-
The tubes are filled with culture medium, leaving a minimal air bubble to ensure microaerophilic conditions.
-
Incubate at 37°C.
-
-
Subculturing:
-
Subculturing is typically performed every 48-72 hours.
-
Chill the tubes in an ice bath to detach the trophozoites.
-
Invert the tubes to suspend the amoebae.
-
Inoculate a new tube containing fresh, pre-warmed medium with an appropriate volume of the cell suspension.
-
In Vitro Susceptibility Testing
This protocol outlines a method to determine the in vitro susceptibility of E. histolytica to Diloxanide Furoate.
General workflow for in vitro testing of Diloxanide Furoate.
-
Materials:
-
E. histolytica trophozoite culture (e.g., HM1:IMSS strain) in logarithmic growth phase.[9]
-
TYI-S-33 medium.
-
96-well microtiter plates.
-
Diloxanide Furoate stock solution.
-
Solvent (DMSO).
-
Positive control (e.g., Metronidazole).
-
-
Procedure:
-
Parasite Preparation: Harvest E. histolytica trophozoites from culture tubes and adjust the concentration to a desired density (e.g., 1 x 10^5 trophozoites/mL).
-
Drug Dilution: Prepare serial dilutions of the Diloxanide Furoate stock solution in culture medium to achieve the final desired concentrations in the assay wells.
-
Assay Setup:
-
Add a defined number of trophozoites to each well of a 96-well plate.
-
Add the prepared drug dilutions to the respective wells.
-
Include wells for:
-
Negative control (trophozoites with medium only).
-
Solvent control (trophozoites with the highest concentration of DMSO used).
-
Positive control (trophozoites with a known amoebicidal drug like Metronidazole).
-
-
-
Incubation: Incubate the plates under anaerobic or microaerophilic conditions at 37°C for 48 to 72 hours.[9]
-
Viability Assessment: After incubation, determine the number of viable trophozoites. This can be done through:
-
Microscopic Counting: Using a hemocytometer and trypan blue exclusion to differentiate live from dead cells.
-
Metabolic Assays:
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the drug-free control.
-
Plot the percentage of inhibition against the drug concentration.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of amoebic growth) by fitting the data to a dose-response curve.[1]
-
-
Troubleshooting
-
Low Amoebicidal Activity:
-
Drug Precipitation: Diloxanide Furoate's low aqueous solubility may cause it to precipitate in the culture medium. Ensure the final concentration is not above its solubility limit in the medium and that the DMSO concentration is optimized.[6]
-
Prodrug Hydrolysis: Diloxanide Furoate is a prodrug that needs to be hydrolyzed to the active form, Diloxanide. The rate of this hydrolysis in culture medium can be variable.[6]
-
Amoeba Health: Ensure that the amoebae used are in the logarithmic growth phase and that viability in control wells is high.[6]
-
-
High Variability between Replicates:
-
Ensure a homogenous cell suspension during plating.
-
Mix the plate gently after adding the drug to ensure even distribution.
-
Use calibrated pipettes to minimize errors.[6]
-
By following these guidelines, researchers can effectively utilize Diloxanide Furoate in their cell culture-based amoebiasis models to generate reliable and reproducible data for drug discovery and mechanistic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Diloxanide? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. droracle.ai [droracle.ai]
- 5. Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Ofloxacin Minimum Inhibitory Concentration (MIC) Determination for E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ofloxacin (B1677185) is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[1][2][3][4] Determining the Minimum Inhibitory Concentration (MIC) of ofloxacin for Escherichia coli (E. coli) is a critical step in both clinical diagnostics and antimicrobial drug development. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[5] This document provides detailed protocols for determining the ofloxacin MIC for E. coli using standard laboratory methods, including broth microdilution, agar (B569324) dilution, and disk diffusion.
Mechanism of Action of Ofloxacin in E. coli
Ofloxacin's bactericidal activity stems from its ability to interfere with the processes of DNA replication and cell division in bacteria.[4] In E. coli, the primary targets of ofloxacin are DNA gyrase and topoisomerase IV.[2][3] DNA gyrase introduces negative supercoils into the bacterial DNA, a process crucial for the initiation of DNA replication.[3] Topoisomerase IV is responsible for separating the interlinked daughter DNA molecules following replication, allowing for proper segregation into daughter cells.[3] Ofloxacin binds to these enzymes, stabilizing the enzyme-DNA complex and leading to double-strand breaks in the bacterial chromosome. This disruption of DNA integrity ultimately results in the inhibition of essential cellular processes and cell death.[3]
Caption: Mechanism of action of ofloxacin in E. coli.
Data Presentation
Table 1: Ofloxacin MIC Quality Control Ranges for E. coli ATCC 25922
| Method | Ofloxacin Concentration (µg/mL) | Reference |
| Broth Microdilution | 0.03 - 0.06 | [6][7] |
| Agar Dilution | 0.03 - 0.12 |
Note: Quality control ranges should be established and verified in each laboratory.
Table 2: Ofloxacin Interpretive Criteria (Breakpoints) for E. coli
| Organization | Susceptible (S) | Intermediate (I) | Resistant (R) | Reference |
| CLSI (M100) | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL | [8] |
| EUCAST | ≤ 0.5 µg/mL | - | > 1 µg/mL | [9] |
| FDA | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL | [8] |
Note: Interpretive criteria are subject to change and should be referenced from the latest guidelines provided by the respective organizations.[10][11][12][13]
Experimental Protocols
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[5][14] This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[5]
-
Ofloxacin powder (analytical grade)
-
Appropriate solvent for ofloxacin (e.g., sterile distilled water or 0.1 N NaOH)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[5]
-
Sterile 96-well U-bottom or flat-bottom microtiter plates[5]
-
E. coli strain for testing (e.g., ATCC 25922 for quality control)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile reagent reservoirs
-
Single and multichannel pipettes
-
Sterile pipette tips
References
- 1. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ofloxacin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Ofloxacin? [synapse.patsnap.com]
- 4. What is Ofloxacin used for? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Ofloxacin susceptibility testing quality control parameters for microdilution and disk diffusion, and confirmation of disk diffusion interpretive criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. medicines.org.uk [medicines.org.uk]
- 10. fda.gov [fda.gov]
- 11. megumed.de [megumed.de]
- 12. nih.org.pk [nih.org.pk]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ornidazole in Anaerobic Bacterial Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of ornidazole (B1677491), a 5-nitroimidazole antimicrobial agent, in anaerobic bacterial culture experiments. This document outlines its mechanism of action, protocols for susceptibility testing, and its application as a selective agent.
Introduction to Ornidazole
Ornidazole is a synthetic nitroimidazole derivative with potent activity against anaerobic bacteria and certain protozoa. Its selective toxicity towards anaerobes makes it a valuable tool in both clinical and research settings. In the laboratory, ornidazole is employed for susceptibility testing, resistance studies, and as a selective agent in culture media to isolate specific anaerobic microorganisms.
Mechanism of Action
Ornidazole is a prodrug that requires activation within the anaerobic microorganism. The low redox potential of anaerobic bacteria is crucial for this process. The mechanism involves the reduction of the nitro group of ornidazole by microbial enzymes, such as ferredoxin. This reduction generates reactive nitro-so intermediates and free radicals.[1] These highly reactive species interact with and damage microbial DNA, leading to strand breakage and destabilization of the DNA helix.[1] This ultimately disrupts DNA replication and transcription, resulting in bacterial cell death.
Quantitative Data: Susceptibility of Anaerobic Bacteria to Ornidazole
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of ornidazole against various clinically significant anaerobic bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Ornidazole against Anaerobic Bacteria
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Bacteroides fragilis group | 284 | ≤0.06 - 4 | 0.5 | 1.0 | [2] |
| Bacteroides fragilis | 68 | ≤0.1 - 3.1 | - | 3.1 | [3][4] |
| Clostridium perfringens | 18 | ≤0.1 - 6.2 | - | 6.2 | [3][4] |
| Other Clostridium spp. | 11 | ≤0.1 - 6.2 | - | 6.2 | [3][4] |
| Gram-positive cocci | - | - | - | 88.6% susceptible | [5] |
| Non-fragilis Bacteroides | - | - | - | 91.3% susceptible | [5] |
Table 2: Minimum Bactericidal Concentration (MBC) of Ornidazole against Anaerobic Bacteria
| Bacterial Species | Number of Strains | MBC Range (µg/mL) | MBC₅₀ (µg/mL) | MBC₉₀ (µg/mL) | Reference(s) |
| Various Anaerobes* | 114 | ≤0.1 - 6.3 | - | 6.3 | [6][7] |
| Bacteroides fragilis group | 27 | ≤0.125 - 2 | - | 2.0 | [2][8] |
*With the exception of Propionibacterium acnes.
Experimental Protocols
The following are detailed protocols for key experiments involving ornidazole in anaerobic bacteriology.
Preparation of Ornidazole Stock Solution
Materials:
-
Ornidazole powder (analytical grade)
-
Sterile distilled water or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
Procedure:
-
Calculate the required amount of ornidazole powder to prepare a stock solution of a desired concentration (e.g., 10 mg/mL). The following formula can be used: Weight (mg) = Desired Concentration (mg/mL) x Desired Volume (mL)
-
Weigh the calculated amount of ornidazole powder aseptically in a sterile microcentrifuge tube.
-
Add the appropriate solvent (sterile distilled water is suitable for ornidazole) to the tube.[6]
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Ornidazole stock solution
-
Anaerobic agar medium (e.g., Brucella agar supplemented with hemin (B1673052) and vitamin K1)
-
Sterile petri dishes
-
Anaerobic bacterial culture
-
Sterile saline or broth
-
McFarland turbidity standards (0.5)
-
Steers replicator or multi-point inoculator
-
Anaerobic incubation system (e.g., anaerobic chamber or GasPak™ jars)
Procedure:
-
Prepare Ornidazole-Containing Agar Plates: a. Prepare serial twofold dilutions of the ornidazole stock solution in sterile distilled water to achieve the desired final concentrations in the agar (e.g., ranging from 0.06 to 128 µg/mL). b. Prepare and autoclave the anaerobic agar medium. Cool to 48-50°C in a water bath. c. Add 1 mL of each ornidazole dilution to 19 mL of molten agar to create the final concentrations. Also, prepare a drug-free control plate. d. Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare Inoculum: a. From a fresh culture (24-48 hours old) on an anaerobic blood agar plate, pick several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: a. Using a Steers replicator or a calibrated loop, inoculate the surface of each ornidazole-containing plate and the control plate with the bacterial suspension.
-
Incubation: a. Allow the inoculum spots to dry. b. Place the plates in an anaerobic chamber or GasPak™ jar. c. Incubate at 35-37°C for 48 hours.
-
Reading the MIC: a. After incubation, examine the plates for bacterial growth. b. The MIC is the lowest concentration of ornidazole that completely inhibits visible growth.
Protocol for Minimum Bactericidal Concentration (MBC) Determination
Materials:
-
MIC plates from the previous experiment
-
Sterile anaerobic agar plates (drug-free)
-
Sterile spreaders or loops
Procedure:
-
Following the determination of the MIC, select the plates with no visible growth.
-
From each of these plates, take a small aliquot (e.g., 10 µL) from the area of inoculation.
-
Spread the aliquot onto a fresh, drug-free anaerobic agar plate.
-
Incubate the plates anaerobically at 35-37°C for 48-72 hours.
-
Reading the MBC: a. Count the number of colonies on each plate. b. The MBC is defined as the lowest concentration of ornidazole that results in a ≥99.9% reduction in the initial inoculum count.[1]
Protocol for Generating a Bacterial Growth Curve with Ornidazole
Materials:
-
Anaerobic broth medium (e.g., Thioglycollate broth, Brain Heart Infusion broth)
-
Ornidazole stock solution
-
Anaerobic bacterial culture
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Anaerobic incubation system
Procedure:
-
Prepare Cultures: a. Prepare a series of sterile culture tubes or flasks containing anaerobic broth. b. Add ornidazole from the stock solution to achieve a range of concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a drug-free control.
-
Inoculation: a. Prepare an overnight culture of the anaerobic bacterium. b. Inoculate each tube/flask with the bacterial culture to a starting optical density (OD₆₀₀) of approximately 0.05.
-
Incubation and Measurement: a. Incubate all cultures under anaerobic conditions at 37°C. b. At regular time intervals (e.g., every 2, 4, 6, 8, 12, and 24 hours), remove an aliquot from each culture aseptically. c. Measure the OD₆₀₀ of each aliquot using a spectrophotometer.
-
Data Analysis: a. Plot the OD₆₀₀ values against time for each ornidazole concentration and the control. This will generate a set of growth curves.
Use of Ornidazole as a Selective Agent in Anaerobic Media
Ornidazole can be incorporated into anaerobic media to select for bacteria that are resistant to it or to inhibit the growth of susceptible anaerobic contaminants. The concentration to be used will depend on the target organisms and the MICs of the bacteria to be inhibited. A common starting concentration is just above the MIC of susceptible organisms. For many anaerobes, a concentration of 5-10 µg/mL in the agar can be effective.
Example: Preparation of Ornidazole-Containing Brucella Agar
-
Prepare Brucella agar according to the manufacturer's instructions.
-
Autoclave and cool to 48-50°C.
-
Add ornidazole stock solution to the molten agar to a final concentration of 5 µg/mL.
-
Mix well and pour into sterile petri dishes.
-
These plates can then be used for the selective isolation of ornidazole-resistant anaerobic bacteria.
Concluding Remarks
Ornidazole is a potent and effective antimicrobial agent against a wide range of anaerobic bacteria. The protocols and data presented in these application notes provide a framework for researchers to utilize ornidazole in their studies of anaerobic bacteriology. Proper adherence to anaerobic culture techniques is critical for obtaining reliable and reproducible results. It is recommended to always include appropriate controls in all experiments.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Comparative Susceptibilities of Anaerobic Bacteria to Metronidazole, Ornidazole, and SC-28538 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. [Antimicrobial activity of ornidazole and 6 other antibiotics against anaerobic bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for High-Throughput Screening of Entamizole Efficacy Against Entamoeba histolytica
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health concern, leading to substantial morbidity and mortality annually.[1][2][3][4] The current standard of care for invasive amebiasis is metronidazole (B1676534), a key component of Entamizole.[5][6] However, concerns regarding adverse effects and potential drug resistance necessitate the development of new therapeutic agents and robust screening platforms.[1][2][3] High-throughput screening (HTS) offers a powerful approach for the rapid evaluation of large compound libraries to identify novel anti-amoebic agents.[4] These application notes provide detailed protocols for HTS assays designed to assess the efficacy of this compound and other compounds against E. histolytica trophozoites.
This compound is a combination drug containing Metronidazole and Diloxanide furoate.[5] Metronidazole, a 5-nitroimidazole, is effective against the invasive trophozoite stage of E. histolytica.[7][8] Its mechanism of action involves the reduction of its nitro group within the anaerobic parasite, leading to the formation of cytotoxic metabolites that damage parasitic DNA.[5][9] Diloxanide furoate is a luminal amoebicide, targeting the cyst stage in the intestine.[7] This document focuses on HTS assays for the trophozoite stage, which is relevant for evaluating the metronidazole component of this compound.
Data Presentation: Comparative Efficacy of Anti-Amoebic Compounds
The following table summarizes the in vitro efficacy of common anti-amoebic compounds against E. histolytica trophozoites, providing a benchmark for evaluating new drug candidates like this compound.
| Compound | EC50 (µM) | Assay Method | Reference |
| Metronidazole | 5 - 9.5 | CellTiter-Glo, FDA | [3][4][10][11] |
| Auranofin | 0.5 | CellTiter-Glo | [3][4] |
| Tinidazole | 10.2 - 13.2 | NBT Reduction | [11] |
| Chloroquine | 15.5 - 28.9 | NBT Reduction | [11] |
| Emetine | 29.9 - 32.8 | NBT Reduction | [11] |
Experimental Protocols
Entamoeba histolytica Trophozoite Culture
Objective: To maintain a healthy and viable culture of E. histolytica trophozoites for use in HTS assays.
Materials:
-
E. histolytica strain (e.g., HM-1:IMSS)
-
TYI-S-33 medium
-
Adult bovine serum
-
Vitamin mixture
-
Penicillin-Streptomycin solution
-
Culture tubes or flasks
-
Anaerobic gas packs (GasPak™) or anaerobic chamber
-
Incubator at 37°C
-
Hemocytometer
Protocol:
-
E. histolytica trophozoites are cultured axenically in TYI-S-33 medium supplemented with 10-15% adult bovine serum, a vitamin mixture, and antibiotics (e.g., Penicillin-Streptomycin).[12]
-
Cultures are maintained at 37°C in sealed tubes or flasks to ensure anaerobic or microaerophilic conditions, which can be facilitated by using anaerobic gas packs.[3][4]
-
Trophozoites are harvested during the logarithmic growth phase (typically after 48-72 hours).
-
To harvest, cultures are chilled on ice for 5-10 minutes to detach the amoebae from the vessel surface.
-
The detached trophozoites are then collected by centrifugation at 500 x g for 10 minutes at 4°C.[12]
-
The cell pellet is washed with fresh medium and the cell density is determined using a hemocytometer.[13] The cell suspension is then adjusted to the desired concentration for the HTS assay.
High-Throughput Screening (HTS) using ATP-based Viability Assay (CellTiter-Glo®)
Objective: To quantitatively assess the viability of E. histolytica trophozoites after treatment with this compound or other test compounds by measuring intracellular ATP levels. This assay is highly suitable for HTS in 96, 384, and 1536-well formats.[3][4][14]
Materials:
-
Cultured E. histolytica trophozoites
-
TYI-S-33 medium
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Metronidazole (positive control)
-
DMSO (negative control)
-
96, 384, or 1536-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
Multidrop™ Combi reagent dispenser (for high-throughput applications)
Protocol:
-
Prepare a serial dilution of the test compounds and controls in TYI-S-33 medium. The final DMSO concentration should not exceed 0.5% to avoid toxicity to the amoebae.[3][4]
-
Dispense the diluted compounds into the wells of the microtiter plate. For a primary screen, a single concentration (e.g., 5 µM or 25 µM) is often used.[3][14]
-
Seed the E. histolytica trophozoites into the plates at a predetermined density. The density will vary depending on the plate format (e.g., 5,000 cells/well for 96-well plates, 1,000 cells/well for 384-well plates, or 400 cells/well for 1536-well plates).[4][13]
-
Seal the plates and incubate under anaerobic conditions at 37°C for 48 hours.[4][14]
-
After incubation, equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the number of viable cells.[2]
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
Secondary Screening using Fluorescein (B123965) Diacetate (FDA) Viability Assay
Objective: To confirm the activity of hits identified in the primary screen and to determine their potency (EC50) using a different viability marker. FDA is a cell-permeant dye that is converted to fluorescent fluorescein by esterases in viable cells.[10][15]
Materials:
-
Cultured E. histolytica trophozoites
-
TYI-S-33 medium
-
Hit compounds from primary screen
-
96-well black, clear-bottom plates
-
Fluorescein diacetate (FDA) solution (20 µg/mL in medium)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Protocol:
-
Perform a serial dilution of the hit compounds to generate a dose-response curve (e.g., 8-point dilution series).
-
Seed E. histolytica trophozoites into 96-well plates containing the diluted compounds at a density of approximately 10,000 cells per well.[10][15]
-
After incubation, carefully aspirate the medium.
-
Add 100 µL of FDA solution to each well and incubate for 20-30 minutes at 37°C.[10][15]
-
Aspirate the FDA solution and wash the wells with 100 µL of PBS.
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.
-
Plot the percent survival against the compound concentration and determine the EC50 value using a suitable software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway: Proposed Mechanism of Action of Metronidazole
Caption: Proposed mechanism of action of Metronidazole against anaerobic parasites.
Experimental Workflow: High-Throughput Screening for Anti-Amoebic Compounds
Caption: General workflow for a high-throughput screening campaign.
Logical Relationship: Drug Discovery Cascade for Amoebiasis
Caption: A typical drug discovery cascade for identifying new anti-amoebic drugs.
References
- 1. A high-throughput drug screen for Entamoeba histolytica identifies a new lead and target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. A high throughput drug screen for Entamoeba histolytica identifies a new lead and target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Typical this compound Uses for Stomach Pain | Sydney Gut Clinic [sydneygutclinic.com]
- 6. Antiamoebic drugs for treating amoebic colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Entamoeba histolytica | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. Entamoeba histolytica - Wikipedia [en.wikipedia.org]
- 9. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | High-Throughput Screening of Entamoeba Identifies Compounds Which Target Both Life Cycle Stages and Which Are Effective Against Metronidazole Resistant Parasites [frontiersin.org]
- 11. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Identification of natural inhibitors of Entamoeba histolytica cysteine synthase from microbial secondary metabolites [frontiersin.org]
- 13. High-throughput phenotypic screen identifies a new family of potent anti-amoebic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput phenotypic screen identifies a new family of potent anti-amoebic compounds | PLOS One [journals.plos.org]
- 15. High-Throughput Screening of Entamoeba Identifies Compounds Which Target Both Life Cycle Stages and Which Are Effective Against Metronidazole Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of Metronidazole in Biological Samples Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of metronidazole (B1676534) in various biological matrices, including plasma, serum, and urine, utilizing High-Performance Liquid Chromatography (HPLC).
Introduction
Metronidazole is a widely used antibiotic and antiprotozoal agent.[1] Accurate quantification of metronidazole in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for this purpose, offering high sensitivity and specificity.[2] This application note outlines validated methods for sample preparation and HPLC analysis of metronidazole.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the desired level of cleanliness and sensitivity. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
2.1.1. Protein Precipitation (for Plasma and Serum)
This is a simple and rapid method for removing proteins from plasma or serum samples.
-
Protocol:
-
To 200 µL of plasma or serum sample in a microcentrifuge tube, add 400 µL of a precipitating agent such as acetonitrile (B52724) or methanol (B129727).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the tube at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and inject a portion (typically 20 µL) into the HPLC system.
-
2.1.2. Liquid-Liquid Extraction (LLE) (for Plasma, Serum, and Urine)
LLE is a more selective method that can provide a cleaner extract compared to protein precipitation.
-
Protocol for Plasma/Serum:
-
To 200 µL of serum sample, add 100 µL of phosphate (B84403) buffer (0.8 mol/L, pH 7.5).[3]
-
Add 3 mL of an extraction solvent mixture of chloroform (B151607) and isopropyl alcohol (95:5, v/v).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the HPLC mobile phase and inject into the HPLC system.[3]
-
2.1.3. Solid-Phase Extraction (SPE) (for Plasma, Serum, and Urine)
SPE offers high selectivity and can effectively concentrate the analyte, leading to improved sensitivity. Molecularly imprinted polymers (MIPs) can be used for highly selective extraction of metronidazole.
-
General Protocol using a C18 SPE Cartridge:
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated biological sample (e.g., 1 mL of urine) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the metronidazole with a small volume (e.g., 500 µL) of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
-
HPLC Conditions
The following tables summarize typical HPLC conditions for the analysis of metronidazole. The optimal conditions may vary depending on the specific instrument and column used.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 250 x 4.6 mm, 5 µm | Phenyl, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) | Methanol:0.05 M Phosphate Buffer, pH 4.5 (40:60, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 320 nm | 318 nm |
| Injection Volume | 20 µL | 50 µL |
| Column Temperature | Ambient | 30°C |
Note: C18 columns are widely used and offer good retention and separation for metronidazole. Phenyl columns can provide alternative selectivity, especially for aromatic compounds. C8 columns have lower hydrophobicity and can result in shorter retention times compared to C18 columns.[4]
Method Validation
A comprehensive validation of the analytical method is essential to ensure reliable and accurate results. Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters from Literature
| Parameter | Plasma | Serum | Urine |
| Linearity Range (µg/mL) | 0.05 - 20 | 0.3125 - 20[3] | 1 - 100 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.05 | 0.02[3] | 0.5 |
| Recovery (%) | 85 - 110 | 77 - 82[3] | 90 - 105 |
| Precision (RSD %) | < 15% | < 3.5% (inter-day)[3] | < 10% |
| Accuracy (%) | 85 - 115 | 99 - 102 (method recovery)[3] | 90 - 110 |
Stability of Metronidazole in Biological Samples
The stability of metronidazole in biological matrices under different storage conditions is a critical aspect of method validation.
Table 3: Stability of Metronidazole in Biological Samples
| Condition | Matrix | Duration | Stability |
| Room Temperature | Plasma | 6 hours | Stable[5] |
| Freeze-Thaw Cycles (-20°C to RT) | Plasma | 3 cycles | Stable[6] |
| Long-term Storage (-20°C) | Plasma | 28 days | Stable |
| Long-term Storage (-70°C) | Plasma | 3 months | Stable[6] |
Metronidazole has been found to be stable in human plasma for at least 36 days at -70 ± 5 °C and for 6 hours at ambient temperature. It is also stable after three freeze-thaw cycles.[5]
Data Presentation and Visualization
Experimental Workflow
The overall workflow for the quantification of metronidazole in biological samples is depicted in the following diagram.
Caption: Experimental workflow for metronidazole quantification.
Method Validation Parameters
The logical relationship between the key validation parameters is illustrated below.
Caption: Key parameters for analytical method validation.
References
Application Notes and Protocols for In Vivo Studies of Entamizole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entamizole, a combination drug typically containing metronidazole (B1676534) and diloxanide (B1670642) furoate, is a cornerstone in the treatment of amoebiasis, the disease caused by the protozoan parasite Entamoeba histolytica. Metronidazole is effective against invasive trophozoites, while diloxanide furoate acts as a luminal amoebicide, targeting cysts in the gut. To facilitate the preclinical evaluation of this compound and novel anti-amoebic compounds, robust and reproducible in vivo animal models are essential. These models are critical for studying the pathogenesis of amoebiasis and for assessing the efficacy and pharmacokinetics of potential therapeutics.
This document provides detailed application notes and protocols for two widely used animal models: the mouse model of intestinal amebiasis and the hamster model of amoebic liver abscess (ALA).
Mechanism of Action of this compound Components
This compound's efficacy stems from the complementary actions of its components:
-
Metronidazole : A nitroimidazole antibiotic, metronidazole is a prodrug that requires reductive activation by the anaerobic metabolic pathways present in E. histolytica. Once activated, it forms cytotoxic nitro radicals that bind to and disrupt the helical structure of the parasite's DNA, leading to strand breakage and cell death.[1]
-
Diloxanide Furoate : This luminal amoebicide's exact mechanism of action is not fully understood, but it is believed to act directly on the trophozoites in the intestine, preventing the formation of cysts. It is poorly absorbed, allowing it to reach high concentrations in the gut lumen.
Animal Model 1: Mouse Model of Intestinal Amebiasis
The mouse model of intestinal amebiasis is valuable for studying the pathogenesis of amoebic colitis and for evaluating the efficacy of drugs against the intestinal stages of the parasite.
Experimental Protocol
1. Parasite Culture:
-
Entamoeba histolytica trophozoites (e.g., virulent strain HM-1:IMSS) are cultured axenically in TYI-S-33 medium supplemented with 10-15% adult bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) sulfate.
-
Cultures are maintained at 37°C in borosilicate glass tubes. Trophozoites are harvested during the logarithmic phase of growth for inoculation.
2. Animal Selection:
-
Male C3H/HeJ or BALB/c mice, 6-8 weeks old, are commonly used as they have been shown to be susceptible to infection.[2][3]
3. Inoculation Procedure (Intracecal):
-
Mice are anesthetized using an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
A midline laparotomy is performed to expose the cecum.
-
A suspension of 1 x 10^6 E. histolytica trophozoites in 100 µL of culture medium is injected directly into the cecal lumen using a 27-gauge needle.
-
The abdominal wall and skin are closed with sutures.
4. This compound (Metronidazole and Diloxanide Furoate) Administration:
-
Prophylactic Regimen: Treatment can be initiated one day before parasite inoculation and continued for a set duration (e.g., 5-7 days).
-
Therapeutic Regimen: Treatment can be initiated at a predetermined time point after infection (e.g., 7 days post-inoculation) to mimic a clinical scenario.
-
Dosage:
-
A control group should receive the vehicle (e.g., sterile saline or PBS) on the same schedule.
5. Efficacy Evaluation:
-
At the end of the experiment (e.g., 7-14 days post-treatment), mice are euthanized.
-
Gross Pathology: The cecum is examined for thickening, adhesions, and ulcerations.
-
Parasite Load Quantification:
-
Quantitative PCR (qPCR): DNA is extracted from cecal tissue, and qPCR is performed using primers specific for E. histolytica 18S rRNA to quantify the parasite genomic DNA.[7]
-
ELISA: Cecal contents can be analyzed for the presence of E. histolytica antigens using commercially available kits.
-
-
Histopathology: The cecum is fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). A scoring system can be used to evaluate the degree of inflammation, ulceration, and tissue damage.[4][8]
Data Presentation: Mouse Intestinal Amebiasis
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Reference Drug (Metronidazole) |
| Animal Strain | C3H/HeJ | C3H/HeJ | C3H/HeJ |
| Inoculum Size | 1 x 10^6 trophozoites | 1 x 10^6 trophozoites | 1 x 10^6 trophozoites |
| Treatment Regimen | Vehicle, p.o., daily for 7 days | Metronidazole (30 mg/kg) + Diloxanide Furoate (20 mg/kg), p.o., daily for 7 days | Metronidazole (30 mg/kg), p.o., daily for 7 days |
| Parasite Load (qPCR) | High (e.g., >10^5 parasite genomes/mg tissue) | Significantly reduced or undetectable | Significantly reduced or undetectable |
| Histopathology Score | Severe inflammation and ulceration | Mild to no inflammation or ulceration | Mild to no inflammation or ulceration |
| Clinical Score | Weight loss, diarrhea | No significant clinical signs | No significant clinical signs |
Animal Model 2: Hamster Model of Amoebic Liver Abscess (ALA)
The golden Syrian hamster is the model of choice for studying ALA due to its high susceptibility to extraintestinal amoebic infection.
Experimental Protocol
1. Parasite Culture:
-
As described for the mouse model, virulent E. histolytica trophozoites (HM-1:IMSS) are cultured and harvested.
2. Animal Selection:
-
Male golden Syrian hamsters, 6-8 weeks old.
3. Inoculation Procedure (Intrahepatic):
-
Hamsters are anesthetized.
-
A small incision is made to expose the liver.
-
A suspension of 5 x 10^5 E. histolytica trophozoites in 50-100 µL of culture medium is injected directly into the left lobe of the liver.
-
The abdominal wall and skin are sutured.
4. This compound (Metronidazole) Administration:
-
Prophylactic or Therapeutic Regimens: Can be applied as described for the mouse model.
-
Dosage:
-
Metronidazole: 30-45 mg/kg/day, administered orally for 5-10 days.[9]
-
-
A control group receives the vehicle.
5. Efficacy Evaluation:
-
After a defined period (e.g., 7 days post-inoculation), hamsters are euthanized.
-
Gross Pathology: The liver is removed and weighed. The abscesses are dissected and weighed. The percentage of liver abscess is calculated as (abscess weight / total liver weight) x 100.
-
Histopathology: Liver tissue containing the abscess is fixed, sectioned, and stained with H&E to observe the extent of necrosis, inflammatory infiltrate, and the presence of trophozoites at the periphery of the lesion.
Data Presentation: Hamster Amoebic Liver Abscess
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Reference Drug (Metronidazole) |
| Animal Strain | Golden Syrian Hamster | Golden Syrian Hamster | Golden Syrian Hamster |
| Inoculum Size | 5 x 10^5 trophozoites | 5 x 10^5 trophozoites | 5 x 10^5 trophozoites |
| Treatment Regimen | Vehicle, p.o., daily for 7 days | Metronidazole (30 mg/kg), p.o., daily for 7 days | Metronidazole (30 mg/kg), p.o., daily for 7 days |
| Abscess Weight (% of liver) | 20-40% | <5% or no abscess | <5% or no abscess |
| Histopathology | Large necrotic core with numerous trophozoites | Small fibrotic lesions or normal liver parenchyma | Small fibrotic lesions or normal liver parenchyma |
| Mortality | Possible | None | None |
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo this compound studies.
Host Immune Response to E. histolytica Infection
Caption: Host immune signaling in response to E. histolytica.
References
- 1. The mouse model of amebic colitis reveals mouse strain susceptibility to infection and exacerbation of disease by CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of Antiamebic Drugs in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STUDY OF EFFECT OF THE DOSE AND DURATION OF METRONIDAZOLE ON AMEBIC COLITIS AND PLATELETS | Thi-qar Medical journal [jmed.utq.edu.iq]
- 5. Treatment of non-invasive amoebiasis. A comparison between tinidazole alone and in combination with diloxanide furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Entamoeba muris provides a mouse model for amoebic colitis pathology characterized by T cell associated colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Metronidazole in Biofilm Research
A Focus on the Active Component of Entamizole
Introduction
While research on the direct application of this compound in biofilm studies is not currently available in published literature, its active component, Metronidazole (B1676534), has been the subject of various investigations concerning its effects on bacterial biofilms. Metronidazole is a nitroimidazole antibiotic primarily used against anaerobic bacteria and certain protozoa.[1][2] Its mechanism of action involves the inhibition of protein synthesis through interaction with and degradation of DNA, a process that requires an anaerobic environment for the drug's activation.[2][3][4] This document provides an overview of the known applications and effects of Metronidazole in biofilm research, along with detailed protocols for researchers, scientists, and drug development professionals.
The interaction of Metronidazole with bacterial biofilms is complex and, in some cases, counterintuitive. While it exhibits efficacy against biofilms formed by anaerobic bacteria, the concentrations required are often significantly higher than those needed to eliminate their free-floating (planktonic) counterparts.[5] Furthermore, some studies have revealed that sub-inhibitory concentrations of Metronidazole can paradoxically promote biofilm formation in certain bacterial species.[3][6][7]
Data Presentation: Quantitative Analysis of Metronidazole's Efficacy
The following tables summarize the quantitative data on the efficacy of Metronidazole against planktonic bacteria versus those within a biofilm structure. A significant disparity is often observed between the Minimum Inhibitory Concentration (MIC) for planktonic cells and the Minimum Biofilm Inhibitory Concentration (MBIC) or Minimum Biofilm Eradication Concentration (MBEC) for biofilms.
Table 1: Metronidazole Efficacy against Porphyromonas gingivalis
| Parameter | Concentration (µg/mL) | Fold Increase in Resistance (Biofilm vs. Planktonic) |
| MIC (Planktonic) | 0.125 | - |
| Effective Concentration against Biofilm | >20 | >160 |
| Data sourced from a study on Porphyromonas gingivalis biofilms on hydroxyapatite (B223615) surfaces.[5] |
Table 2: Metronidazole Efficacy against Gardnerella vaginalis
| Parameter | Concentration (µg/mL) |
| MIC (Planktonic Isolates) | 7.3 ± 2.6 |
| MIC (Biofilm-forming Isolates) | 72.4 ± 18.3 |
| MBEC | >128 |
| Data from a comparative study on the antimicrobial susceptibility of G. vaginalis.[8][9] |
Table 3: Metronidazole Efficacy against Clostridium difficile
| Strain Susceptibility | Metronidazole Concentration | Observation |
| Susceptible & Reduced Susceptibility | Sub-inhibitory (1/4 to 1/2 MIC) | Significant increase in biofilm formation |
| Stable-Resistant | Sub-inhibitory (1/4 to 1/2 MIC) | No significant change in biofilm formation |
| Findings from studies investigating the effect of sub-inhibitory concentrations of Metronidazole on C. difficile.[3][6] |
Mechanism of Action and Effects on Biofilms
Metronidazole's activity is dependent on its reduction within the anaerobic bacterial cell, leading to the formation of cytotoxic free radicals that disrupt the helical structure of DNA, causing strand breakage and cell death.[2][3] In the context of biofilms, its efficacy is influenced by several factors:
-
Anaerobic Microenvironments: Biofilms can create anaerobic niches, which are conducive to the activation of Metronidazole.
-
Drug Penetration: The extracellular polymeric substance (EPS) matrix of the biofilm can hinder the penetration of antibiotics.
-
Altered Metabolic States: Bacteria within a biofilm may exist in a slower-growing, metabolically less active state, which can reduce the efficacy of some antibiotics.
-
Induction of Biofilm Formation: At sub-lethal concentrations, Metronidazole has been shown to induce biofilm formation in C. difficile, potentially as a protective stress response.[3][6] This suggests that inadequate dosing could exacerbate biofilm-related infections.
-
Synergistic Potential: The anti-biofilm activity of Metronidazole can be enhanced when used in combination with other agents, such as certain antibiotics (e.g., gentamicin, levofloxacin) or enzymes like DNase.[10][11]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of Metronidazole on bacterial biofilms.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Planktonic Bacteria
This protocol determines the lowest concentration of Metronidazole that prevents the visible growth of a planktonic bacterial culture.
Materials:
-
Bacterial strain of interest
-
Appropriate anaerobic growth medium (e.g., Brain Heart Infusion broth supplemented for anaerobes)
-
Metronidazole stock solution
-
96-well microtiter plates
-
Anaerobic incubation system (e.g., anaerobic chamber or gas-generating pouches)
-
Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)
Procedure:
-
Prepare a fresh overnight culture of the test bacterium in the appropriate anaerobic medium.
-
Adjust the bacterial suspension to a concentration of approximately 1 x 10⁶ CFU/mL in fresh medium.
-
Prepare serial two-fold dilutions of Metronidazole in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the adjusted bacterial suspension to each well, resulting in a final concentration of 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria without Metronidazole) and a negative control (medium only).
-
Incubate the plate under anaerobic conditions at 37°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of Metronidazole at which no visible growth (turbidity) is observed. This can be confirmed by measuring the OD₆₀₀.
Protocol 2: Biofilm Formation and Quantification (Crystal Violet Assay)
This protocol is used to assess the ability of bacteria to form biofilms and to quantify the effect of Metronidazole on biofilm formation.
Materials:
-
Bacterial strain of interest
-
Appropriate anaerobic growth medium
-
Metronidazole stock solution
-
96-well flat-bottomed microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare a bacterial suspension as described in Protocol 1.
-
In a 96-well plate, add 100 µL of medium containing serial dilutions of Metronidazole.
-
Add 100 µL of the bacterial suspension to each well.
-
Include control wells with bacteria and no Metronidazole.
-
Incubate the plate under anaerobic conditions at 37°C for 48-72 hours to allow for biofilm formation.
-
After incubation, carefully discard the planktonic cells by gently aspirating the medium.
-
Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent bacteria.
-
Air-dry the plate.
-
Stain the adherent biofilms by adding 150 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the Crystal Violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.
Protocol 3: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol determines the lowest concentration of Metronidazole required to eradicate a pre-formed biofilm.
Materials:
-
Pre-formed biofilms in a 96-well plate (prepared as in Protocol 2, steps 1-7)
-
Metronidazole stock solution
-
Fresh anaerobic growth medium
-
Resazurin solution (as a viability indicator)
Procedure:
-
Prepare biofilms in a 96-well plate as described in Protocol 2 and wash with PBS.
-
Add 200 µL of fresh medium containing serial dilutions of Metronidazole to the wells with the pre-formed biofilms.
-
Incubate the plate under anaerobic conditions at 37°C for 24 hours.
-
After incubation, remove the Metronidazole-containing medium and wash the wells with PBS.
-
Add 200 µL of fresh medium and a viability indicator such as Resazurin to each well.
-
Incubate for a further 4-6 hours.
-
The MBEC is the lowest concentration of Metronidazole that results in no viable cells in the biofilm, as indicated by no color change of the Resazurin.
Visualizations
Metronidazole's Mechanism and Concentration-Dependent Effects
Caption: Mechanism of Metronidazole and its dual effects on biofilms.
Experimental Workflow for Biofilm Susceptibility Testing
Caption: Workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).
Logical Relationship of Metronidazole's Activity
Caption: Factors influencing Metronidazole's activity on bacterial states.
References
- 1. Bacterial Vaginosis Biofilms: Challenges to Current Therapies and Emerging Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Effect of Subinhibitory Concentration of Metronidazole on the Growth and Biofilm Formation on Toxigenic Clostridioides difficile Strains Belonging to Different Ribotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Effects of metronidazole on Porphyromonas gingivalis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Subinhibitory concentrations of metronidazole increase biofilm formation in Clostridium difficile strains - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. Antimicrobial Susceptibility Testing of Metronidazole and Clindamycin against Gardnerella vaginalis in Planktonic and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Entamizole (Metronidazole) in Drug Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of Metronidazole, a key component of the antimicrobial agent Entamizole, in drug combination studies to achieve synergistic therapeutic effects. While "this compound" itself is a combination drug product, its active ingredient, Metronidazole, has been investigated for synergistic potential with various agents, particularly in oncology and infectious diseases. This document outlines the rationale, experimental protocols, and data interpretation for assessing the synergistic interactions of Metronidazole with other therapeutic agents. The primary mechanism of action for Metronidazole involves the reduction of its nitro group in anaerobic organisms and hypoxic cells, leading to the production of cytotoxic metabolites that induce DNA damage.[1] This mode of action provides a strong basis for exploring its synergistic potential with DNA-damaging agents and drugs that target cell cycle checkpoints.
Data Presentation: Synergistic Effects of Metronidazole Combinations
The following tables summarize quantitative data from studies investigating the synergistic effects of Metronidazole in combination with other drugs.
Table 1: Synergistic Effect of Metronidazole and Amoxicillin against Periodontal Pathogens
| Target Organism | Metronidazole MIC (µg/mL) | Amoxicillin MIC (µg/mL) | Metronidazole MIC in Combination (µg/mL) | Amoxicillin MIC in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) Index* | Interpretation |
| Aggregatibacter actinomycetemcomitans | 16 | 0.5 | 4 | 0.125 | 0.5 | Synergy |
| Fusobacterium nucleatum | 0.25 | 0.125 | 0.0625 | 0.03125 | 0.5 | Synergy |
| Porphyromonas gingivalis | 0.125 | 0.25 | 0.03125 | 0.0625 | 0.5 | Synergy |
*The Fractional Inhibitory Concentration (FIC) Index is calculated as follows: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone). An FIC index of ≤ 0.5 is considered synergistic.
Table 2: Enhancement of Chemotherapeutic Cytotoxicity by Metronidazole in Human Colon Carcinoma Cell Lines
| Cell Line | Treatment | % Cell Survival (relative to control) | Fold Enhancement of Cytotoxicity |
| HCT-116 | Cisplatin (CDDP) alone | 50% | - |
| HCT-116 | Cytarabine (araC) alone | 60% | - |
| HCT-116 | CDDP + araC | 30% | - |
| HCT-116 | Metronidazole + CDDP + araC | 15% | 2-fold (compared to CDDP + araC) |
| LoVo | Cisplatin (CDDP) alone | 55% | - |
| LoVo | Cytarabine (araC) alone | 65% | - |
| LoVo | CDDP + araC | 35% | - |
| LoVo | Metronidazole + CDDP + araC | 18% | ~1.9-fold (compared to CDDP + araC) |
Note: This table presents qualitative and semi-quantitative data as reported in the source literature. Specific Combination Index (CI) values were not provided in the primary study.[2][3]
Experimental Protocols
Protocol 1: Determination of Synergistic Activity of Metronidazole and Amoxicillin using the Checkerboard Assay
This protocol describes the determination of the synergistic antibacterial activity of Metronidazole and Amoxicillin against anaerobic bacteria.
Materials:
-
Metronidazole powder
-
Amoxicillin powder
-
Appropriate broth medium (e.g., Schaedler broth, Wilkins-Chalgren broth)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Anaerobic incubation system
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of Metronidazole and Amoxicillin in a suitable solvent and dilute to the desired starting concentration in the broth medium.
-
Checkerboard Setup:
-
In a 96-well plate, serially dilute Metronidazole two-fold along the x-axis (columns 1-10).
-
Serially dilute Amoxicillin two-fold along the y-axis (rows A-G).
-
Column 11 should contain serial dilutions of Metronidazole only (to determine its MIC).
-
Row H should contain serial dilutions of Amoxicillin only (to determine its MIC).
-
Well H12 should contain only broth and inoculum (growth control).
-
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for 24-48 hours.
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index for each combination well that shows no growth.
-
Protocol 2: Evaluation of Metronidazole's Synergistic Effect with Cisplatin on Colon Cancer Cell Viability (MTT Assay)
This protocol outlines the procedure for assessing the synergistic cytotoxicity of Metronidazole and Cisplatin on human colon cancer cell lines.
Materials:
-
Human colon cancer cell lines (e.g., HCT-116, LoVo)
-
Complete cell culture medium (e.g., McCoy's 5A for HCT-116, F-12K for LoVo)
-
Metronidazole solution
-
Cisplatin solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the colon cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment:
-
Treat the cells with various concentrations of Metronidazole alone, Cisplatin alone, and in combination at fixed or variable ratios.
-
Include untreated cells as a control.
-
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 3: Cell Cycle Analysis of Colon Cancer Cells Treated with Metronidazole and Cisplatin
This protocol describes the analysis of cell cycle distribution in colon cancer cells following treatment with Metronidazole and Cisplatin to investigate the mechanism of their synergistic interaction.
Materials:
-
Human colon cancer cell lines
-
Metronidazole and Cisplatin solutions
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Metronidazole, Cisplatin, or the combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in PI staining solution and incubate in the dark to allow for DNA staining.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
Data Analysis: Compare the cell cycle distribution of treated cells to that of untreated controls to identify any drug-induced cell cycle arrest.
Visualizations
Experimental Workflows
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metronidazole enhances the cytotoxic synergism produced by the combination of 1-beta-arabinofuranosylcytosine and cis-diamminedichloroplatinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for Ofloxacin Quantification in Tissue
References
- 1. nsuworks.nova.edu [nsuworks.nova.edu]
- 2. researchgate.net [researchgate.net]
- 3. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cores.emory.edu [cores.emory.edu]
- 5. researchgate.net [researchgate.net]
- 6. apec.org [apec.org]
- 7. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 8. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. HPLC Workflow: Sample Prep Resources | Merck [merckmillipore.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. What is the mechanism of Ofloxacin? [synapse.patsnap.com]
Application Notes and Protocols for Inducing Metronidazole Resistance in Laboratory Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metronidazole (B1676534) is a crucial antimicrobial agent for treating infections caused by anaerobic bacteria and protozoa. The emergence of resistance to this frontline drug poses a significant challenge to effective treatment. Understanding the mechanisms of resistance and developing novel therapeutic strategies necessitates reliable laboratory protocols for inducing metronidazole resistance in susceptible microbial strains. These application notes provide detailed methodologies for inducing metronidazole resistance in three key laboratory organisms: the bacterium Helicobacter pylori, the bacterium Bacteroides fragilis, and the protozoan parasite Trichomonas vaginalis. The protocols described herein are based on established scientific literature and are intended to provide a framework for researchers to generate resistant strains for further study.
The primary mechanism of action of metronidazole involves its reduction within the microbial cell to a toxic radical that damages DNA and other macromolecules.[1][2] Resistance often arises from decreased activation of the drug, which can be caused by mutations in genes encoding nitroreductases or other components of the electron transport chain.[1][2]
Data Presentation: Quantitative Summary of Metronidazole Resistance Induction
The following tables summarize the typical Minimum Inhibitory Concentration (MIC) or Minimum Lethal Concentration (MLC) values observed before and after the in vitro induction of metronidazole resistance in the specified laboratory strains.
Table 1: Metronidazole MICs for Helicobacter pylori
| Strain Status | Metronidazole MIC Range (µg/mL) | Fold Increase |
| Susceptible (Initial) | 0.064 | - |
| Induced Resistance | 8 - >128 | Up to >2000 |
Table 2: Metronidazole MICs for Bacteroides fragilis
| Strain Status | Metronidazole MIC Range (µg/mL) | Fold Increase |
| Susceptible (Initial) | 0.25 | - |
| Induced Resistance | ≥32 - 64 | 128 - 256 |
Table 3: Metronidazole MLCs for Trichomonas vaginalis
| Strain Status | Metronidazole MLC Range (µg/mL) (Anaerobic) | Metronidazole MLC Range (µg/mL) (Aerobic) | Fold Increase (Anaerobic) |
| Susceptible (Initial) | 1.0 - 9.8 | 3.5 - 10 | - |
| Induced Resistance | 556 - 1,600 | >100 | >56 |
Experimental Protocols
Protocol 1: Induction of Metronidazole Resistance in Helicobacter pylori by Serial Passage
This protocol describes the induction of metronidazole resistance in H. pylori by continuous exposure to gradually increasing concentrations of the drug.
Materials:
-
Helicobacter pylori strain (e.g., SS1)
-
Brain Heart Infusion (BHI) broth supplemented with 10% horse serum and 0.4% yeast extract
-
Blood agar (B569324) plates (e.g., Brucella agar with 5% sheep blood)
-
Metronidazole stock solution (sterile)
-
Microaerobic incubator or chamber (5% O₂, 10% CO₂, 85% N₂)
-
Spectrophotometer
-
Sterile culture tubes and plates
Procedure:
-
Initial Susceptibility Testing: Determine the baseline MIC of metronidazole for the parental H. pylori strain using the agar dilution method. Prepare agar plates containing serial twofold dilutions of metronidazole. Inoculate the plates with a standardized suspension of the H. pylori strain (approximately 10⁴ CFU/spot).[3] Incubate under microaerobic conditions at 37°C for 72 hours. The MIC is the lowest concentration of metronidazole that inhibits visible growth.[3]
-
Initiation of Resistance Induction: In BHI broth, inoculate the susceptible H. pylori strain and add metronidazole at a subinhibitory concentration (e.g., 0.5 x MIC).
-
Serial Passage: Incubate the culture under microaerobic conditions at 37°C until growth is observed (typically 24-48 hours).
-
Stepwise Increase in Metronidazole Concentration: Once the culture reaches a suitable density, passage the bacteria into fresh BHI broth containing a higher concentration of metronidazole (e.g., 2x the previous concentration).
-
Monitoring Growth: Continue this stepwise increase in metronidazole concentration with each subsequent passage. Monitor bacterial growth by measuring optical density or by plating on non-selective agar.
-
Selection of Resistant Strains: Continue the serial passage until the strain can grow at a clinically relevant resistant concentration (MIC ≥ 8 µg/mL).[3][4]
-
Confirmation of Resistance: After achieving the desired level of resistance, perform a final MIC determination to quantify the level of resistance. A significant increase in MIC (e.g., 128-fold) confirms the induction of resistance.[5]
-
Stability of Resistance: To assess the stability of the acquired resistance, subculture the resistant strain on metronidazole-free media for several passages and then redetermine the MIC.[3]
Protocol 2: Induction of Metronidazole Resistance in Bacteroides fragilis by Stepwise Exposure
This protocol details the generation of metronidazole-resistant B. fragilis through a systematic, stepwise increase in drug concentration.
Materials:
-
Bacteroides fragilis strain (e.g., ATCC 43859)
-
Wilkins-Chalgren (WC) agar or Brain Heart Infusion (BHI) agar supplemented with hemin (B1673052) and vitamin K1
-
Metronidazole stock solution (sterile)
-
Anaerobic incubator or chamber (e.g., 5% H₂, 5% CO₂, 90% N₂)
-
Sterile culture plates
Procedure:
-
Initial Susceptibility Testing: Determine the baseline MIC of metronidazole for the parental B. fragilis strain using the agar dilution method.
-
Initiation of Resistance Induction: Streak the susceptible B. fragilis strain on WC agar plates containing a subinhibitory concentration of metronidazole (e.g., 0.5 µg/mL).
-
Incubation: Incubate the plates under anaerobic conditions at 37°C until copious growth is visible.
-
Stepwise Increase in Metronidazole Concentration: From the plate with the highest concentration of metronidazole that shows growth, select colonies and streak them onto a new series of WC agar plates with twofold increasing concentrations of metronidazole (e.g., 1, 2, 4, 8, 16, 32, and 64 µg/mL).
-
Iterative Selection: Repeat the process of selecting colonies from the highest concentration plate with growth and subculturing them onto plates with even higher metronidazole concentrations.
-
Endpoint of Induction: The induction process is complete when the strain can grow at a high level of metronidazole, for example, 64 µg/mL.
-
Confirmation of Resistance: Perform a final MIC determination to confirm the level of resistance. A significant increase from the initial MIC (e.g., from 0.25 µg/mL to ≥32 µg/mL) indicates the successful induction of resistance.
-
Stocking of Resistant Strain: Grow the confirmed resistant strain in an appropriate broth medium and prepare frozen stocks for long-term storage.
Protocol 3: Induction of Metronidazole Resistance in Trichomonas vaginalis by Long-Term Continuous Exposure
This protocol describes the induction of metronidazole resistance in T. vaginalis through prolonged cultivation with gradually increasing drug concentrations. This process is notably longer than for bacteria.
Materials:
-
Trichomonas vaginalis strain
-
Trypticase-yeast extract-maltose (TYM) medium supplemented with 10% fetal calf serum
-
Metronidazole stock solution (sterile)
-
Anaerobic incubation system
-
96-well microtiter plates
-
Inverted microscope
Procedure:
-
Initial Susceptibility Testing: Determine the baseline Minimum Lethal Concentration (MLC) of metronidazole for the parental T. vaginalis strain. This can be done by incubating the trophozoites in serial dilutions of metronidazole in a 96-well plate under anaerobic conditions for 48 hours. The MLC is the lowest concentration at which no motile trichomonads are observed.[6]
-
Initiation of Resistance Induction: Begin by cultivating the trichomonads in TYM medium containing a low concentration of metronidazole (e.g., 1 µg/mL).[7]
-
Gradual Increase in Drug Pressure: Over a period of 12 to 21 months, gradually increase the concentration of metronidazole in the culture medium.[7] The increments should be small and allow for the parasite population to adapt.
-
Monitoring and Subculturing: Regularly monitor the cultures for motile trophozoites. When the parasites are growing well at a given concentration, subculture them into a fresh medium with a slightly higher concentration of metronidazole.
-
Selection for High-Level Resistance: Continue this process until the parasites are able to reproduce in a high concentration of metronidazole (e.g., 100 µg/mL).[7]
-
Confirmation of Resistance: Once high-level resistance is achieved, perform a final MLC determination under both anaerobic and aerobic conditions to quantify the resistance level. Resistant strains will show significantly higher MLC values (e.g., 556-1,600 µg/mL anaerobically) compared to the parental strain.[7]
-
Stability Assessment: To check the stability of the resistance, cultivate the resistant strain in a drug-free medium for an extended period and then re-determine the MLC.[7]
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Inducing Metronidazole Resistance
Caption: General workflow for inducing metronidazole resistance in laboratory strains.
Signaling Pathways Implicated in Metronidazole Resistance
The development of metronidazole resistance is a multifactorial process involving alterations in several cellular pathways. The primary mechanism is the decreased activation of the prodrug metronidazole into its cytotoxic form.
1. Metronidazole Activation and Resistance in Helicobacter pylori
Caption: Metronidazole activation and resistance pathway in H. pylori.
2. Metronidazole Resistance Mechanisms in Bacteroides fragilis
Caption: Key metronidazole resistance mechanisms in B. fragilis.
3. Metronidazole Resistance Pathways in Trichomonas vaginalis
Caption: Pathways involved in metronidazole resistance in T. vaginalis.
References
- 1. Metronidazole resistance in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism and clinical significance of metronidazole resistance in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exposure to Metronidazole In Vivo Readily Induces Resistance in Helicobacter pylori and Reduces the Efficacy of Eradication Therapy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increase in resistance rates of H. pylori isolates to metronidazole and tetracycline--comparison of three 3-year studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanisms of metronidazole resistance of Helicobacter pylori: A transcriptomic and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Investigation of in vitro metronidazole resistance in the clinical isolates of Trichomonas vaginalis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro induced anaerobic resistance to metronidazole in Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Entamizole and its Active Components in Studying Host-Parasite Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Entamizole is a combination drug formulation, typically containing metronidazole (B1676534) and diloxanide (B1670642) furoate, and is a cornerstone in the treatment of amoebiasis, the disease caused by the protozoan parasite Entamoeba histolytica. Beyond its clinical use, the active components of this compound, particularly the nitroimidazole compound metronidazole, serve as valuable tools for researchers studying the complex interplay between E. histolytica and its host. These compounds allow for the dissection of key parasitic processes and the host's response to infection. This document provides detailed application notes and protocols for the use of metronidazole and diloxanide furoate in a research setting to investigate host-parasite interactions.
Mechanisms of Action
Metronidazole: This 5-nitroimidazole is a prodrug that requires reductive activation of its nitro group within the anaerobic or microaerophilic environment of the E. histolytica trophozoite. This process is mediated by the parasite's own low redox potential proteins, such as ferredoxin and thioredoxin reductase.[1][2] Once activated, highly reactive nitro radicals are generated. These radicals induce cytotoxicity by causing oxidative damage to essential macromolecules, most notably by causing strand breaks in the parasite's DNA, leading to cell death.[3] Metronidazole has also been shown to form adducts with parasite proteins, including thioredoxin reductase, diminishing their enzymatic activity.[1]
Diloxanide Furoate: This compound is a luminal amoebicide. It is a prodrug that is hydrolyzed in the gut to its active form, diloxanide.[3] While its precise molecular mechanism is not fully elucidated, it is believed to inhibit protein synthesis in E. histolytica trophozoites, thereby disrupting their growth and replication.[4] Its structural similarity to chloramphenicol (B1208) suggests a potential role in targeting ribosomal function.[4]
Data Presentation: In Vitro Susceptibility of Entamoeba histolytica
The following table summarizes the 50% inhibitory concentration (IC50) and Minimum Inhibitory Concentration (MIC) values for metronidazole and diloxanide furoate against E. histolytica. These values are crucial for designing experiments to study the sublethal and lethal effects of these drugs on the parasite and its interaction with host cells.
| Compound | E. histolytica Strain | Culture Condition | Assay Type | Efficacy Metric | Value (µM) | Value (µg/mL) | Reference |
| Metronidazole | HM1:IMSS (reference strain) | Axenic | NBT reduction | IC50 | 9.5 | 1.62 | [5] |
| Metronidazole | Clinical Isolates | Monoxenic | NBT reduction | IC50 | 13.2 | 2.26 | [5] |
| Diloxanide Furoate | BYso | With bacteria | Not specified | MIC | - | 2.5 | [6] |
| Diloxanide Furoate | SFL3 | With Crithidia sp. | Not specified | MIC | - | 2.5 | [6] |
Note: IC50 and MIC values can vary depending on the E. histolytica strain, culture conditions (axenic vs. monoxenic), and the specific viability assay used. Direct comparison between studies should be made with caution.
Experimental Protocols
Protocol 1: Axenic Cultivation of Entamoeba histolytica Trophozoites (HM1:IMSS strain)
This protocol describes the axenic (free from other living organisms) culture of E. histolytica trophozoites, which is fundamental for in vitro studies.
Materials:
-
Entamoeba histolytica strain HM1:IMSS
-
TYI-S-33 medium
-
Heat-inactivated adult bovine serum (10-15%)
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
Glass or plastic culture tubes (16 x 125 mm)
-
Incubator at 37°C
-
Hemacytometer
-
Trypan blue solution
Procedure:
-
Medium Preparation: Prepare complete TYI-S-33 medium by supplementing the basal medium with 10-15% heat-inactivated adult bovine serum and the antibiotic solution.
-
Culturing: Maintain the trophozoite cultures in glass or plastic tubes at 37°C.
-
Subculturing: Subculture the trophozoites every 48-72 hours, before they reach confluency. a. Chill the culture tubes on ice for 5-10 minutes to detach the adherent trophozoites. b. Invert the tubes several times to create a uniform suspension. c. Aseptically transfer a specific volume of the cell suspension to a fresh, pre-warmed culture tube containing new medium.
-
Cell Counting and Viability: a. Take an aliquot of the cell suspension and mix it with an equal volume of trypan blue solution. b. Load the mixture onto a hemacytometer and count the viable (unstained) and non-viable (blue) cells under a microscope.
Protocol 2: In Vitro Amoebicidal Susceptibility Testing using the Nitroblue Tetrazolium (NBT) Reduction Assay
This colorimetric assay determines the viability of E. histolytica trophozoites after drug exposure. Viable amoebae reduce the yellow NBT dye to a blue formazan (B1609692) product.
Materials:
-
E. histolytica trophozoites
-
Complete TYI-S-33 medium
-
Metronidazole or Diloxanide furoate
-
96-well microtiter plates
-
Nitroblue tetrazolium (NBT) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan solubilization
-
Microplate reader
Procedure:
-
Parasite Preparation: Harvest trophozoites from a log-phase culture. Determine the cell density and adjust it to a final concentration of 1 x 10^5 trophozoites/mL in fresh TYI-S-33 medium.
-
Drug Dilutions: Prepare a stock solution of the test drug (e.g., in DMSO). Perform serial dilutions of the drug in complete TYI-S-33 medium.
-
Assay Setup: a. Dispense 100 µL of the trophozoite suspension into the wells of a 96-well plate. b. Add 100 µL of the diluted drug solutions to the respective wells. c. Include a positive control (e.g., a known amoebicidal drug) and a negative control (medium with the same solvent concentration used for the drug).
-
Incubation: Incubate the plate under anaerobic or microaerophilic conditions at 37°C for 24-48 hours.
-
NBT Reduction: a. After incubation, add NBT solution to each well. b. Incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each drug concentration relative to the negative control. Plot the percentage of inhibition against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Mechanism of Metronidazole Activation in E. histolytica.
Caption: Proposed Mechanism of Action of Diloxanide Furoate.
Caption: Experimental Workflow for In Vitro Amoebicidal Susceptibility Testing.
Application in Studying Host-Parasite Interactions
Metronidazole and its analogs can be employed to investigate various aspects of E. histolytica pathogenesis and the host response:
-
Virulence Factors: By using sublethal concentrations of metronidazole, researchers can study changes in the expression and activity of key virulence factors, such as amoebapores and cysteine proteases. This can help elucidate the parasite's response to stress and its mechanisms of pathogenesis.
-
Host Cell Invasion: The effect of these drugs on the ability of E. histolytica to adhere to and kill host epithelial cells can be quantified. This provides insights into the molecules and pathways involved in parasite invasion.
-
Host Immune Response Modulation: E. histolytica is known to modulate host immune responses, for instance, by altering NF-κB signaling and inflammasome activation in intestinal epithelial cells and macrophages.[2][7] Experiments can be designed to investigate whether treatment with metronidazole or diloxanide furoate affects the parasite's ability to manipulate these host pathways. For example, one could assess cytokine production (e.g., IL-1β, IL-8) from co-cultures of host cells and parasites in the presence or absence of the drugs.
-
Drug Resistance Mechanisms: Studying the development of resistance to metronidazole in vitro can reveal novel molecular mechanisms of drug resistance in E. histolytica. This can involve transcriptomic and proteomic analyses of resistant strains to identify upregulated or downregulated genes and proteins.[8]
By utilizing the protocols and understanding the mechanisms outlined in this document, researchers can effectively employ the active components of this compound as chemical probes to unravel the intricate and dynamic relationship between E. histolytica and its human host.
References
- 1. benchchem.com [benchchem.com]
- 2. The NF-κB Pathway: Modulation by Entamoeba histolytica and Other Protozoan Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. vitassay.com [vitassay.com]
- 5. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The NF-κB Pathway: Modulation by Entamoeba histolytica and Other Protozoan Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metronidazole resistance in the protozoan parasite Entamoeba histolytica is associated with increased expression of iron-containing superoxide dismutase and peroxiredoxin and decreased expression of ferredoxin 1 and flavin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Encapsulation of Entamizole for Targeted Colonic Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entamizole is a combination drug product containing Metronidazole (B1676534) and Diloxanide (B1670642) Furoate, primarily prescribed for the treatment of amoebiasis, an infection of the intestines caused by the parasite Entamoeba histolytica.[1][2][3] Metronidazole is effective against the invasive trophozoite stage, while Diloxanide Furoate acts as a luminal amebicide, targeting the cyst form in the gut.[2][4] For optimal therapeutic effect in treating amoebic colitis, it is crucial to deliver the active agents directly to the colon, the primary site of infection.[5][6]
Conventional oral administration of this compound leads to rapid absorption of Metronidazole in the upper gastrointestinal tract (GIT), which can result in systemic side effects and suboptimal drug concentration at the site of infection.[3][5] Targeted delivery to the colon overcomes these limitations by protecting the drug during its transit through the stomach and small intestine, ensuring its release specifically in the large intestine.[7][8] This approach maximizes the local drug concentration, enhances therapeutic efficacy, and reduces the required dose and associated systemic toxicity.[8]
Colon-specific drug delivery systems are designed to leverage the unique physiological conditions of the colon, primarily the pH gradient (which increases to ~7.0-7.4) and the presence of a vast and diverse microbiota capable of degrading specific polymers.[8][9][10] This document outlines various encapsulation techniques, presents key formulation data, and provides detailed experimental protocols for developing colon-targeted delivery systems for this compound's active components.
Encapsulation Techniques for Targeted Colonic Delivery
Several strategies have been successfully employed to formulate colon-targeted delivery systems for Metronidazole and Diloxanide Furoate. These approaches are designed to trigger drug release in response to the specific physiological cues of the large intestine.
pH-Sensitive Polymer Coating
This is a widely used approach where the drug core (tablet, capsule, or microsphere) is coated with a polymer that is insoluble at the low pH of the stomach but dissolves at the neutral to slightly alkaline pH of the lower small intestine and colon.[8] Methacrylic acid copolymers, such as the Eudragit® series, are commonly used.
-
Eudragit® L-100 dissolves at pH > 6.0 (distal small intestine).
-
Eudragit® S-100 dissolves at pH > 7.0 (terminal ileum and colon).[4][9] By selecting the appropriate polymer or a combination, drug release can be delayed until the formulation reaches the desired region of the GIT.[11][12]
Microbially-Triggered Systems (Natural Polysaccharides)
This strategy utilizes natural polysaccharides that are resistant to digestion by human enzymes in the stomach and small intestine but are readily degraded by the vast array of enzymes (e.g., glycosidases) produced by colonic microflora.[10][13]
-
Guar (B607891) Gum: A natural galactomannan (B225805) that can be used as a matrix-forming agent or as a compression coat over a core tablet.[13][14] Upon reaching the colon, bacterial enzymes degrade the gum, leading to the disintegration of the tablet and subsequent drug release.[13][15]
-
Pectin (B1162225): This polysaccharide is also susceptible to degradation by colonic pectinases and other bacterial enzymes. Pectin can be formulated into microspheres, which can be further coated with a pH-sensitive polymer (like Eudragit® S-100) to provide an additional layer of protection in the upper GIT.[9][16]
-
Chitosan: A cationic polymer that can be used to form nanoparticles via ionic gelation.[17][18] It is degraded by colonic microflora and can be used in combination with other polymers.
-
Alginate: This natural polymer, cross-linked with calcium ions, can form microspheres to encapsulate drugs like Diloxanide Furoate, retarding release in acidic conditions.[19][20]
Osmotic-Controlled Drug Delivery
These systems, often referred to as OROS-CT®, utilize osmotic pressure as the driving force for controlled drug release. The system consists of an osmotic core containing the drug, an osmotic agent, and a wicking agent.[21] This core is enclosed in a semipermeable membrane that has a small orifice. To achieve colon targeting, the semipermeable membrane can incorporate a biodegradable, microbially-triggered polymer (like guar gum) as a pore-former, or the entire system can be given an outer enteric (pH-sensitive) coating.[21][22] Water enters the core, creating osmotic pressure that pumps the drug out at a controlled rate once the system reaches the colon.[21]
Nanoparticulate Systems
Nanoparticles offer advantages such as high surface area and potential for improved cellular uptake. Metronidazole can be encapsulated in polymeric nanoparticles, commonly made from chitosan, through methods like ionic gelation.[18][23] These nanoparticles are often loaded into capsules which are then enterically coated with a pH-sensitive polymer to prevent premature drug release. The nanoparticles themselves can provide a sustained-release profile once in the colon.[17][18]
Data Presentation
The following tables summarize quantitative data from various studies on the formulation of colon-targeted systems for Metronidazole and Diloxanide Furoate.
Table 1: Summary of Polymer-Based Coated Tablet and Matrix Formulations for Metronidazole
| Formulation Type | Core Drug | Polymer(s) / Coating | Key Findings & Quantitative Data | Reference(s) |
|---|---|---|---|---|
| Compression Coated Tablets | Metronidazole (100 mg) | Guar Gum (275 mg coat) | <1% drug release in first 5 hrs (simulated upper GIT). 61% release after 24 hrs in simulated colonic fluid. | [13] |
| Compression Coated Tablets | Metronidazole (100 mg) | Guar Gum & Xanthan Gum (250 mg coat) | Minimal release in upper GIT conditions. 84.8% release after 24 hrs in human fecal media. | [24][25] |
| Enteric Coated Mini-Tablets | Metronidazole (200 mg) | Eudragit® S-100 & L-100 (12% coating) | 97.3% drug release within 24 hrs at pH 7.4. Release increased to 99.7% within 12 hrs in presence of pectinase. | [11] |
| Matrix Tablets | Metronidazole | Guar Gum & HPMC K100M | <17% release after 4 hrs. Showed superior control of drug release in gastric conditions (pH 1.2). | [14] |
| Osmotic Pump Tablets | Metronidazole | Guar Gum (pore former), Cellulose Acetate (semipermeable membrane), Enteric Coating | Drug release was inversely proportional to membrane thickness but directly related to the level of guar gum. Independent of pH and agitation. |[21][22] |
Table 2: Summary of Microsphere and Nanoparticle Formulations for Metronidazole & Diloxanide Furoate
| Formulation Type | Core Drug | Polymer(s) / Method | Particle Size | Encapsulation Efficiency (%) | Key Findings & Quantitative Data | Reference(s) |
|---|---|---|---|---|---|---|
| Coated Microspheres | Metronidazole | Pectin (core), Eudragit® S-100 (coat) / Emulsion-dehydration | Not specified | Not specified | No release at gastric pH. Sustained release at colonic pH, enhanced in presence of rat caecal contents. | [9][16] |
| Microspheres | Diloxanide Furoate | Calcium Alginate / Emulsification | 348 - 456 µm | 73.8% | Release was retarded at pH 1.2 and 4.5, with slow release at pH 7.4. | [19][20] |
| Nanoparticles | Metronidazole | Chitosan & HPMCP / Ionic Gelation | 200 - 300 nm | 44 - 50% | Exhibited excellent mucoadhesive properties. Coated with Eudragit S100 for colon targeting. | [17] |
| Nanoparticles | Metronidazole | Chitosan & TPP / Ionic Gelation | 558 nm | 59.1% | pH-triggered and sustained release from Eudragit S100-coated capsules containing the nanoparticles. | [18] |
| Silver Nanoparticles | Metronidazole | Carica papaya leaf extract | 250 nm | Not specified | Showed a controlled release profile, with 95% release at pH 7.4. |[26] |
Experimental Protocols
The following protocols are adapted from published methodologies and provide a framework for the formulation and evaluation of encapsulated this compound components.
Protocol 1: Preparation of Guar Gum Compression-Coated Metronidazole Tablets
(Adapted from Krishnaiah et al., 2002)[13]
Objective: To prepare a core tablet of Metronidazole and encapsulate it within an outer layer of guar gum that will be degraded by colonic bacteria.
Materials:
-
Metronidazole
-
Microcrystalline Cellulose (MCC)
-
Guar Gum
-
Polyvinylpyrrolidone (PVP)
-
Magnesium Stearate
-
Isopropyl Alcohol
-
16-station tablet press with 8 mm and 10 mm punches
Procedure:
-
Core Tablet Preparation: a. Mix Metronidazole with MCC. b. Prepare a binder solution by dissolving PVP in isopropyl alcohol. c. Granulate the powder mix from step 1a with the binder solution. d. Pass the wet mass through a #12 mesh sieve and dry the granules at 60°C for 1 hour. e. Pass the dried granules through a #16 mesh sieve. f. Lubricate the granules by mixing with talc and magnesium stearate. g. Compress the lubricated granules into 4 mm thick core tablets using 8 mm round, flat punches.
-
Compression Coating: a. Place half of the required quantity of guar gum (e.g., 137.5 mg for a 275 mg coat) into the 10 mm die cavity. b. Carefully place the prepared core tablet manually in the center of the powder bed. c. Add the remaining half of the guar gum into the die and compress the tablet to achieve the desired hardness.
Protocol 2: Preparation of Eudragit® S-100 Coated Pectin Microspheres
(Adapted from Vaidya et al., 2009)[16]
Objective: To prepare pectin microspheres containing Metronidazole and coat them with a pH-sensitive polymer to prevent release in the upper GIT.
Materials:
-
Metronidazole
-
Pectin
-
Calcium Chloride (CaCl₂)
-
Light Liquid Paraffin (B1166041)
-
Span 80
-
Eudragit® S-100
Procedure:
-
Preparation of Pectin Microspheres (Emulsion-Dehydration): a. Disperse Metronidazole in a 5% w/v aqueous pectin solution. b. Separately, prepare a solution of 10% w/v CaCl₂ in water. c. Heat light liquid paraffin containing 1.5% w/v Span 80 to 80°C. d. Add the drug-pectin dispersion to the heated oil phase and stir to form a water-in-oil (w/o) emulsion. e. After 5 minutes of emulsification, add the CaCl₂ solution and continue stirring for 15 minutes. f. Cool the system to room temperature while maintaining stirring. g. Filter the microspheres, wash with acetone to remove residual oil, and air dry.
-
Coating of Microspheres (Oil-in-Oil Solvent Evaporation): a. Disperse the dried pectin microspheres in a solution of Eudragit® S-100 dissolved in an acetone:liquid paraffin mixture (1:1). b. Stir the dispersion at 500 rpm for 3 hours to allow the solvent to evaporate. c. Collect the coated microspheres by filtration, wash with n-hexane, and dry at room temperature.
Protocol 3: Characterization and In Vitro Drug Release Study
Objective: To evaluate the physical characteristics and drug release profile of the prepared formulations under conditions simulating the entire GIT.
Materials & Equipment:
-
USP Dissolution Test Apparatus (Type II - Paddle)
-
UV-Vis Spectrophotometer
-
Hydrochloric Acid (HCl)
-
Potassium Phosphate (B84403) Monobasic
-
Sodium Hydroxide
-
Rat caecal contents (optional, for microbially-triggered systems)
Procedure:
-
Physical Characterization:
-
Particle Size Analysis: Use sieve analysis for larger particles or laser diffraction/dynamic light scattering for microspheres and nanoparticles.
-
Surface Morphology: Examine the shape and surface of the formulation using Scanning Electron Microscopy (SEM).
-
Drug Content & Encapsulation Efficiency (EE%): a. Accurately weigh and crush a known amount of the formulation (e.g., tablets or microspheres). b. Dissolve in a suitable solvent/buffer and sonicate to extract the drug completely. c. Filter the solution and analyze the drug concentration using a UV-Vis spectrophotometer at the drug's λmax. d. Calculate EE% as: (Actual Drug Content / Theoretical Drug Content) x 100.
-
-
Sequential In Vitro Drug Release Study: a. Place the formulation (e.g., one coated tablet or an equivalent amount of microspheres) in the dissolution vessel containing 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid. b. Maintain the temperature at 37±0.5°C and paddle speed at 50-100 rpm. c. Run the test for 2 hours, withdrawing samples at specified intervals. d. After 2 hours, remove the formulation and transfer it to a new dissolution vessel containing 900 mL of phosphate buffer pH 6.8 or 7.4 (simulating intestinal fluid). e. Continue the test for another 3 hours, withdrawing samples at intervals. f. After 5 hours total, transfer the formulation to a vessel containing 900 mL of phosphate buffer pH 6.8 or 7.4 (simulating colonic fluid). g. Optional for microbially-triggered systems: To simulate the colon's enzymatic environment, the dissolution medium can be supplemented with enzymes (e.g., pectinase) or fresh rat caecal contents.[13][16] h. Continue the study for up to 24 hours, collecting samples at regular intervals. i. Analyze the concentration of Metronidazole in each sample using UV-Vis spectrophotometry and calculate the cumulative percentage of drug released over time.
Visualizations
The following diagrams illustrate key workflows and mechanisms in the development of targeted delivery systems for this compound.
Caption: Experimental workflow for developing encapsulated this compound.
Caption: Mechanism of dual-trigger (pH & microbial) drug release in the colon.
References
- 1. Antiamoebic drugs for treating amoebic colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amebiasis Medication: Antibiotics, Other [emedicine.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. pH-Dependent Drug Delivery Systems for Ulcerative Colitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stimuli-Responsive Polymeric Nanosystem for Colon Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Colon-targeted metronidazole drug delivery via coated mini tablets. [wisdomlib.org]
- 13. Studies on the development of oral colon targeted drug delivery systems for metronidazole in the treatment of amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and evaluation of metronidazole matrix tablets for colon targeting [wisdomlib.org]
- 15. Guar gum as a carrier for colon specific delivery; influence of metronidazole and tinidazole on in vitro release of albendazole from guar gum matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metronidazole loaded pectin microspheres for colon targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpbs.com [ijpbs.com]
- 18. Development of Metronidazole Loaded Chitosan Nanoparticles Using QbD Approach—A Novel and Potential Antibacterial Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formulation and in vitro characterization of alginate microspheres loaded with diloxanide furoate for colon- specific drug delivery | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 20. researchgate.net [researchgate.net]
- 21. Colon targeted delivery systems of metronidazole based on osmotic technology: development and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Metronidazole Delivery Nanosystem Able To Reduce the Pathogenicity of Bacteria in Colorectal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. EFFECT OF GUAR GUM AND XANTHAN GUM COMPRESSION COATING ON RELEASE STUDIES OF METRONIDAZOLE IN HUMAN FECAL MEDIA FOR COLON TARGETED DRUG DELIVERY SYSTEMS | Semantic Scholar [semanticscholar.org]
- 26. Characterization and Release Kinetics of Metronidazole Loaded Silver Nanoparticles Prepared from Carica papaya Leaf Extract [scirp.org]
Application Notes and Protocols: In Vitro Models for Studying Entamizole's Effect on Intestinal Permeability
Introduction
Intestinal permeability, a critical function of the gut barrier, regulates the passage of nutrients, ions, and water while preventing the translocation of harmful substances, pathogens, and antigens from the gut lumen into the bloodstream. Compromised intestinal barrier function, often termed "leaky gut," is implicated in the pathogenesis of various gastrointestinal disorders, including inflammatory bowel disease (IBD) and infections. Entamizole, a combination drug containing active ingredients like Metronidazole and Diloxanide Furoate, is prescribed for treating bacterial and parasitic infections of the gastrointestinal tract.[1][2][3][4][5] Beyond its antimicrobial properties, investigating its potential effects on restoring intestinal barrier integrity is of significant interest.
This document provides detailed protocols for utilizing in vitro models, specifically the Caco-2 cell monolayer, to assess the impact of this compound on intestinal permeability. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes with well-defined tight junctions, making it the gold-standard in vitro model for predicting human intestinal absorption and barrier function.[6][7][8][9][10][11]
Key Concepts in Intestinal Permeability
The intestinal barrier's integrity is primarily maintained by tight junctions (TJs), complex protein structures that seal the paracellular pathway between adjacent epithelial cells.[12][13] Key proteins involved include occludin, claudins, and zonula occludens (ZO) proteins. The protein zonulin is a physiological modulator of intestinal permeability; its upregulation can lead to the disassembly of TJs and increased permeability.[14][15][16]
Two primary methods are employed to assess the integrity of in vitro epithelial barriers:
-
Transepithelial Electrical Resistance (TEER): This method measures the electrical resistance across the cell monolayer, providing a real-time, non-invasive assessment of ion flow through the paracellular pathway.[17] A high TEER value is indicative of a well-formed, tight monolayer.[11]
-
Paracellular Tracer Flux Assay: This method quantifies the passage of non-metabolized, membrane-impermeable molecules of known size, such as Fluorescein isothiocyanate-dextran (FITC-dextran), across the monolayer.[18][19][20][21] An increased flux of these tracers indicates compromised barrier integrity.
Experimental Design & Workflow
The overall workflow involves culturing Caco-2 cells on semi-permeable supports, inducing a state of increased permeability (e.g., using an inflammatory agent to mimic infection-related damage), and then treating the cells with this compound to evaluate its potential restorative effects.
Detailed Protocols
Protocol 1: Caco-2 Cell Culture and Monolayer Formation
This protocol describes the steps for seeding and culturing Caco-2 cells on Transwell® permeable supports to form a differentiated monolayer.[7][11]
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Transwell® inserts (e.g., 0.4 µm pore size for 24-well plates)
-
Cell culture flasks and plates
Procedure:
-
Cell Maintenance: Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere of 5% CO₂. Subculture cells every 3-4 days when they reach 80-90% confluency.
-
Seeding on Transwell Inserts: a. Pre-wet Transwell inserts by adding culture medium to both the apical (top) and basolateral (bottom) chambers and incubate for at least 1 hour. b. Aspirate the medium and seed Caco-2 cells onto the apical side of the inserts at a density of approximately 6 x 10⁴ cells/cm². c. Add fresh medium to both apical (0.4 mL for 24-well plate) and basolateral (0.6 mL) chambers.
-
Monolayer Differentiation: a. Culture the cells for 21 days. b. Change the culture medium in both chambers every 2-3 days. c. After 21 days, the cells should be fully differentiated, forming a polarized monolayer with functional tight junctions.
Protocol 2: Transepithelial Electrical Resistance (TEER) Measurement
This protocol details the measurement of TEER to assess monolayer integrity.[17][22][23][24]
Materials:
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes (e.g., STX2)
-
Sterile Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Blank Transwell insert (without cells)
Procedure:
-
Preparation: a. Allow the cell culture plate and a flask of measurement buffer (PBS or HBSS) to equilibrate to room temperature inside a sterile biosafety cabinet. b. Sterilize the EVOM electrodes by immersing them in 70% ethanol for 15 minutes, followed by air drying. Rinse the electrodes thoroughly with the measurement buffer to remove any residual ethanol.
-
Measurement: a. Carefully remove the culture medium from the apical and basolateral chambers. b. Add fresh, pre-warmed measurement buffer to both chambers (same volumes as for culture). c. Measure a blank insert containing only buffer to determine the background resistance (R_blank). d. To measure the cell monolayer, place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber. Ensure the electrodes are stable and not touching the membrane. e. Record the resistance reading (R_total) once the value stabilizes.
-
Calculation: a. Calculate the net resistance of the monolayer: R_net = R_total - R_blank. b. Calculate the final TEER value by normalizing for the surface area (A) of the Transwell membrane: TEER (Ω·cm²) = R_net (Ω) × A (cm²). For a typical 24-well plate insert, the area is 0.33 cm². c. Monolayers are generally considered confluent and suitable for permeability studies when TEER values exceed 300 Ω·cm².[11]
Protocol 3: Paracellular Permeability (FITC-Dextran Flux) Assay
This protocol measures the flux of a fluorescent tracer across the Caco-2 monolayer.[19][20][25]
Materials:
-
Differentiated Caco-2 monolayers on Transwell inserts
-
FITC-dextran (e.g., 4 kDa)
-
HBSS or other transport buffer
-
Fluorescence microplate reader (Excitation: ~490 nm, Emission: ~520 nm)
-
Black, clear-bottom 96-well plates
Procedure:
-
Barrier Disruption (Optional): To model a compromised barrier, treat the monolayers with an inflammatory agent (e.g., 10 µg/mL Lipopolysaccharide (LPS) or 100 ng/mL TNF-α) in the basolateral chamber for 24 hours prior to the assay.
-
This compound Treatment: Treat the appropriate wells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include all necessary controls.
-
Assay Preparation: a. Gently wash the monolayers by replacing the medium in both chambers with pre-warmed HBSS. Repeat twice. b. After the final wash, add fresh HBSS to the basolateral chamber.
-
Flux Measurement: a. Prepare a stock solution of FITC-dextran (e.g., 1 mg/mL) in HBSS. Add this solution to the apical chamber of each insert. b. At designated time points (e.g., 30, 60, 90, 120 minutes), collect a sample (e.g., 100 µL) from the basolateral chamber. c. After each collection, replace the volume with an equal amount of fresh, pre-warmed HBSS to maintain sink conditions.
-
Quantification: a. Transfer the collected basolateral samples to a 96-well black plate. b. Measure the fluorescence intensity using a microplate reader. c. Create a standard curve using known concentrations of FITC-dextran to determine the concentration of the tracer in the samples.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A × C₀) Where:
-
dQ/dt is the steady-state flux (rate of appearance of FITC-dextran in the basolateral chamber, in µg/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of FITC-dextran in the apical chamber (µg/mL).
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER)
| Treatment Group | Concentration | Mean TEER (Ω·cm²) ± SD | % Change from Dysfunction Control |
| Untreated Control | - | 450.5 ± 25.1 | - |
| Dysfunction Control (LPS) | 10 µg/mL | 180.2 ± 15.8 | 0% |
| This compound | 10 µM | 255.7 ± 20.3 | +41.9% |
| This compound | 50 µM | 340.1 ± 22.5 | +88.7% |
| This compound | 100 µM | 395.4 ± 28.9 | +119.4% |
| Vehicle Control | - | 182.5 ± 17.0 | +1.3% |
Table 2: Effect of this compound on FITC-Dextran Permeability (Papp)
| Treatment Group | Concentration | Mean Papp (x 10⁻⁶ cm/s) ± SD | % Change from Dysfunction Control |
| Untreated Control | - | 0.55 ± 0.08 | - |
| Dysfunction Control (LPS) | 10 µg/mL | 2.10 ± 0.21 | 0% |
| This compound | 10 µM | 1.45 ± 0.15 | -30.9% |
| This compound | 50 µM | 0.95 ± 0.11 | -54.8% |
| This compound | 100 µM | 0.68 ± 0.09 | -67.6% |
| Vehicle Control | - | 2.05 ± 0.25 | -2.4% |
(Note: Data presented in tables are hypothetical and for illustrative purposes only.)
Mechanistic Insights: Signaling Pathways
Intestinal permeability is dynamically regulated by complex signaling pathways. Inflammatory stimuli can trigger the release of zonulin, which activates a cascade leading to tight junction disassembly.[14] this compound's potential restorative effect may involve the modulation of this or other related pathways.
This diagram illustrates how an inflammatory stimulus can lead to increased permeability via the zonulin pathway. A key research question is whether this compound exerts its effect by inhibiting zonulin release or by interfering with downstream signaling events.
Logical Relationships in Permeability Assessment
The two primary assessment methods, TEER and paracellular flux, are inversely correlated and provide complementary information about barrier integrity.
Conclusion
The in vitro Caco-2 monolayer model, coupled with TEER and paracellular flux assays, provides a robust and reproducible system for evaluating the effects of therapeutic agents like this compound on intestinal barrier function. The protocols outlined here offer a standardized approach to investigate whether this compound can restore barrier integrity compromised by inflammatory or infectious stimuli. Such studies can provide valuable mechanistic insights into the drug's full range of effects within the gastrointestinal tract and may support its application beyond its primary antimicrobial action.
References
- 1. marham.pk [marham.pk]
- 2. Typical this compound Uses for Stomach Pain | Sydney Gut Clinic [sydneygutclinic.com]
- 3. marham.pk [marham.pk]
- 4. This compound - Uses Side Effects And Price In Pakistan [instacare.pk]
- 5. healthwire.pk [healthwire.pk]
- 6. Navigating Through Cell-Based In vitro Models Available for Prediction of Intestinal Permeability and Metabolism: Are We Ready for 3D? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Frontiers | Development of an Improved 3D in vitro Intestinal Model to Perform Permeability Studies of Paracellular Compounds [frontiersin.org]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. enamine.net [enamine.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Biochemical Modulators of Tight Junctions (TJs): Occludin, Claudin-2 and Zonulin as Biomarkers of Intestinal Barrier Leakage in the Diagnosis and Assessment of Inflammatory Bowel Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Role of Intestinal Permeability in Gastrointestinal Disorders and Current Methods of Evaluation [frontiersin.org]
- 15. integrativepro.com [integrativepro.com]
- 16. usbiotek.com [usbiotek.com]
- 17. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Fluorescein Isothiocyanate-dextran (FD4) Permeability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Method: FITC-Dextran Trans-Epithelial Permeability Assay | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. medicine.umich.edu [medicine.umich.edu]
- 24. Measurement of Trans-Epithelial Electrical Resistance (TEER) with EndOhm Cup and EVOM2Version 2.0 [protocols.io]
- 25. chondrex.com [chondrex.com]
Troubleshooting & Optimization
Technical Support Center: Diloxanide Furoate Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Diloxanide Furoate for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Diloxanide Furoate in common laboratory solvents?
A1: Diloxanide Furoate is characterized by its poor solubility in water.[1][2] It is, however, soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of Diloxanide Furoate due to its high solubilizing capacity.[2][3] Ethanol can also be used, although the solubility is lower compared to DMSO.[2][4]
Q2: I am observing precipitation when I dilute my Diloxanide Furoate stock solution into my aqueous cell culture medium. What is causing this and how can I prevent it?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly soluble compounds like Diloxanide Furoate.[5] This occurs because the drug is not soluble in the final aqueous environment once the DMSO concentration is lowered. To prevent this, ensure the final concentration of DMSO in your assay is kept to a minimum, typically ≤ 0.5%, to avoid solvent-induced toxicity and reduce the chances of precipitation.[2][3] It is also recommended to prepare working solutions fresh and use them immediately.[3]
Q3: What is the recommended method for preparing a stock solution of Diloxanide Furoate?
A3: The recommended method is to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final desired concentration in the assay medium.[2] For example, to prepare a 10 mM stock solution in DMSO, you would dissolve an appropriate amount of Diloxanide Furoate powder in high-quality, anhydrous DMSO.[2] Gentle warming or vortexing can help in complete dissolution.[2]
Q4: Is Diloxanide Furoate stable in cell culture medium?
A4: Diloxanide Furoate can be susceptible to hydrolysis, particularly in alkaline conditions (pH > 7.6), where it can degrade into its active form, Diloxanide, and furoic acid.[2] The rate of hydrolysis can be variable in cell culture medium.[2] Therefore, it is advisable to prepare working solutions immediately before use.
Q5: My in vitro assay with Diloxanide Furoate is showing inconsistent results. Could this be related to solubility?
A5: Yes, inconsistent results can be a consequence of poor solubility.[2] If the drug precipitates out of the solution, the actual concentration exposed to the cells will be lower and more variable than intended.[2] To troubleshoot this, visually inspect your working solutions for any signs of precipitation. You can also try optimizing your dilution strategy to minimize the time the compound spends in a low-solvent environment before being added to the cells.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues related to Diloxanide Furoate solubility in in vitro assays.
Problem: Precipitate formation observed in the final assay medium.
| Potential Cause | Troubleshooting Step |
| Low aqueous solubility of Diloxanide Furoate. | Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous medium. |
| Reduce the final concentration of Diloxanide Furoate in the assay if experimentally feasible. | |
| Prepare the final dilution immediately before adding it to the cells. | |
| High final concentration of the organic solvent. | Ensure the final DMSO concentration in the well is as low as possible (ideally ≤ 0.1% and not exceeding 0.5%) to avoid both direct cellular toxicity and drug precipitation.[2][3] |
| Interaction with components of the cell culture medium. | Test the solubility of Diloxanide Furoate in the base medium without serum first. Serum proteins can sometimes bind to compounds and affect their solubility. |
Problem: Low or inconsistent bioactivity observed in the assay.
| Potential Cause | Troubleshooting Step |
| Inaccurate drug concentration due to precipitation. | Visually inspect all solutions for precipitation before use. If observed, prepare fresh solutions. |
| Consider using a solubility-enhancing excipient (see advanced methods below). | |
| Degradation of the compound. | Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[2] |
| The drug is not in its active form. | Diloxanide Furoate is a prodrug and needs to be hydrolyzed to the active form, Diloxanide.[2] While this can occur in the culture medium, the rate can be variable.[2] Ensure your assay has a sufficient incubation time for this conversion to occur. |
Quantitative Data: Solubility of Diloxanide Furoate
The following table summarizes the solubility of Diloxanide Furoate in various solvents.
| Solvent | Solubility | Reference |
| Water | Very slightly soluble[1][6], Sparingly soluble[7], < 0.1 mg/mL (insoluble)[4] | [1][4][6][7] |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL[3][8], 40 mg/mL[4] | [3][4][8] |
| Ethanol | Slightly soluble[1][6], 20 mg/mL (ultrasonication needed)[9], 10 mg/mL (sonication recommended)[4] | [1][4][6][9] |
| Chloroform | Freely soluble[1], Soluble[7] | [1][7] |
| Ether | Slightly soluble[1][6] | [1][6] |
| Methanol | Soluble[7] | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Diloxanide Furoate Stock Solution in DMSO
Materials:
-
Diloxanide Furoate powder (MW: 328.15 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 3.28 mg of Diloxanide Furoate.
-
Weighing: In a suitable fume hood or ventilated area, carefully weigh the calculated amount of Diloxanide Furoate powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of DMSO to the powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.[3] Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.[2]
-
Sterilization: If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[2]
Important Considerations:
-
Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO as your experimental samples.[3]
-
The final concentration of DMSO in the in vitro assay should typically be kept below 0.5% to avoid solvent-induced cellular toxicity.[2][3]
Visualizations
Caption: Troubleshooting workflow for Diloxanide Furoate solubility issues.
References
- 1. drugfuture.com [drugfuture.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Diloxanide furoate | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. neutralpharma.com [neutralpharma.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Metronidazole Degradation in Experimental Setups
Welcome to the technical support center for metronidazole (B1676534). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the degradation of metronidazole in various experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause metronidazole degradation in experimental setups?
A1: Metronidazole is susceptible to degradation under several conditions. The most common factors are exposure to light (photodegradation), non-optimal pH conditions (acidic and alkaline hydrolysis), high temperatures (thermal degradation), and the presence of oxidizing agents.[1][2][3] Of these, metronidazole is particularly prone to degradation in alkaline environments.[4][5]
Q2: I am observing a rapid loss of metronidazole in my aqueous solution stored at room temperature on the lab bench. What is the likely cause?
A2: If the solution is exposed to ambient light, photolysis is a probable cause of degradation.[6][7][8] Metronidazole in aqueous solution is sensitive to light and UV irradiation.[6] To mitigate this, prepare and store metronidazole solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
Q3: My experiment involves adjusting the pH of the metronidazole solution. At what pH is metronidazole most stable?
A3: Metronidazole exhibits its maximum stability in a pH range of 3.9 to 6.6, with the highest stability observed at pH 5.6.[7][9] Both strongly acidic and, particularly, strongly alkaline conditions can accelerate its degradation.[4][9]
Q4: Can the components of my formulation or buffer system affect metronidazole stability?
A4: Yes, interactions with other components can influence stability. While common buffer species like acetate, phosphate, and borate (B1201080) may not directly catalyze degradation, other excipients might.[7] For instance, the presence of polyethylene (B3416737) glycol 400 has been shown to have an adverse effect on metronidazole stability.[7]
Q5: What are the typical analytical methods used to monitor metronidazole and its degradation products?
A5: Several analytical techniques can be employed. The most common is High-Performance Liquid Chromatography (HPLC) with UV detection, which can separate the parent drug from its degradation products.[2][10] Other methods include UV-Visible Spectroscopy, Thin-Layer Chromatography (TLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying the structural information of the degradation byproducts.[1][2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly low concentration of metronidazole in samples. | Photodegradation | - Prepare and store solutions in amber glassware or light-protected containers.- Minimize exposure to direct sunlight and UV lamps.[6][7] |
| pH-induced hydrolysis | - Verify the pH of your solution. Metronidazole is most stable between pH 3.9 and 6.6.[7]- Adjust the pH to be within the optimal range if your experimental conditions allow. | |
| Thermal degradation | - Assess the storage and experimental temperatures. Avoid high temperatures.- If elevated temperatures are necessary for the experiment, minimize the duration of exposure.[11][12] | |
| Oxidative degradation | - Identify any potential oxidizing agents in your formulation or reagents.- If possible, replace or remove the oxidizing agent. | |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products | - This is an indicator of degradation. The troubleshooting steps above should be followed to minimize further degradation.- Use a stability-indicating analytical method to separate and quantify these new peaks.[2] |
| Inconsistent results between experimental replicates. | Variable exposure to degradative factors | - Ensure uniform handling of all samples. This includes consistent exposure to light, temperature, and pH conditions.- Prepare fresh solutions for each experiment to avoid variability from degraded stock solutions. |
Data on Metronidazole Degradation
The following table summarizes the degradation of metronidazole under various stress conditions as reported in the literature.
| Stress Condition | Concentration of Stressor | Temperature | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 1.0 N HCl | 60°C | 6 hours | Mild Degradation | [5] |
| Alkaline Hydrolysis | 1.0 N NaOH | 60°C | 6 hours | 58.6% | [5] |
| Alkaline Hydrolysis | 3M NaOH | 30°C | 23 hours | Complete | [4] |
| Alkaline Hydrolysis | 3M NaOH | 60°C | 1 hour | Complete | [4] |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | 24.6% | [5] |
| Neutral Hydrolysis | Distilled Water | 60°C | 6 hours | 15.3% | [5] |
| Photolytic (Sunlight) | Solid Form | Ambient | 6 hours | Stable | [5] |
| Dry Heat | Solid Form | - | - | Stable | [5] |
Experimental Protocols
Protocol 1: Forced Degradation by Acidic and Alkaline Hydrolysis
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of metronidazole in a suitable solvent (e.g., methanol (B129727) or distilled water).[2]
-
Acid Hydrolysis:
-
Mix equal volumes of the metronidazole stock solution and 1.0 N HCl in a flask.[5]
-
Reflux the mixture at 60°C for 6 hours.[5]
-
At specified time intervals (e.g., 0, 1, 2, 4, 6 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 1.0 N NaOH.[2]
-
Dilute the neutralized sample to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the metronidazole stock solution and 1.0 N NaOH in a flask.[5]
-
Reflux the mixture at 60°C for 6 hours.[5]
-
At specified time intervals, withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 1.0 N HCl.[2]
-
Dilute the neutralized sample to a suitable concentration for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation by Oxidation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of metronidazole.
-
Oxidative Degradation:
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 3: Photodegradation Study
-
Solution Preparation: Prepare a solution of metronidazole in distilled water at a known concentration.
-
Exposure:
-
Sampling: Withdraw aliquots from both the exposed and control samples at various time points.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the extent of photodegradation.
Visualizing Degradation Pathways and Workflows
Caption: Factors leading to Metronidazole degradation.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting logic for metronidazole degradation.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Stability of Metronidazole and Its Complexes with Silver(I) Salts under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The photodegradation of metronidazole in the presence of coexisting pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajol.info [ajol.info]
- 10. [Analytical methods for stability testing of metronidazole infusion solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Influence of Some Physicochemical Exposure Factors on the Metronidazole Content of a Pharmaceutical Product: Flagyl® 250 mg Tablet [scirp.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Ofloxacin Interference in Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the antibiotic ofloxacin (B1677185) in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is ofloxacin and why might it interfere with my fluorescence assay?
Ofloxacin is a fluoroquinolone antibiotic that is inherently fluorescent. This means it can absorb light at one wavelength and emit it at a longer wavelength, a property that can lead to unintended signals in fluorescence-based experiments. If the excitation and emission spectra of ofloxacin overlap with those of the fluorophores in your assay, it can result in false-positive or skewed quantitative results.
Q2: What are the fluorescence properties of ofloxacin?
Ofloxacin's fluorescence is highly dependent on the pH of its environment. In an aqueous solution, its excitation maximum is approximately 292 nm, with an emission maximum around 482 nm.[1] However, these values can shift. For instance, in the presence of micelles or in different solvents, the excitation and emission maxima can change. The fluorescence intensity of ofloxacin is strongest around a neutral pH of 7.0.[2]
Q3: How can I determine if ofloxacin is interfering with my assay?
The primary indicators of interference are unexpectedly high background fluorescence, a loss of signal (quenching), or a non-linear dose-response curve that cannot be explained by the biological mechanism under investigation. The best way to confirm interference is to run a control experiment with ofloxacin alone in your assay buffer and measure the fluorescence at your assay's specific excitation and emission wavelengths.
Q4: Can ofloxacin interfere with common fluorophores like GFP and fluorescein?
Yes, there is a significant potential for spectral overlap. Green Fluorescent Protein (GFP) typically has an excitation maximum around 488 nm and an emission maximum around 509 nm. Fluorescein (often used as FITC) has similar spectral properties. Given that ofloxacin's emission peak is around 482-505 nm depending on the conditions, there is a strong likelihood of its signal bleeding into the detection channels for GFP and fluorescein, leading to artificially inflated readings.[3][4]
Q5: What are the main types of interference caused by fluorescent compounds like ofloxacin?
There are two primary mechanisms of interference:
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Autofluorescence: Ofloxacin's own fluorescence is detected by the instrument, leading to a false-positive signal.
-
Quenching: Ofloxacin can absorb the light emitted by your assay's fluorophore, leading to a false-negative signal or a reduction in signal intensity. This can occur through processes like Förster Resonance Energy Transfer (FRET) if the emission spectrum of your fluorophore overlaps with the excitation spectrum of ofloxacin.
Data Presentation: Ofloxacin Spectral Properties
The following table summarizes the key fluorescence properties of ofloxacin under different conditions. This data is essential for predicting potential spectral overlap with your assay's fluorophores.
| Condition | Excitation Max (nm) | Emission Max (nm) | Notes |
| Aqueous Solution | 292 | 482 | General baseline fluorescence.[1] |
| Strong Acidic Solution (ternary acid H3L2+) | ~352 (iso-fluorescence point) | 505 | Fluorescence properties change significantly with protonation state.[2][4] |
| pH 2.5 - 4.0 (H2L+) | Not specified | 499 | [2][4] |
| ~ pH 7.0 (dipole ion HL) | Not specified | 455 | This is the strongest fluorescence form of ofloxacin.[2][4] |
| pH > 8 | Not specified | 455 -> 475 (red-shift) | Fluorescence intensity decreases as pH increases above 8.[2][4] |
| In the presence of SDS Micelles | 295 | 485 | The microenvironment can alter the spectral properties.[1] |
Troubleshooting Guides
If you suspect ofloxacin is interfering with your assay, follow these troubleshooting steps:
Step 1: Confirming Interference
The first step is to definitively determine if ofloxacin is the source of the unexpected results.
Experimental Protocol: Assessing Ofloxacin Autofluorescence
Objective: To quantify the intrinsic fluorescence of ofloxacin at your assay's specific wavelengths.
Materials:
-
Ofloxacin solution of known concentration
-
Assay buffer (the same used in your experiment)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of ofloxacin in your assay buffer in the microplate. Include a well with only the assay buffer as a blank.
-
Set the microplate reader to the exact excitation and emission wavelengths and gain settings used for your experimental fluorophore (e.g., GFP or FITC).
-
Measure the fluorescence intensity of all wells.
-
Subtract the average fluorescence of the blank wells from the measurements of the ofloxacin-containing wells.
-
A significant, concentration-dependent increase in fluorescence confirms that ofloxacin is autofluorescent under your assay conditions.
Step 2: Mitigating Interference
Once interference is confirmed, you can employ several strategies to correct for it.
Option A: Background Subtraction
This is the simplest correction method, suitable when the interference is additive and relatively low.
Experimental Protocol: Background Subtraction for Ofloxacin Interference
Objective: To correct for ofloxacin's autofluorescence by subtracting its signal from the total fluorescence reading.
Procedure:
-
In parallel with your main experiment, set up a control plate containing your cells or biological system treated with the same concentrations of ofloxacin but without your fluorescent reporter (e.g., unstained cells).
-
Run both the experimental and control plates under the same conditions.
-
For each corresponding well, subtract the fluorescence intensity of the control well (ofloxacin only) from the experimental well (ofloxacin + reporter).
-
The resulting value is the corrected fluorescence signal of your reporter.
Option B: Using Compensation Controls
This method is more rigorous and is particularly useful in multi-color experiments or when the spectral overlap is significant. It involves determining the percentage of ofloxacin's fluorescence that "bleeds through" into your reporter's detection channel.
Experimental Protocol: Designing a Compensation Control for Ofloxacin Interference
Objective: To mathematically correct for the spectral bleed-through from ofloxacin into the detection channel of another fluorophore.
Procedure:
-
Single-Color Controls:
-
Prepare a sample containing only your experimental fluorophore (e.g., GFP-expressing cells).
-
Prepare a separate sample containing only ofloxacin at the highest concentration used in your experiment.
-
Prepare an unstained sample (e.g., wild-type cells) to measure baseline autofluorescence.
-
-
Measure Spectral Overlap:
-
Using a spectrophotometer or a plate reader with spectral scanning capabilities, measure the emission spectrum of the ofloxacin-only sample when excited at the wavelength used for your experimental fluorophore.
-
Measure the emission spectrum of your experimental fluorophore when excited at its optimal wavelength.
-
-
Calculate Compensation Coefficient:
-
Determine the percentage of the ofloxacin signal that is detected in the emission channel of your experimental fluorophore. This is your compensation coefficient.
-
-
Apply Compensation:
-
During data analysis, use software (many plate readers and flow cytometers have this built-in) to apply the compensation coefficient to your experimental data. The software will subtract the calculated bleed-through from the total signal in your reporter channel.
-
Option C: Spectral Unmixing
For complex cases with significant spectral overlap, spectral unmixing is a powerful technique. This method uses the unique emission spectra of each fluorescent component to computationally separate their individual contributions to the total measured signal.
Experimental Protocol: Spectral Unmixing to Isolate Reporter Signal from Ofloxacin Interference
Objective: To computationally separate the fluorescence signal of the reporter from the interfering signal of ofloxacin.
Procedure:
-
Acquire Reference Spectra:
-
Using a spectral imaging system (e.g., a confocal microscope with a spectral detector or a plate reader with spectral scanning), acquire the emission spectrum of a sample containing only your experimental fluorophore.
-
Acquire the emission spectrum of a sample containing only ofloxacin.
-
Acquire the emission spectrum of an unstained control sample to account for cellular autofluorescence.
-
-
Acquire Experimental Data:
-
Acquire the full emission spectrum of your experimental samples containing both the reporter and ofloxacin.
-
-
Perform Linear Unmixing:
-
Use the software associated with your imaging system or plate reader to perform linear unmixing.
-
The software will use the reference spectra to calculate the contribution of each component (reporter, ofloxacin, and autofluorescence) to the total signal in each pixel or well.
-
The output will be separate images or data sets representing the isolated signal from your reporter of interest.
-
Visualizing Experimental Workflows
Diagram 1: Troubleshooting Workflow for Ofloxacin Interference
Caption: A logical workflow for identifying and mitigating ofloxacin interference.
Diagram 2: Spectral Overlap Concept
Caption: Overlap between ofloxacin and reporter emission spectra leads to interference.
References
Technical Support Center: Optimizing Ornidazole for Anaerobic Susceptibility Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Ornidazole concentration for anaerobic susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for determining the Minimum Inhibitory Concentration (MIC) of Ornidazole for anaerobic bacteria?
A1: The Clinical and Laboratory Standards Institute (CLSI) recommends the agar (B569324) dilution method as the reference standard for anaerobic bacteria susceptibility testing.[1][2][3][4][5] The broth microdilution method is a suitable alternative, particularly for testing Bacteroides and Parabacteroides species.[1][2][3][4]
Q2: Which growth media are suitable for Ornidazole susceptibility testing of anaerobes?
A2: Several media can be used, with the choice often depending on the specific method and laboratory preference. Commonly used media include Brain Heart Infusion (BHI) agar, Brucella agar supplemented with hemin (B1673052) and vitamin K1, and Mueller-Hinton agar supplemented with blood.[6] For disk diffusion testing, the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommends Fastidious Anaerobe Agar (FAA).
Q3: How should I prepare a stock solution of Ornidazole for susceptibility testing?
A3: Ornidazole is a crystalline solid. A stock solution can be prepared by dissolving it in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Further dilutions should be made in an appropriate aqueous buffer or saline. It is crucial to ensure the final concentration of the organic solvent is insignificant to avoid any physiological effects on the bacteria. For an organic solvent-free solution, Ornidazole can be dissolved directly in a buffer like PBS (pH 7.2), though its solubility is lower in aqueous solutions.
Q4: What are the appropriate incubation conditions for anaerobic susceptibility testing with Ornidazole?
A4: Plates should be incubated in an anaerobic atmosphere at 35-37°C for 42-48 hours. An anaerobic environment can be achieved using an anaerobic chamber or GasPak™ jars. The atmosphere should ideally consist of a mixture of nitrogen, hydrogen, and carbon dioxide.
Q5: Which quality control (QC) strains should be used for Ornidazole anaerobic susceptibility testing?
A5: The recommended QC strains for anaerobic susceptibility testing, according to CLSI guidelines, are Bacteroides fragilis ATCC® 25285™ and Clostridium perfringens ATCC® 13124™.[6][7][8][9] These strains should be tested with each batch of MIC determinations to ensure the accuracy and reproducibility of the results.
Troubleshooting Guide
Q1: I am observing inconsistent MIC results for Ornidazole. What could be the cause?
A1: Inconsistent results can stem from several factors:
-
Inoculum Preparation: Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard. A denser or lighter inoculum can significantly alter MIC values.
-
Anaerobic Conditions: Inadequate anaerobiosis can affect the growth of the bacteria and the activity of Ornidazole. Ensure your anaerobic jar or chamber is functioning correctly and that oxygen has been removed.
-
Media Quality: The performance of the growth medium can vary between batches. Always test QC strains to validate each new batch of media.
-
Ornidazole Solution Stability: Prepare fresh stock solutions of Ornidazole regularly and store them appropriately, protected from light and at the recommended temperature.
Q2: My QC strain results for Ornidazole are out of the expected range. What should I do?
A2: If your QC results are out of range, do not report any patient results. Investigate the following:
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Review the entire testing procedure: Check for any deviations from the standard protocol.
-
Verify the identity and purity of the QC strain: Subculture the QC strain to ensure it is not contaminated.
-
Check the Ornidazole stock solution: Prepare a fresh stock solution and repeat the test.
-
Evaluate the incubation conditions: Confirm the temperature and anaerobic atmosphere are optimal.
-
Assess the performance of the media and reagents: Use a new batch of media or reagents if possible.
Q3: I am having difficulty reading the endpoints for the agar dilution method. What are some common issues and solutions?
A3: Reading endpoints for anaerobic bacteria can be challenging.
-
Faint Growth or Hazes: The MIC is the lowest concentration of Ornidazole that inhibits visible growth. A faint haze or a single colony should be disregarded.
-
Swarming Growth: For swarming organisms like some Clostridium species, the edge of growth inhibition can be difficult to determine. Read the concentration at which there is a clear demarcation of growth inhibition.
-
Trailing Endpoints: This is when reduced growth is observed over a range of concentrations. The endpoint should be read at the concentration where a significant reduction in growth is first observed.
Q4: Can I use the disk diffusion method for Ornidazole susceptibility testing of anaerobes?
A4: The disk diffusion method is not recommended for routine susceptibility testing of anaerobic bacteria with Ornidazole due to poor correlation between zone diameters and MIC values.[6] The agar dilution and broth microdilution methods are the preferred techniques.
Quantitative Data
Table 1: Ornidazole MIC Ranges for Key Anaerobic Bacteria
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Bacteroides fragilis group | 0.5 | 1.0 | 0.12 - 2.0 |
| Prevotella spp. | 0.25 | 0.5 | ≤0.06 - 1.0 |
| Fusobacterium spp. | ≤0.12 | 0.25 | ≤0.06 - 0.5 |
| Clostridium perfringens | 0.25 | 0.5 | 0.12 - 1.0 |
| Gram-positive cocci | 0.5 | 1.0 | ≤0.06 - 2.0 |
Note: MIC values can vary based on the specific strains and testing methodologies used. The data presented here is a summary from multiple studies.
Table 2: Quality Control (QC) Strains for Ornidazole Susceptibility Testing
| QC Strain | ATCC® Number | Recommended Testing Method | Expected MIC Range (µg/mL) |
| Bacteroides fragilis | 25285 | Agar Dilution, Broth Microdilution | Specific CLSI/EUCAST ranges for Ornidazole are not publicly available. Laboratories should establish internal QC ranges. For metronidazole, a related nitroimidazole, the CLSI M100 Ed. 32 QC range for B. fragilis ATCC 25285 is 0.5-2 µg/mL. |
| Clostridium perfringens | 13124 | Agar Dilution | Specific CLSI/EUCAST ranges for Ornidazole are not publicly available. Laboratories should establish internal QC ranges. |
Experimental Protocols
Protocol 1: Ornidazole Susceptibility Testing by Agar Dilution Method (CLSI M11)
-
Preparation of Ornidazole Stock Solution:
-
Weigh a precise amount of Ornidazole powder.
-
Dissolve in a minimal amount of a suitable solvent (e.g., DMSO).
-
Bring to the final volume with sterile distilled water to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
-
Preparation of Agar Plates:
-
Prepare molten and cooled (45-50°C) supplemented Brucella agar.
-
Create a series of twofold dilutions of the Ornidazole stock solution.
-
Add 1 part of each Ornidazole dilution to 9 parts of molten agar to achieve the final desired concentrations (e.g., 0.125, 0.25, 0.5, 1, 2, 4, 8 µg/mL).
-
Pour the agar into petri dishes and allow them to solidify.
-
Include a growth control plate without any Ornidazole.
-
-
Inoculum Preparation:
-
From a 24-48 hour pure culture, suspend several colonies in a suitable broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
-
Inoculation of Plates:
-
Using a multipoint replicator, inoculate the surface of each agar plate with the bacterial suspension.
-
Each spot should contain approximately 10^5 colony-forming units (CFU).
-
-
Incubation:
-
Incubate the plates in an anaerobic atmosphere at 35-37°C for 42-48 hours.
-
-
Reading and Interpretation:
-
After incubation, read the plates. The MIC is the lowest concentration of Ornidazole that completely inhibits visible growth.
-
Protocol 2: Ornidazole Susceptibility Testing by Broth Microdilution Method (CLSI M11)
-
Preparation of Ornidazole Solutions:
-
Prepare a stock solution of Ornidazole as described in the agar dilution protocol.
-
Prepare a series of twofold dilutions in a suitable anaerobic broth (e.g., Brucella broth, supplemented).
-
-
Preparation of Microtiter Plates:
-
Dispense the Ornidazole dilutions into the wells of a 96-well microtiter plate.
-
Include a growth control well (broth only) and a sterility control well (uninoculated broth).
-
-
Inoculum Preparation:
-
Prepare an inoculum adjusted to a 0.5 McFarland standard as described previously.
-
Further dilute the inoculum in the anaerobic broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plates in an anaerobic atmosphere at 35-37°C for 42-48 hours.
-
-
Reading and Interpretation:
-
Read the plates visually or with a microplate reader. The MIC is the lowest concentration of Ornidazole that shows no visible growth.
-
Visualizations
Caption: Workflow for Ornidazole Anaerobic Susceptibility Testing.
Caption: Logical flow for troubleshooting inconsistent MIC results.
References
- 1. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 2. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 6. Surveillance of Antimicrobial Susceptibility of Anaerobe Clinical Isolates in Southeast Austria: Bacteroides fragilis Group Is on the Fast Track to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance Trends of the Bacteroides fragilis Group over a 10-Year Period, 1997 to 2006, in Madrid, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility of Clinical Isolates of Bacteroides fragilis Group Organisms Recovered from 2009 to 2012 in a Korean Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Metronidazole Instability in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with metronidazole (B1676534) instability in culture media.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of metronidazole in culture media?
A1: The stability of metronidazole in aqueous solutions, including culture media, is primarily influenced by three main factors: pH, temperature, and light exposure.[1][2][3] Metronidazole is most stable in a pH range of 4 to 6.[1][4] Deviations from this optimal pH range, exposure to high temperatures, and illumination can lead to degradation.[2][5][6]
Q2: How should I prepare and store a stock solution of metronidazole?
A2: Due to its limited solubility in water (approximately 10 mg/mL at 20°C), it is recommended to prepare a high-concentration stock solution in an organic solvent.[7][8] Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are suitable choices, dissolving metronidazole at approximately 15-34 mg/mL.[7][8] Ethanol can also be used, but its solubilizing capacity is lower (~5 mg/mL).[1][8] Stock solutions should be stored in light-proof containers at room temperature, as refrigeration can cause crystallization.[7][9] It is best practice to prepare fresh aqueous solutions for each experiment, as they are not recommended for storage for more than one day.[7][8]
Q3: I observed a precipitate after adding my metronidazole stock solution to the culture medium. What is the cause and how can I resolve it?
A3: Precipitation upon dilution of a metronidazole stock solution into an aqueous medium is a common issue and typically occurs when the concentration of metronidazole exceeds its solubility limit in the final solution.[7] To troubleshoot this, you can:
-
Reduce the final concentration: Lower the target concentration of metronidazole in your experiment.[7]
-
Optimize the co-solvent concentration: If using a co-solvent like DMSO, ensure the final concentration in the medium is minimal (typically <1%) to avoid cellular toxicity.[7]
-
Adjust the pH: If your experimental conditions permit, adjusting the pH of the medium to be within the optimal range of 4-6 for metronidazole stability may help.[1][7]
-
Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution into the medium with thorough mixing at each step.[7]
Q4: What are the known degradation pathways of metronidazole?
A4: Metronidazole degradation can occur through several pathways, primarily involving the reduction of its 5-nitro group, which is crucial for its biological activity.[2][10] Degradation can be initiated by factors like light, extreme pH, and temperature.[2] One proposed pathway involves the oxidation of the hydroxyl group to a carboxyl group, followed by the replacement of the nitro group with a hydroxyl group.[11] Another pathway is initiated by an attack on the nitro group.[11] Under UV irradiation, degradation is accelerated.[4] In the presence of hydroxyl radicals (•OH), degradation is initiated by the addition of the radical to the carbon atom bonded to the NO2 group.[12]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected drug efficacy in experiments.
-
Possible Cause: Degradation of metronidazole in the culture medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of metronidazole.
-
Protect from Light: Conduct experiments in low-light conditions or use amber-colored culture vessels to minimize photodegradation.[9]
-
Control pH of Media: Ensure the pH of your culture medium is within the optimal stability range for metronidazole (pH 4-6).[1][4] If necessary, buffer the medium, ensuring the buffer itself does not catalyze degradation.[4]
-
Maintain Optimal Temperature: Incubate your cultures at the recommended temperature and avoid temperature fluctuations.[5][6] For long-term studies, consider the stability data at the specific incubation temperature.
-
Prepare Fresh Working Solutions: Prepare the final concentration of metronidazole in the culture medium immediately before use. Do not store diluted aqueous solutions.[7][8]
-
Issue 2: Visible changes in the culture medium after adding metronidazole (e.g., color change).
-
Possible Cause: Interaction of metronidazole or its degradation products with media components or degradation of the drug itself. A reddish-brown discoloration can occur if the solution comes into contact with aluminum.[13]
-
Troubleshooting Steps:
-
Use Aluminum-Free Equipment: Ensure that no equipment containing aluminum comes into contact with the metronidazole solution.[13]
-
Analyze Media Components: Review the composition of your culture medium for components that might interact with metronidazole. Some media components can influence drug stability.
-
Perform a Control Experiment: Incubate the culture medium with metronidazole but without cells to observe if the color change occurs independently of cellular metabolism.
-
Data Presentation
Table 1: Solubility of Metronidazole in Various Solvents
| Solvent System | Temperature (°C) | Solubility |
| Water | 20 | ~10 mg/mL |
| Water | 26 | 8.8 mg/mL |
| Water | 30 | 11.4 mg/mL |
| Ethanol | Not Specified | ~5 mg/mL |
| DMSO | Not Specified | ~15-34 mg/mL |
| DMF | Not Specified | ~15-34 mg/mL |
Data compiled from multiple sources.[1][7][8]
Table 2: Stability of Metronidazole under Different Conditions
| Condition | Storage Temperature (°C) | Duration | Stability |
| Aqueous Solution (pH 3.1-9.9) | Accelerated | Not Specified | Maximum stability at pH 5.6 |
| Oral Suspension (50 mg/mL) | 4 and 25 | 90 days | Remained within ±10% of initial concentration |
| Intravenous Infusion | 40 and 50 | 90 days | Good stability, pseudo-first-order degradation |
| Tablets | 4, 20, 40 | 12 months | Degradation was slowest at 20°C |
Data compiled from multiple sources.[1][5]
Experimental Protocols
Protocol 1: Preparation of Metronidazole Stock Solution
-
Materials:
-
Metronidazole powder (crystalline solid)[8]
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile, light-proof microcentrifuge tubes or vials
-
Inert gas (e.g., nitrogen or argon)
-
-
Procedure:
-
Weigh the desired amount of metronidazole powder in a sterile container.
-
Add the appropriate volume of DMSO or DMF to achieve the desired stock concentration (e.g., 15 mg/mL).[8]
-
Purge the solvent with an inert gas before adding it to the metronidazole to minimize oxidation.[8]
-
Vortex or sonicate the solution until the metronidazole is completely dissolved.
-
Store the stock solution in a light-proof container at room temperature.[7]
-
Protocol 2: Stability Assessment of Metronidazole in Culture Medium
-
Materials:
-
Metronidazole stock solution
-
Culture medium of interest
-
Incubator set to the desired experimental temperature
-
Amber-colored or light-protected culture vessels
-
High-Performance Liquid Chromatography (HPLC) system for concentration analysis
-
-
Procedure:
-
Prepare a working solution of metronidazole in the culture medium to the final desired concentration.
-
Aliquot the solution into multiple light-protected vessels.
-
Place the vessels in an incubator at the experimental temperature.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot for analysis.
-
Analyze the concentration of metronidazole in each aliquot using a validated stability-indicating HPLC method.[14][15]
-
Plot the concentration of metronidazole versus time to determine the degradation kinetics.
-
Visualizations
Caption: Proposed mechanism of action for metronidazole.
Caption: Workflow for assessing metronidazole stability.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Influence of Some Physicochemical Exposure Factors on the Metronidazole Content of a Pharmaceutical Product: Flagyl® 250 mg Tablet [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Light inactivation of metronidazole sensitivity discs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Stability of Metronidazole Suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preventing precipitation of Diloxanide Furoate in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diloxanide (B1670642) Furoate. The focus is on preventing its precipitation in aqueous solutions during experimental procedures.
Physicochemical Properties of Diloxanide Furoate
A comprehensive understanding of Diloxanide Furoate's physicochemical properties is critical for designing effective drug delivery systems and preventing precipitation.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁Cl₂NO₄ | [1][2][3] |
| Molecular Weight | 328.15 g/mol | [1][2][3] |
| Appearance | White or almost white crystalline powder | [1][4] |
| Melting Point | 114-116 °C | [4][5] |
| UV λmax | ~260 nm (in Methanol (B129727) or Ethanol) | [1][4] |
Solubility Profile of Diloxanide Furoate
Diloxanide Furoate is characterized by its poor aqueous solubility, which is a primary challenge in formulation development.[1][6] Its solubility in various common solvents is summarized below.
| Solvent | Solubility | Reference |
| Water | Very slightly soluble | [1][4][5] |
| Ethanol (B145695) | 1 in 100 parts; Slightly soluble | [1][4][5] |
| Chloroform | 1 in 25 parts | [1][4] |
| Ether | 1 in 130 parts | [1][4][5] |
| Methanol | Soluble | [1][7] |
| Dimethyl Sulfoxide (DMSO) | ≥ 40 mg/mL | [1][8][9] |
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues related to Diloxanide Furoate precipitation in aqueous solutions and provides methodologies to overcome them.
Question 1: My Diloxanide Furoate is precipitating out of my aqueous buffer. What are the primary causes?
Answer:
Precipitation of Diloxanide Furoate in aqueous solutions is primarily due to its low intrinsic solubility.[6] Several factors can trigger precipitation, especially when a solution of the drug in an organic solvent is introduced to an aqueous environment. The main causes include:
-
Supersaturation: Rapidly adding a concentrated drug solution in a water-miscible organic solvent (like DMSO or ethanol) to an aqueous buffer can create a supersaturated state that quickly leads to precipitation as the drug molecules aggregate.
-
pH Changes: The stability of Diloxanide Furoate is pH-dependent. Changes in the pH of the medium can alter its ionization state and, consequently, its solubility, potentially causing it to precipitate.[10][11]
-
Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature can reduce the solubility of Diloxanide Furoate, leading to precipitation.[10][11]
-
Incompatibility with Excipients: Interactions with other components in your formulation could reduce the solubility of the drug.[12]
Question 2: How can I increase the aqueous solubility of Diloxanide Furoate to prevent precipitation?
Answer:
Several formulation strategies can be employed to enhance the aqueous solubility of Diloxanide Furoate and maintain a stable solution. The most common and effective methods include the use of cyclodextrins, co-solvents, and surfactants.
Method 1: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[13][14] Studies have shown that β-cyclodextrins and their derivatives are particularly effective for Diloxanide Furoate.[15][16]
Quantitative Data: Enhancement of Diloxanide Furoate Solubility with Cyclodextrins
| Cyclodextrin (B1172386) System | Fold Solubility Enhancement | Stability Constant (Kc) | Reference |
| Diloxanide Furoate:β-Cyclodextrin (βCD) | - | 268 M⁻¹ | [15] |
| Diloxanide Furoate:Methyl-β-Cyclodextrin (MβCD) | 61-fold | 673 M⁻¹ | [15][16] |
| Diloxanide Furoate:Hydroxypropyl-β-Cyclodextrin (HPβCD) | - | 248 M⁻¹ | [15] |
Experimental Protocol: Phase Solubility Studies
This protocol, based on the Higuchi and Connors method, is used to determine the effect of cyclodextrins on drug solubility.[15]
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 20 mM MβCD).
-
Drug Addition: Add an excess amount of Diloxanide Furoate to each cyclodextrin solution in sealed containers.
-
Equilibration: Agitate the suspensions at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 72 hours) to reach equilibrium.
-
Sampling and Analysis: After equilibration, filter the suspensions (e.g., using a 0.45 µm filter) to remove the undissolved drug.
-
Quantification: Determine the concentration of dissolved Diloxanide Furoate in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the concentration of dissolved Diloxanide Furoate against the concentration of the cyclodextrin. The slope of the initial linear portion of the phase solubility diagram can be used to calculate the stability constant (Kc) of the complex.
Method 2: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar drugs by reducing the polarity of the aqueous solvent system.[17][18][19]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene Glycols (PEGs)
-
Glycerin
-
Dimethyl Sulfoxide (DMSO)
Experimental Protocol: Co-solvent System Preparation
-
Solvent Selection: Choose a water-miscible organic solvent in which Diloxanide Furoate has high solubility (e.g., DMSO, Ethanol).[8][9]
-
Stock Solution Preparation: Prepare a concentrated stock solution of Diloxanide Furoate in the selected co-solvent. For example, a 50 mM stock solution in DMSO.[9]
-
Titration/Dilution: Slowly add the aqueous buffer to the co-solvent stock solution with constant stirring. Alternatively, add the stock solution dropwise to the vortexing aqueous buffer. This helps to avoid localized high concentrations that can lead to immediate precipitation.
-
Optimization: The final concentration of the co-solvent should be optimized to be the minimum required to maintain solubility while being compatible with the experimental system (e.g., keeping DMSO concentration below 0.5% in cell-based assays to avoid toxicity).[9]
Workflow for Preparing Diloxanide Furoate Solutions
Caption: Workflow for preparing Diloxanide Furoate working solutions.
Method 3: Incorporating Surfactants
Surfactants, or surface-active agents, can increase the solubility of hydrophobic drugs by forming micelles that encapsulate the drug molecules.[20][21] The choice of surfactant (anionic, cationic, or non-ionic) can influence the solubilization efficiency.[22]
Commonly Used Surfactants:
-
Anionic: Sodium Lauryl Sulfate (SLS)
-
Non-ionic: Tween® 80, Poloxamers
-
Cationic: Cetyltrimethylammonium Bromide (CTAB)
Experimental Protocol: Surfactant-based Formulation
-
Surfactant Selection: Choose a surfactant that is compatible with your experimental system.
-
CMC Determination: It is helpful to know the critical micelle concentration (CMC) of the surfactant in your buffer system, as micellar solubilization occurs at concentrations above the CMC.[20]
-
Formulation:
-
Prepare the aqueous buffer containing the surfactant at a concentration above its CMC.
-
Prepare a concentrated stock solution of Diloxanide Furoate in a small amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the drug stock solution to the surfactant-containing buffer with vigorous stirring.
-
-
Equilibration: Allow the solution to equilibrate to ensure the formation of drug-loaded micelles.
Question 3: I am developing a solid dosage form. How can I improve the dissolution rate of Diloxanide Furoate?
Answer:
For solid dosage forms, improving the dissolution rate is key to enhancing bioavailability.[23] A highly effective technique for this is creating a solid dispersion.
Method: Solid Dispersion
Solid dispersion involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix.[1] This increases the surface area, improves wettability, and disrupts the crystalline structure of the drug, leading to faster dissolution.[1]
Common Carriers:
-
Polyvinylpyrrolidone (PVP) K30
-
Mesoporous silica (B1680970) (e.g., Syloid® 244FP)
-
Eudragit® polymers[24]
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion Preparation
-
Carrier and Drug Dissolution: Accurately weigh Diloxanide Furoate and a hydrophilic carrier (e.g., PVP K30) in a predetermined ratio (e.g., 1:1 or 1:2 drug-to-carrier). Dissolve both components completely in a suitable common solvent (e.g., ethanol or methanol) in a round-bottom flask.[1]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50 °C) until a dry film or solid mass is formed.[1]
-
Drying: Further dry the solid mass in a vacuum oven (e.g., at 40 °C for 24 hours) to remove any residual solvent.[1]
-
Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle. Sieve the powder to ensure a uniform particle size.[1]
Logical Flow for Selecting a Solubilization Strategy
Caption: Decision tree for selecting a solubilization strategy.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Diloxanide Furoate in water? A1: Diloxanide Furoate is very slightly soluble in water.[1][4][5]
Q2: In which organic solvents is Diloxanide Furoate readily soluble? A2: It is soluble in methanol and chloroform, and has high solubility in DMSO (≥ 40 mg/mL).[1][4][7][8]
Q3: Can pH adjustment be used to prevent the precipitation of Diloxanide Furoate? A3: Yes, the stability and solubility of Diloxanide Furoate are influenced by pH.[10][11] However, the optimal pH range for stability and solubility needs to be determined experimentally for your specific buffer system. Extreme pH values may lead to hydrolysis of the ester linkage in the molecule.[11]
Q4: Which cyclodextrin is most effective at solubilizing Diloxanide Furoate? A4: Studies have shown that methyl-β-cyclodextrin (MβCD) provides a significant, 61-fold enhancement in the aqueous solubility of Diloxanide Furoate and forms the most stable complex among the tested cyclodextrins.[15][16]
Q5: What is a solid dispersion, and how does it help with solubility? A5: A solid dispersion is a system where a poorly soluble drug is dispersed in an inert, hydrophilic carrier at the solid state.[1] It improves the dissolution rate by increasing the surface area of the drug, enhancing its wettability, and presenting it in a high-energy amorphous form.[1]
Q6: Are there any safety concerns with using co-solvents or surfactants? A6: Yes. Co-solvents like DMSO can be toxic to cells at higher concentrations (typically above 0.5-1%).[9] The choice and concentration of surfactants should also be carefully considered, as some can have biological effects or cause irritation. Always consult the safety data sheet and relevant literature for the specific excipients you plan to use.
References
- 1. benchchem.com [benchchem.com]
- 2. Diloxanide furoate | 3736-81-0 | FD63298 | Biosynth [biosynth.com]
- 3. Diloxanide Furoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. researchgate.net [researchgate.net]
- 5. neutralpharma.com [neutralpharma.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Diloxanide Furoate | 3736-81-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. Diloxanide furoate | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability studies on diloxanide furoate: effect of pH, temperature, gastric and intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. Diloxanide furoate binary complexes with β-, methyl-β-, and hydroxypropyl-β-cyclodextrins: inclusion mode, characterization in solution and in solid state and in vitro dissolution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 19. gsconlinepress.com [gsconlinepress.com]
- 20. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. rjptonline.org [rjptonline.org]
Technical Support Center: Addressing Ofloxacin Autofluorescence in Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Ofloxacin autofluorescence in their microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ofloxacin autofluorescence and why is it a problem in microscopy?
A1: Ofloxacin, a fluoroquinolone antibiotic, possesses intrinsic fluorescence, meaning it naturally emits light upon excitation at specific wavelengths. This "autofluorescence" can be problematic in fluorescence microscopy studies as it can obscure the signals from fluorescent probes (e.g., fluorescently-labeled antibodies, dyes) used to visualize specific cellular targets. This can lead to a low signal-to-noise ratio, making it difficult to distinguish the target's fluorescence from the background fluorescence of the drug.
Q2: What are the spectral properties of Ofloxacin autofluorescence?
A2: Ofloxacin's fluorescence is highly dependent on the pH and solvent environment. Generally, its excitation maximum is in the ultraviolet (UV) range, and its emission is in the visible spectrum. In aqueous solutions, the excitation wavelength is around 292 nm, with an emission maximum at approximately 482 nm.[1] In a micellar solution, these values shift slightly to an excitation maximum of 295 nm and an emission maximum of 485 nm.[1] The fluorescence spectrum of Ofloxacin is known to change with pH.[2][3] For instance, in strongly acidic solutions, the maximum emission wavelength can be around 505 nm, while at a pH of about 7.0, the emission maximum is approximately 455 nm, which is its strongest fluorescent form.[3]
Q3: How can I check if Ofloxacin is causing autofluorescence in my experiment?
A3: To determine if Ofloxacin is the source of background fluorescence, you should prepare a control sample that includes your biological specimen and Ofloxacin but omits your specific fluorescent labels. Image this sample using the same microscopy settings (laser lines, filters, exposure times) as your fully stained experimental samples. If you observe significant fluorescence in this control, it is likely due to Ofloxacin autofluorescence.
Troubleshooting Guides
Problem: High background fluorescence in my images after Ofloxacin treatment.
This is a common issue when working with fluorescent compounds like Ofloxacin. The following troubleshooting steps can help you mitigate the impact of its autofluorescence.
Step 1: Characterize the Autofluorescence
-
Action: Image an unstained, Ofloxacin-treated sample to determine the spectral profile of the drug's autofluorescence with your specific imaging setup.
-
Rationale: Knowing the excitation and emission spectra of the Ofloxacin autofluorescence in your experimental conditions is crucial for choosing the right mitigation strategy.
Step 2: Optimize Your Imaging Protocol
-
Action: If possible, choose fluorescent probes for your targets of interest that have excitation and emission spectra distinct from that of Ofloxacin. Probes that are excited by and emit light at longer wavelengths (e.g., in the far-red or near-infrared range) are often a good choice, as autofluorescence is typically weaker in this region of the spectrum.
-
Rationale: Spectral separation is the most straightforward way to distinguish your signal of interest from the background autofluorescence.
Step 3: Implement a Mitigation Strategy
Based on your experimental setup and the nature of your sample, you can choose from several strategies to reduce Ofloxacin autofluorescence:
-
Option A: Spectral Unmixing: If your microscope is equipped with a spectral detector, you can use this powerful technique to computationally separate the Ofloxacin autofluorescence from your probe's signal.
-
Option B: Photobleaching: Before acquiring your final image, you can intentionally expose the sample to high-intensity light at the excitation wavelength of Ofloxacin to "bleach" or quench its fluorescence.
-
Option C: Chemical Quenching: For fixed samples, you can use chemical reagents to reduce autofluorescence.
Below is a decision-making workflow to help you choose the best strategy:
Figure 1: Troubleshooting workflow for Ofloxacin autofluorescence.
Quantitative Data Summary
The following tables summarize the key spectral and photophysical properties of Ofloxacin.
Table 1: Spectral Properties of Ofloxacin
| Property | Value | Conditions | Reference |
| UV Absorption Max (λmax) | 294 nm | In 0.1 M HCl | ChemBK |
| Excitation Max (λex) | ~292 nm | Aqueous solution | [1] |
| ~295 nm | SDS micellar solution | [1] | |
| Emission Max (λem) | ~505 nm | Strong acidic solution | [3] |
| ~499 nm | pH 2.5 - 4.0 | [3] | |
| ~455 nm | pH ~7.0 | [3] | |
| ~482 nm | Aqueous solution | [1] | |
| ~485 nm | SDS micellar solution | [1] |
Table 2: Photophysical Properties of Ofloxacin
| Property | Value | Conditions | Reference |
| Molar Extinction Coefficient (ε) | Varies with wavelength | See original source for details | ResearchGate |
| Fluorescence Quantum Yield (Φ) | Not explicitly reported for Ofloxacin alone. The fluorescence intensity is pH-dependent, with the strongest fluorescence observed at pH ~7.0. | pH-dependent | [3] |
Note: The exact molar extinction coefficient and quantum yield of Ofloxacin can vary significantly with environmental factors such as pH and solvent polarity. It is recommended to empirically determine the autofluorescence characteristics under your specific experimental conditions.
Experimental Protocols
Protocol 1: Spectral Unmixing
This protocol assumes you have access to a confocal microscope with a spectral detector and corresponding software.
Objective: To computationally separate the Ofloxacin autofluorescence from the specific fluorescence signal of your probe.
Workflow Diagram:
Figure 2: Workflow for spectral unmixing.
Methodology:
-
Acquire Reference Spectra:
-
Prepare a control sample containing only your biological specimen and Ofloxacin (no other fluorophores).
-
Image this sample using the spectral detector to acquire the emission spectrum (lambda stack) of Ofloxacin autofluorescence.
-
Prepare a second control sample with your specific fluorescent probe but without Ofloxacin.
-
Image this second control to acquire the emission spectrum of your fluorophore of interest.
-
-
Image Your Experimental Sample:
-
Acquire a lambda stack of your fully stained, Ofloxacin-treated experimental sample.
-
-
Perform Spectral Unmixing:
-
In your microscope's software, use the acquired reference spectra to define the spectral signatures of Ofloxacin and your fluorophore.
-
Apply the linear unmixing algorithm to the lambda stack from your experimental sample. The software will then calculate the contribution of each defined spectrum to every pixel in the image, effectively separating the signals into different channels.
-
Protocol 2: Photobleaching of Ofloxacin Autofluorescence
Objective: To reduce Ofloxacin autofluorescence by exposing the sample to intense light before final image acquisition.
Methodology:
-
Sample Preparation: Prepare your Ofloxacin-treated and fluorescently labeled sample on a microscope slide.
-
Locate Region of Interest (ROI): Using low laser power, find the area you wish to image.
-
Photobleaching:
-
Select the excitation wavelength for Ofloxacin (e.g., 405 nm laser, as it is a common laser line that can excite Ofloxacin and many other autofluorescent species).
-
Increase the laser power to a high level (e.g., 80-100%).
-
Repeatedly scan the ROI for a set period (e.g., 30 seconds to several minutes). The optimal time will need to be determined empirically.
-
Monitor the decrease in fluorescence in the Ofloxacin emission channel.
-
-
Image Acquisition:
-
Once the autofluorescence has been significantly reduced, return the laser power to normal imaging levels.
-
Proceed to image your specific fluorophore using its appropriate excitation and emission settings.
-
Caution: Photobleaching can potentially damage your sample or your target fluorophore. It is essential to run controls to ensure that the photobleaching process does not adversely affect the signal from your probe of interest.
Protocol 3: Chemical Quenching with Sodium Borohydride (for fixed samples)
Objective: To chemically reduce autofluorescence in fixed samples. This method is particularly effective for aldehyde-induced autofluorescence but can also help with other sources.
Methodology:
-
Sample Fixation and Permeabilization: Perform your standard fixation (e.g., with paraformaldehyde) and permeabilization steps.
-
Washing: Wash the samples thoroughly with Phosphate-Buffered Saline (PBS).
-
Sodium Borohydride Treatment:
-
Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in PBS.
-
Incubate your samples in this solution for 10-15 minutes at room temperature.
-
-
Extensive Washing: Wash the samples extensively with PBS (3 times for 5 minutes each) to remove all traces of Sodium Borohydride.
-
Staining: Proceed with your standard immunofluorescence or other staining protocol.
Safety Note: Sodium Borohydride is a chemical reducing agent and should be handled with appropriate safety precautions.
References
Strategies for maintaining Ornidazole stability in stock solutions
This technical support center provides guidance on the preparation, storage, and troubleshooting of Ornidazole (B1677491) stock solutions for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Ornidazole stock solutions?
A1: Ornidazole, a poorly water-soluble compound, is best dissolved in organic solvents.[1] Dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and ethanol (B145695) are commonly used.[1][2] The choice of solvent may depend on the specific requirements of your experiment, including compatibility with your cell culture or analytical system.
Q2: What are the recommended storage conditions for Ornidazole stock solutions?
A2: For optimal stability, it is recommended to store Ornidazole stock solutions at low temperatures. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Protect the solutions from light.[3]
Q3: How long can I store Ornidazole stock solutions?
A3: The stability of Ornidazole stock solutions depends on the solvent and storage temperature. When stored in an appropriate organic solvent at -20°C or -80°C, solutions can be stable for several months. However, for aqueous dilutions, it is recommended to prepare them fresh daily.[2]
Q4: What should I do if my Ornidazole solution appears cloudy or has precipitates?
A4: Cloudiness or precipitation upon addition to an aqueous buffer is a common issue due to Ornidazole's low aqueous solubility. Please refer to the troubleshooting guide below for detailed solutions.
Q5: My Ornidazole solution has turned yellow. Is it still usable?
A5: A yellow discoloration may indicate degradation of the Ornidazole solution. It is recommended to perform a quality control check, such as UV spectrophotometry or HPLC, to assess the concentration and purity of the solution before use. If significant degradation is detected, a fresh stock solution should be prepared.
Troubleshooting Guide
Issue 1: Precipitation Occurs When Preparing Aqueous Dilutions
-
Possible Cause A: Exceeding Aqueous Solubility. Ornidazole has very low solubility in aqueous solutions, especially at neutral pH.
-
Solution:
-
Decrease the final concentration: Prepare a more dilute aqueous solution.
-
Use a co-solvent: If your experimental system allows, a small percentage of an organic solvent like DMSO (e.g., <0.5%) in the final aqueous solution can help maintain solubility.[4]
-
Adjust the pH: The solubility of Ornidazole can be influenced by pH. Acidic conditions may improve solubility. However, be mindful of the pH constraints of your experiment.
-
-
Possible Cause B: Improper Mixing Technique. Adding the concentrated organic stock solution directly to the aqueous buffer without proper mixing can cause localized high concentrations and precipitation.
-
Solution: Add the Ornidazole stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[4]
Issue 2: Inconsistent or Lower-Than-Expected Experimental Results
-
Possible Cause: Degradation of Ornidazole in the Stock Solution. Ornidazole can degrade under certain conditions, leading to a decrease in the effective concentration.
-
Solution:
-
Verify Storage Conditions: Ensure that the stock solution has been stored at the correct temperature and protected from light.
-
Prepare Fresh Solutions: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock solution.
-
Perform Quality Control: Use UV spectrophotometry or HPLC to verify the concentration and purity of your stock solution. Refer to the experimental protocols section for detailed methods.
-
Data Presentation
Table 1: Solubility of Ornidazole in Various Solvents
| Solvent | Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | ~25[2] |
| Methanol | ~49.13[1] |
| Ethanol | ~45.85[1] |
| Water | ~0.69[1] |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~3[2] |
Table 2: Stability of Ornidazole Under Stressed Conditions
| Condition | Observation |
| Alkaline Hydrolysis (0.5 N NaOH) | Significant degradation observed.[5] |
| Acidic Hydrolysis (0.5 N HCl) | Degradation occurs under highly acidic conditions.[6][7] |
| Oxidative (3% H2O2) | Degradation observed.[7][8] |
| Photolytic (UV or Sunlight) | Degradation occurs, especially in acidic conditions.[6][7] |
| Thermal (80°C) | Degradation observed.[7][8] |
Experimental Protocols
Protocol 1: Preparation of Ornidazole Stock Solution (10 mM in DMSO)
-
Materials:
-
Ornidazole powder (MW: 219.63 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh 2.20 mg of Ornidazole powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the Ornidazole is completely dissolved.
-
Aliquot into smaller volumes to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
Protocol 2: Quality Control of Ornidazole Stock Solution by UV Spectrophotometry
-
Materials:
-
Ornidazole stock solution
-
Methanol (or the solvent used for the stock solution)
-
UV-compatible cuvettes
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a series of dilutions of the Ornidazole stock solution in methanol to create a standard curve (e.g., 5, 10, 15, 20, 25 µg/mL).[1]
-
Prepare a dilution of your working stock solution to a concentration that falls within the range of the standard curve.
-
Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λmax) for Ornidazole in the chosen solvent (e.g., ~310 nm in methanol).[1]
-
Use the solvent as a blank.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of your stock solution by interpolating its absorbance on the standard curve.
-
Protocol 3: Stability-Indicating Analysis by RP-HPLC
-
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with pH adjusted to 4 with o-phosphoric acid.[5] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min[5]
-
Detection Wavelength: 311 nm[5]
-
Injection Volume: 20 µL[5]
-
-
Procedure:
-
Prepare a standard solution of Ornidazole of a known concentration in the mobile phase.
-
Dilute your Ornidazole stock solution with the mobile phase to a concentration within the linear range of the assay.
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the peak area of the Ornidazole peak in your sample to that of the standard to determine the concentration.
-
The presence of additional peaks in the chromatogram may indicate the presence of degradation products.
-
Visualizations
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Development and validation of a method for simultaneous estimation of ofloxacin and ornidazole in different dissolution media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. The ICH guidance in practice: stress degradation studies on ornidazole and development of a validated stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
Technical Support Center: Entamizole Formulation and In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating the cytotoxic effects of solvents used for Entamizole in experimental settings.
Introduction to this compound and Solvent-Related Challenges
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for dissolving this compound for in vitro studies?
A1: Given that this compound's components, Metronidazole (B1676534) and Diloxanide Furoate, have limited water solubility, organic solvents are commonly used.[3] The most frequently used solvents for poorly water-soluble drugs in cell-based assays are Dimethyl Sulfoxide (DMSO), ethanol (B145695), and acetone.[4]
Q2: At what concentrations do these solvents become toxic to cells?
A2: Solvent toxicity is cell line-dependent and concentration-dependent. As a general guideline, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid significant cytotoxic effects.[4] For ethanol and acetone, concentrations below 0.5% are also generally considered safe for most cell lines.[5] However, it is crucial to perform a solvent toxicity control experiment for your specific cell line.
Q3: How can I determine the optimal, non-toxic concentration of a solvent for my specific cell line?
A3: You should perform a dose-response experiment with the solvent alone. This involves treating your cells with a range of solvent concentrations (e.g., 0.1% to 5% v/v) and assessing cell viability after a relevant incubation period (e.g., 24, 48, or 72 hours) using a standard cytotoxicity assay like the MTT assay. The highest concentration that does not significantly reduce cell viability compared to the untreated control should be considered the maximum allowable concentration for your experiments.
Q4: Are there any less toxic alternatives to DMSO?
A4: Yes, researchers are exploring "greener" or less cytotoxic alternatives. One such solvent is Cyrene™ (dihydrolevoglucosenone), a bio-based solvent that has shown comparable solvation properties to DMSO with lower toxicity in some applications.[4][6] Other options may include polyethylene (B3416737) glycol (PEG) derivatives, though their suitability depends on the specific compound and cell line.[4]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Vehicle Control Wells
| Possible Cause | Troubleshooting Step |
| The final solvent concentration is too high. | Verify your calculations and ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is within the recommended non-toxic range (typically ≤0.5%). |
| The specific cell line is highly sensitive to the solvent. | Perform a solvent dose-response curve to determine the maximum non-toxic concentration for your particular cell line. |
| The solvent has degraded or is contaminated. | Use a fresh, high-purity stock of the solvent. |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Possible Cause | Troubleshooting Step |
| Inconsistent final solvent concentrations across wells or experiments. | Ensure meticulous and consistent pipetting. When performing serial dilutions of your drug, prepare a corresponding set of solvent dilutions to maintain a constant final solvent concentration in all wells. |
| Precipitation of this compound in the culture medium. | Visually inspect the wells for any precipitate after adding the drug solution. If precipitation occurs, you may need to lower the final drug concentration or explore the use of co-solvents or other formulation strategies. |
| Variability in cell health or seeding density. | Use cells from a consistent passage number and ensure a uniform, single-cell suspension when seeding the plates. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[7][8] |
Quantitative Data Summary: Solvent Cytotoxicity
The following table summarizes the cytotoxic effects of common organic solvents on various cell lines. Note that IC50 values (the concentration of a substance that inhibits a biological process by 50%) can vary significantly between cell lines and experimental conditions.
| Solvent | Cell Line(s) | Observed Cytotoxic Concentrations | IC50 Value (v/v) | Reference(s) |
| DMSO | MCF-7, RAW-264.7, HUVEC | Cytotoxicity increased dramatically above 0.5% | ~1.8-1.9% | [5] |
| HepG2, MDA-MB-231, MCF-7, VNBRCA1 | Significant inhibition of proliferation at ≥1.25% | Not specified | [9] | |
| Ethanol | MCF-7, RAW-264.7, HUVEC | Low cytotoxicity up to 5% | >5% | [5] |
| HepG2 | 1 mmol (~0.0058%) inhibited proliferation by 75% in 24h | Not specified | [10] | |
| Acetone | MCF-7, RAW-264.7, HUVEC | Least cytotoxic; >85% viability at 1% | >5% | [5] |
Experimental Protocols
Protocol: Determining Solvent Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Organic solvent to be tested (e.g., DMSO, ethanol, acetone)
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Solvent Preparation: Prepare a series of dilutions of your solvent in complete culture medium. For example, for DMSO, you might prepare final concentrations of 0.1%, 0.25%, 0.5%, 1%, 2.5%, and 5% (v/v). Include a "medium only" control.
-
Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the prepared solvent dilutions. Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the untreated control cells.
Visualizations
Mechanism of Action of this compound Components
Caption: Mechanism of action for Metronidazole and Diloxanide Furoate.
Experimental Workflow: Assessing and Mitigating Solvent Cytotoxicity
Caption: Workflow for mitigating solvent cytotoxicity in experiments.
Troubleshooting Logic for High Cytotoxicity
References
- 1. iipseries.org [iipseries.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of solid dispersions on the solubility of metronidazole - Krasnyuk - Pharmacy & Pharmacology [journals.eco-vector.com]
- 4. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Metronidazole Stability in Buffer Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of Metronidazole (B1676534) in buffer solutions. Find troubleshooting tips and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Metronidazole stability in aqueous solutions?
A1: Metronidazole exhibits its greatest stability in a slightly acidic to a neutral pH range. The maximum stability is observed at a pH of 5.6.[1] The degradation rate is significantly lower within the pH range of 3.9 to 6.6.[1]
Q2: How does pH outside the optimal range affect Metronidazole?
A2: Outside the optimal pH range of 3.9-6.6, Metronidazole degradation is accelerated.[1] The degradation follows pseudo-first-order kinetics and is catalyzed by both hydrogen ions (in acidic conditions) and hydroxyl ions (in alkaline conditions).[1][2] Degradation is particularly significant under alkaline conditions.[3]
Q3: Do common buffer components catalyze the degradation of Metronidazole?
A3: No, studies have shown that common buffer species such as acetate, phosphate (B84403), and borate (B1201080) do not cause general acid/base catalysis of Metronidazole degradation.[1] The degradation is primarily influenced by hydrogen and hydroxyl ion concentrations.[1]
Q4: What are the signs of Metronidazole degradation?
A4: Degradation of Metronidazole is a chemical process that may not always be visible. The most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent drug and its degradation products. Visual signs such as a change in color or the appearance of precipitate may also indicate instability, but are not definitive.
Q5: Can light affect the stability of Metronidazole solutions?
A5: Yes, exposure to UV light can accelerate the degradation of Metronidazole in buffer solutions.[1] It is recommended to protect Metronidazole solutions from light, especially during storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of Metronidazole concentration in solution. | The pH of the buffer is outside the optimal stability range of 3.9-6.6.[1] | Adjust the buffer pH to be within the 3.9-6.6 range, with an ideal target of pH 5.6 for maximum stability.[1] Use a calibrated pH meter to verify the pH. |
| The solution is being stored under bright light, especially UV light.[1] | Store the Metronidazole solution in an amber vial or wrap the container with aluminum foil to protect it from light. | |
| The storage temperature is elevated. | Store the solution at controlled room temperature or refrigerated, as specified by stability data. | |
| Unexpected peaks appear in HPLC chromatogram. | Degradation of Metronidazole into various byproducts.[4] | Confirm the identity of the peaks using a reference standard of Metronidazole. Review the buffer pH and storage conditions to minimize further degradation. |
| Variability in experimental results. | Inconsistent buffer preparation leading to pH fluctuations. | Prepare buffers carefully using a standardized protocol. Always verify the final pH of the buffer solution before adding Metronidazole. |
| Contamination of the buffer solution. | Use high-purity water and reagents for buffer preparation. Filter-sterilize the buffer if necessary for long-term experiments. |
Quantitative Data Summary
Table 1: Effect of pH on Metronidazole Degradation Rate
| pH | Condition | Observation | Reference |
| 3.1 - 9.9 | Aqueous solutions | Degradation follows pseudo-first-order kinetics.[1] | [1] |
| 3.9 - 6.6 | Aqueous solutions | A pH-independent region of stability is observed.[1] | [1] |
| 5.6 | Aqueous solutions | Maximum stability is achieved.[1] | [1] |
| < 3.9 | Aqueous solutions | Degradation is catalyzed by hydrogen ions.[1] | [1] |
| > 6.6 | Aqueous solutions | Degradation is catalyzed by hydroxyl ions.[1] | [1] |
| 9 | UV/chlorine process | The degradation rate constant is 0.0199 min⁻¹.[5][6] | [5][6] |
| 5 | UV/chlorine process | The degradation rate constant increases to 0.1485 min⁻¹.[5][6] | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a pH 5.6 Phosphate Buffer (0.1 M)
-
Reagents and Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Purified water (e.g., deionized or distilled)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a 0.1 M solution of sodium phosphate monobasic by dissolving the appropriate amount in purified water.
-
Prepare a 0.1 M solution of sodium phosphate dibasic by dissolving the appropriate amount in purified water.
-
In a beaker, add a volume of the 0.1 M sodium phosphate monobasic solution.
-
While stirring, slowly add the 0.1 M sodium phosphate dibasic solution until the pH meter reads 5.6.
-
Transfer the final solution to a volumetric flask and add purified water to the mark to ensure the final concentration is 0.1 M.
-
Verify the final pH. Adjust with small additions of the acidic or basic phosphate solution if necessary.
-
Protocol 2: Stability Testing of Metronidazole in Buffer
-
Materials:
-
Prepared buffer solution (e.g., pH 5.6 phosphate buffer)
-
Metronidazole reference standard
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath set to the desired temperature
-
Amber vials
-
-
Procedure:
-
Accurately weigh and dissolve Metronidazole in the prepared buffer to achieve the desired concentration.
-
Dispense the solution into several amber vials.
-
Immediately analyze an initial sample (T=0) using a validated HPLC method to determine the initial concentration of Metronidazole.
-
Store the remaining vials under the desired conditions (e.g., specific temperature, protected from light).
-
At predetermined time intervals (e.g., 24, 48, 72 hours), remove a vial and analyze the Metronidazole concentration using the same HPLC method.
-
Calculate the percentage of Metronidazole remaining at each time point relative to the initial concentration.
-
Plot the percentage of Metronidazole remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Relationship between pH and Metronidazole stability.
Caption: Troubleshooting workflow for Metronidazole degradation.
References
- 1. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajol.info [ajol.info]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of metronidazole by UV/chlorine treatment: Efficiency, mechanism, pathways and DBPs formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cellular Permeability of Diloxanide Furoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the cell membrane permeability of Diloxanide Furoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high cellular permeability of Diloxanide Furoate?
A1: The primary challenge is the very slight solubility of Diloxanide Furoate in water, which can limit its dissolution rate and subsequent availability for absorption across the cell membrane.[1] It is a BCS Class II drug, characterized by low solubility and high permeability.[2] As a prodrug, it requires hydrolysis in the gastrointestinal tract to its active form, diloxanide, to exert its therapeutic effect against Entamoeba histolytica.[1][3][4]
Q2: What are the main strategies to enhance the permeability of Diloxanide Furoate?
A2: Strategies can be broadly categorized into formulation-based approaches and physical methods.
-
Formulation-Based Approaches: These aim to improve the solubility and dissolution rate of Diloxanide Furoate. Common techniques include the preparation of solid dispersions with hydrophilic carriers, encapsulation in polymeric nanoparticles, and formulation into liposomal systems.[1] Complexation with cyclodextrins has also been shown to enhance its aqueous solubility.[5]
-
Physical Methods: These techniques transiently increase the porosity of the cell membrane. They include electroporation (using an electric field), sonoporation (using ultrasound and microbubbles), and optoporation (using light).[6][7]
Q3: Are there any chemical enhancers that can be used?
A3: Yes, various chemical penetration enhancers can be employed. These include zwitterionic surfactants like dimethyl palmitoyl (B13399708) ammonio propanesulfonate (PPS), polymers such as chitosan (B1678972) and polyacrylates, and thiomers.[8] These agents can reversibly open tight junctions between cells, facilitating paracellular transport.[8]
Q4: How does the charge of a nanoparticle formulation affect cellular uptake?
A4: The net charge of nanoparticles can significantly influence their interaction with the negatively charged cell membrane. Generally, positively charged (cationic) nanoparticles exhibit better cellular uptake due to electrostatic interactions with the cell surface.[8][9] However, for in vivo applications, neutral or slightly negatively charged particles may have longer circulation times.[9]
Troubleshooting Guides
Issue 1: Low apparent permeability (Papp) of Diloxanide Furoate in Caco-2 cell assays.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility of Diloxanide Furoate in the transport buffer. | Prepare a solid dispersion of Diloxanide Furoate with a hydrophilic carrier like PVP K30 before adding to the buffer.[1] Alternatively, use cyclodextrins to form an inclusion complex.[5] | Enhancing the solubility increases the concentration of the drug available for transport across the cell monolayer. |
| Low paracellular flux. | Co-administer with a tight junction modulator like chitosan or a calcium-chelating agent (e.g., EGTA) at a non-toxic concentration. | These agents reversibly open tight junctions, allowing for increased paracellular transport of molecules.[8] |
| Efflux by P-glycoprotein (P-gp) transporters. | Although not definitively reported for Diloxanide Furoate, if efflux is suspected, re-run the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). | Inhibition of efflux pumps will result in a higher intracellular concentration and increased basolateral transport if the compound is a substrate. The 5-day Caco-2 model can be used for high-throughput screening of P-gp efflux.[10] |
Issue 2: Inconsistent results with physical permeabilization techniques (e.g., electroporation, sonoporation).
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal field strength or pulse duration (Electroporation). | Titrate the electric field strength and pulse duration to create a matrix of conditions. Assess cell viability (e.g., with a Trypan Blue exclusion assay) and permeability for each condition to find the optimal balance. | Electric pulse parameters are critical for creating temporary pores without causing irreversible cell damage.[6] |
| Ineffective cavitation (Sonoporation). | Ensure the presence of microbubbles (ultrasound contrast agents) in the medium. Optimize ultrasound frequency and intensity. | Microbubbles act as cavitation nuclei, and their oscillation in the ultrasound field is what causes membrane poration.[6] |
| Cell death and cytotoxicity. | Reduce the intensity or duration of the physical treatment. Allow for a recovery period for the cells post-treatment before assessing permeability. | Excessive physical stress can lead to irreversible membrane damage and cell death, confounding the permeability results.[6] |
Quantitative Data Summary
Table 1: Comparison of Physical Permeabilization Techniques (Illustrative)
| Technique | Physical Energy | Advantages | Disadvantages |
| Electroporation | Electric Field | Inexpensive, simple to perform.[6] | Can cause irreversible cell damage at high field strengths, potential for electrocution with direct contact.[6] |
| Sonoporation | Ultrasound | Non-invasive nature. | Requires the presence of microbubbles, potential for premature drug release. |
| Optoporation | Light | High spatial and temporal control. | Can cause thermal damage and inflammation at higher energy levels, limited penetration depth.[6] |
| Magnetoporation | Magnetic Field | Non-invasive, can be targeted with external magnets.[6] | Limited drug-carrying capacity of magnetic nanoparticles, potential for aggregation.[6] |
Table 2: Solubility Enhancement of Diloxanide Furoate with Cyclodextrins [5]
| Cyclodextrin | Fold Increase in Aqueous Solubility |
| β-Cyclodextrin (βCD) | - |
| Methyl-β-Cyclodextrin (MβCD) | 61-fold |
| Hydroxypropyl-β-Cyclodextrin (HPβCD) | - |
Note: Specific fold-increase for βCD and HPβCD was not explicitly stated in the source, but MβCD showed the most significant enhancement.
Experimental Protocols
Protocol 1: Preparation of Diloxanide Furoate Solid Dispersion (Solvent Evaporation Method) [1]
-
Materials: Diloxanide Furoate, Hydrophilic carrier (e.g., PVP K30, Syloid 244FP), Volatile solvent (e.g., Methanol, Ethanol).
-
Procedure:
-
Accurately weigh Diloxanide Furoate and the carrier in a predetermined ratio (e.g., 1:1, 1:2 drug-to-carrier).
-
Dissolve both components completely in the selected solvent in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to form a thin film.
-
Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Pulverize the dried mass using a mortar and pestle and sieve to ensure uniform particle size.
-
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cells [10][11]
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days (or 5 days for the accelerated model) to form a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (Diloxanide Furoate, potentially in a solubilized formulation) to the apical (donor) chamber.
-
At predetermined time intervals, collect samples from the basolateral (receiver) chamber.
-
Analyze the concentration of Diloxanide Furoate in the collected samples using a suitable analytical method (e.g., HPLC-MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Visualizations
Caption: Experimental workflow for enhancing and assessing Diloxanide Furoate permeability.
Caption: General signaling pathways for nanoparticle-mediated drug delivery.
Caption: Logical relationship between solubility, permeability, and bioavailability enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Evaluation of Sodium Alginate/Carbopol 934P-Co-Poly (Methacrylate) Hydrogels for Localized Drug Delivery | MDPI [mdpi.com]
- 3. What is the mechanism of Diloxanide? [synapse.patsnap.com]
- 4. Diloxanide furoate | C14H11Cl2NO4 | CID 19529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physical Energy for Drug Delivery; Poration, Concentration and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical Methods for Intracellular Delivery: Practical Aspects from Laboratory Use to Industrial-Scale Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for the enhanced intracellular delivery of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physical and Chemical Strategies for Therapeutic Delivery by Using Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 11. innpharmacotherapy.com [innpharmacotherapy.com]
Counteracting Ofloxacin chelation with divalent cations in media
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the chelation of ofloxacin (B1677185) by divalent cations in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is ofloxacin chelation and why is it a concern in my experiments?
Q2: Which divalent cations are most likely to interfere with ofloxacin's activity?
A2: Divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺) are the most common interferents in standard laboratory media.[2] Other polyvalent cations like aluminum (Al³⁺), iron (Fe³⁺), and zinc (Zn²⁺) can also chelate ofloxacin, often forming even more stable complexes.[1] The stability of these chelates generally follows the order: Al³⁺ > Fe³⁺ > Cu²⁺ > Zn²⁺ > Mg²⁺ > Ca²⁺.
Q3: Can standard culture media like Mueller-Hinton Broth (MHB) cause ofloxacin chelation?
A3: Yes. Standard Mueller-Hinton Broth (MHB) contains varying concentrations of divalent cations, which can lead to inconsistent ofloxacin activity. To standardize susceptibility testing, the Clinical and Laboratory Standards Institute (CLSI) recommends using Cation-Adjusted Mueller-Hinton Broth (CAMHB). This formulation is supplemented with specific concentrations of Ca²⁺ and Mg²⁺ to ensure consistency in results, particularly for testing the susceptibility of Pseudomonas aeruginosa to aminoglycosides, but it is also the standard for testing fluoroquinolones.
Q4: How does pH influence the chelation of ofloxacin?
A4: The chelation of ofloxacin is pH-dependent. The stability of the ofloxacin-metal complexes can be altered by changes in the pH of the medium. At a more acidic pH, the activity of some fluoroquinolones can be affected. Therefore, maintaining a consistent and appropriate pH (typically 7.2-7.4 for standard susceptibility testing) is crucial for reproducible results.
Troubleshooting Guide
Problem: Higher-than-expected or variable MIC values for ofloxacin.
If you are observing inconsistent or unexpectedly high MIC values for ofloxacin, it is possible that chelation by divalent cations in your experimental medium is the root cause. Follow these troubleshooting steps to diagnose and mitigate the issue.
Step 1: Verify Your Media Composition
-
Action: Review the formulation of your culture medium. If you are not using Cation-Adjusted Mueller-Hinton Broth (CAMHB), your medium may have inconsistent or high levels of divalent cations.
-
Recommendation: Switch to CAMHB for ofloxacin susceptibility testing to ensure standardized concentrations of Mg²⁺ and Ca²⁺.
Step 2: Prepare Cation-Adjusted Media
-
Action: If you are preparing your own media, ensure that the final concentrations of divalent cations are within the recommended range.
-
Recommendation: According to CLSI guidelines, CAMHB should be supplemented to contain 20-25 mg/L of Ca²⁺ and 10-12.5 mg/L of Mg²⁺.[3]
Step 3: Consider a Cation-Free Defined Medium
-
Action: For mechanistic studies where the influence of specific cations needs to be eliminated, consider using a cation-free, chemically defined medium.
-
Recommendation: This will allow you to precisely control the ionic environment of your experiment. You can then add back specific cations in known concentrations to study their effects.
Step 4: Use a Chelating Agent (with caution)
-
Action: If modifying the base medium is not feasible, a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA) can be used to sequester divalent cations.
-
Recommendation: Introduce EDTA into your medium to competitively bind with the free divalent cations, thereby preventing them from chelating with ofloxacin. Be aware that EDTA itself can have effects on bacterial growth and membrane permeability, so appropriate controls are essential.
Data Presentation
The presence of divalent cations can significantly increase the Minimum Inhibitory Concentration (MIC) of ofloxacin. The following table provides a summary of the expected impact of Mg²⁺ and Ca²⁺ on ofloxacin MICs for common laboratory control strains.
| Divalent Cation | Concentration Range (mg/L) | Target Organism | Typical Fold Increase in MIC |
| Magnesium (Mg²⁺) | 10 - 50 | Escherichia coli | 2 to 8-fold |
| 10 - 50 | Staphylococcus aureus | 2 to 4-fold | |
| Calcium (Ca²⁺) | 20 - 100 | Escherichia coli | 2 to 4-fold |
| 20 - 100 | Staphylococcus aureus | 2 to 4-fold |
Note: The exact fold increase can vary depending on the specific strain, basal medium composition, and other experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB)
This protocol describes how to prepare CAMHB with standardized concentrations of Ca²⁺ and Mg²⁺.
-
Prepare Stock Solutions:
-
Calcium Chloride (CaCl₂): Prepare a 1.8 g/L stock solution in deionized water and sterilize by filtration. This provides a 1000x stock of Ca²⁺.
-
Magnesium Chloride (MgCl₂·6H₂O): Prepare a 2.1 g/L stock solution in deionized water and sterilize by filtration. This provides a 1000x stock of Mg²⁺.
-
-
Prepare Mueller-Hinton Broth:
-
Prepare Mueller-Hinton Broth according to the manufacturer's instructions.
-
Autoclave the broth to sterilize it.
-
-
Supplement the Broth:
-
Aseptically add the sterile Ca²⁺ and Mg²⁺ stock solutions to the cooled MHB to achieve final concentrations of 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺.
-
For example, to 1 liter of MHB, add the appropriate volumes of your stock solutions to reach the target concentrations.
-
-
Final pH Check:
-
Ensure the final pH of the CAMHB is between 7.2 and 7.4.
-
Protocol 2: Broth Microdilution MIC Assay for Ofloxacin
This protocol outlines the determination of the MIC of ofloxacin using the broth microdilution method.
-
Prepare Ofloxacin Stock Solution:
-
Prepare a stock solution of ofloxacin in a suitable solvent (e.g., 0.1 N NaOH, then dilute in sterile deionized water) at a concentration that is at least 10 times the highest concentration to be tested.
-
-
Prepare Serial Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the ofloxacin stock solution in CAMHB to achieve the desired concentration range.
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the ofloxacin dilutions.
-
Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of ofloxacin that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Mechanism of ofloxacin inactivation via chelation with divalent cations.
References
- 1. Metal Complexes of Quinolone Antibiotics and Their Applications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Ornidazole Activity in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ornidazole (B1677491) in long-term experiments. Our goal is to help you ensure consistent and reliable results by addressing common challenges related to the stability and activity of this critical compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ornidazole?
Ornidazole is a 5-nitroimidazole antimicrobial agent that is active against anaerobic bacteria and protozoa.[1] Its mechanism of action involves the reduction of its nitro group within the target organism. This process, which occurs under anaerobic conditions, generates reactive intermediates and free radicals.[1] These toxic derivatives then interact with microbial DNA, causing strand breakage and destabilization of the DNA helix.[1] This damage to the DNA inhibits nucleic acid synthesis, ultimately leading to the death of the susceptible organism.[1][2]
Q2: What are the primary factors that can affect Ornidazole's stability and activity in my experiments?
Ornidazole's stability can be compromised by several factors, leading to inconsistent activity in long-term experiments. The most significant factors include:
-
pH: Ornidazole is susceptible to degradation in both alkaline and highly acidic conditions.[3][4]
-
Light: Exposure to light, particularly UV light, can cause significant degradation.[3][5][6]
-
Oxidizing Agents: Ornidazole can be degraded by oxidative stress.[3][4]
-
Temperature: Elevated temperatures can accelerate the degradation of Ornidazole.[6][7]
-
Storage of Stock Solutions: Improper storage of stock solutions can lead to a loss of potency over time.
Q3: How should I prepare and store my Ornidazole stock solutions?
For consistent results, proper preparation and storage of Ornidazole stock solutions are crucial.
-
Solvent Selection: Ornidazole is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[8] It has limited solubility in water.[9] For cell culture experiments, it is common to prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in the culture medium.
-
Storage Conditions: Ornidazole stock solutions should be stored at -20°C or -80°C for long-term stability.[7] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[7] Aqueous solutions of Ornidazole are not recommended for storage for more than one day.[8]
Q4: Can Ornidazole interact with components in my cell culture medium?
While specific studies on the long-term interaction of Ornidazole with all components of cell culture media are limited, some potential interactions should be considered:
-
Serum Proteins: Ornidazole has been shown to bind to serum albumin.[10][11] This binding could potentially sequester the drug, reducing its effective concentration and bioavailability to the cells.
-
Reducing Agents: The mechanism of action of Ornidazole relies on the reduction of its nitro group. The presence of strong reducing agents in the culture medium could potentially interfere with this activation process, although this is less likely to be a significant factor in standard cell culture conditions.
It is advisable to minimize the time Ornidazole spends in the complete medium before being added to the cells, especially when working with high serum concentrations.
Troubleshooting Guide
Problem: Inconsistent or reduced Ornidazole activity over the course of a long-term experiment.
This is a common issue that can arise from the degradation of the compound. Follow these troubleshooting steps to identify and resolve the problem.
Step 1: Verify the Integrity of Your Ornidazole Stock.
-
Action: Prepare a fresh stock solution of Ornidazole from a new powder vial.
-
Rationale: The original stock solution may have degraded due to improper storage, repeated freeze-thaw cycles, or age.
Step 2: Assess the Stability of Ornidazole Under Your Experimental Conditions.
-
Action: Use High-Performance Liquid Chromatography (HPLC) to quantify the concentration of Ornidazole in your culture medium at the beginning and end of your experiment.
-
Rationale: This will directly measure the extent of degradation under your specific experimental setup (e.g., temperature, light exposure, media composition).
Step 3: Protect Your Experiment from Light.
-
Action: Conduct your experiments in the dark or using amber-colored culture vessels. Wrap plates and flasks in aluminum foil.
-
Rationale: Ornidazole is known to be photolabile, and exposure to ambient light can lead to significant degradation.[5][6]
Step 4: Control the pH of Your Culture Medium.
-
Action: Regularly monitor and maintain the pH of your cell culture medium within the optimal physiological range (typically pH 7.2-7.4).
-
Rationale: Ornidazole is susceptible to degradation at both alkaline and high acidic pH.[3][4] The metabolic activity of cells can alter the pH of the medium over time.
Step 5: Consider Replenishing Ornidazole.
-
Action: In very long-term experiments (spanning several days or weeks), consider a partial or complete medium change with freshly prepared Ornidazole at regular intervals.
-
Rationale: This will help to maintain a more consistent effective concentration of the drug throughout the experiment.
Data Presentation
The following table summarizes the degradation of Ornidazole under various stress conditions, providing a baseline for understanding its stability profile.
| Stress Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 4 hours | 80°C | 27.18% | [5] |
| (0.1M HCl) | ||||
| Alkali Hydrolysis | 4 hours | Room Temp | 22.21% | [5] |
| (0.1M NaOH) | ||||
| Oxidative Degradation | 4 hours | Room Temp | 4.50% | [5] |
| (30% v/v H₂O₂) | ||||
| Photolytic Degradation | 4 hours | Sunlight | 89.42% | [5] |
| Thermal Degradation | 24 hours | 80°C | 1.51% | [5] |
Experimental Protocols
Protocol 1: Stability Assessment of Ornidazole by HPLC
This protocol provides a method to quantify the concentration of Ornidazole in solution to assess its stability over time.
Materials:
-
Ornidazole standard
-
HPLC-grade acetonitrile (B52724) and water
-
Ortho-phosphoric acid
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v). Adjust the pH to 4 with ortho-phosphoric acid. Filter and degas the mobile phase.[12]
-
Standard Curve Preparation:
-
Prepare a stock solution of Ornidazole in the mobile phase (e.g., 100 µg/mL).
-
Perform serial dilutions to prepare a series of standards with concentrations ranging from 2-20 µg/mL.[12]
-
-
Sample Preparation:
-
At specified time points during your experiment, collect an aliquot of the medium containing Ornidazole.
-
Centrifuge the sample to remove any cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
If necessary, dilute the sample with the mobile phase to fall within the linear range of the standard curve.
-
-
HPLC Analysis:
-
Data Analysis:
-
Generate a standard curve by plotting the peak area against the concentration of the Ornidazole standards.
-
Determine the concentration of Ornidazole in your samples by interpolating their peak areas from the standard curve.
-
Calculate the percentage of Ornidazole remaining at each time point relative to the initial concentration.
-
Protocol 2: Assessment of Ornidazole Bioactivity using an Anaerobic Bacterial Culture
This protocol describes a method to assess the biological activity of Ornidazole solutions by determining the Minimum Inhibitory Concentration (MIC) against a susceptible anaerobic bacterium.
Materials:
-
Ornidazole solution to be tested
-
A susceptible anaerobic bacterial strain (e.g., Bacteroides fragilis)
-
Appropriate anaerobic growth medium (e.g., supplemented Brain Heart Infusion broth)
-
Anaerobic incubation system (e.g., anaerobic chamber or jar with gas pack)
-
96-well microtiter plates
Procedure:
-
Prepare Bacterial Inoculum: Culture the anaerobic bacteria to the mid-logarithmic growth phase. Adjust the bacterial suspension to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Ornidazole: In a 96-well plate, perform a two-fold serial dilution of your Ornidazole solution in the anaerobic growth medium. Include a positive control (bacteria with no drug) and a negative control (medium only).
-
Inoculation: Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Anaerobic Incubation: Place the microtiter plate in an anaerobic environment and incubate at 37°C for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of Ornidazole that completely inhibits visible bacterial growth.
-
Compare Results: Compare the MIC value of your experimental Ornidazole solution to that of a freshly prepared, standard Ornidazole solution. A significant increase in the MIC of your experimental solution indicates a loss of bioactivity.
Visualizations
Caption: Mechanism of action of Ornidazole leading to cell death.
Caption: A logical workflow for troubleshooting inconsistent Ornidazole activity.
References
- 1. Ornidazole suppresses CD133+ melanoma stem cells via inhibiting hedgehog signaling pathway and inducing multiple death pathways in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. The ICH guidance in practice: stress degradation studies on ornidazole and development of a validated stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. archives.ijper.org [archives.ijper.org]
- 6. ijpbs.com [ijpbs.com]
- 7. Degradation of the antibiotic ornidazole in aqueous solution by using nanoscale zero-valent iron particles: kinetics, mechanism, and degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Analytical investigation of the influence of ornidazole on the native protein fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in MIC Results for Entamizole Components
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) results for the components of Entamizole. This compound is a brand name for combination drugs, and its constituent active ingredients can vary. This guide will focus on troubleshooting for its common antimicrobial components: metronidazole (B1676534), ornidazole (B1677491), ofloxacin (B1677185), and the antiprotozoal agent, diloxanide (B1670642) furoate.
Frequently Asked Questions (FAQs)
Q1: What are the active components of this compound and their general mechanisms of action?
This compound is a brand name for different combination drugs. Common formulations include:
-
Metronidazole and Diloxanide Furoate: Metronidazole is a nitroimidazole antibiotic that is effective against anaerobic bacteria and protozoa.[1] It works by entering the microbial cell, where its nitro group is reduced, leading to the formation of cytotoxic metabolites that damage the microbial DNA and inhibit protein synthesis.[1] Diloxanide furoate is a luminal amoebicide that acts primarily in the gut, targeting the cystic form of Entamoeba histolytica.[1]
-
Ofloxacin and Ornidazole: Ofloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death. Ornidazole, like metronidazole, is a nitroimidazole that is effective against anaerobic bacteria and protozoa, acting through the disruption of their DNA.[2]
Q2: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results for metronidazole/ornidazole. What are the common causes?
Variability in MIC results for nitroimidazoles like metronidazole and ornidazole, which are primarily used against anaerobic bacteria, can stem from several factors. These include inconsistencies in the anaerobic atmosphere, the composition of the growth medium, inoculum size, and incubation time.[3][4] Adherence to standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) is crucial for minimizing such variability.[5]
Q3: Our ofloxacin MIC values are inconsistent. What specific factors should we investigate?
For fluoroquinolones like ofloxacin, a modest inoculum effect has been observed, meaning that variations in the starting concentration of bacteria can lead to different MIC results.[6] Additionally, the performance of different lots of Mueller-Hinton agar (B569324) can be a significant source of variability.[7][8] Ensuring a standardized inoculum preparation and using high-quality, consistent media are key to obtaining reproducible results.
Q4: How should we perform susceptibility testing for diloxanide furoate?
Diloxanide furoate is an antiprotozoal agent, and its in vitro susceptibility testing differs from standard antibacterial MIC assays.[1] Testing is typically performed on cultured protozoal trophozoites, and the endpoint is often the 50% inhibitory concentration (IC50) rather than the MIC.[1] The protocol involves serial dilutions of the drug in a suitable culture medium, followed by incubation with the protozoal culture and subsequent assessment of parasite viability.[1]
Troubleshooting Guides
Guide 1: Troubleshooting Variable MICs for Metronidazole and Ornidazole (Anaerobic Bacteria)
Problem: Inconsistent MIC values for metronidazole or ornidazole against anaerobic bacteria.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Anaerobic Conditions | - Ensure anaerobic jars or chambers are functioning correctly and that anaerobic conditions are achieved and maintained throughout incubation.- Use anaerobic indicators to confirm the absence of oxygen.- Standardize the time between plate preparation and incubation in an anaerobic environment. |
| Media Composition | - Use CLSI-recommended media for anaerobic susceptibility testing, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.[3][4]- Be aware that minor differences in MIC values can be observed between different media, such as Brain Heart Infusion agar and Mueller-Hinton agar.[3][4][9]- Ensure the pH of the medium is within the recommended range. |
| Inoculum Preparation | - Prepare the inoculum from a fresh, 24-48 hour culture.- Standardize the inoculum density using a McFarland standard.- Ensure a homogenous suspension of the inoculum. |
| Incubation Time and Temperature | - Incubate plates for the CLSI-recommended time (typically 48 hours for anaerobes) at 37°C.[5]- Inconsistent incubation times can lead to variable results. |
Guide 2: Troubleshooting Variable MICs for Ofloxacin
Problem: Inconsistent MIC values for ofloxacin.
| Potential Cause | Troubleshooting Steps |
| Inoculum Effect | - A modest inoculum effect has been noted for ofloxacin, where higher inoculum densities can lead to increased MICs.[6]- Strictly adhere to standardized inoculum preparation procedures to ensure a consistent starting bacterial concentration. |
| Media Variability | - Different lots of Mueller-Hinton agar can have variations that affect ofloxacin MIC results.[7][8]- Perform quality control with reference strains for each new lot of media. |
| Cation Concentration | - The concentration of divalent cations (Ca²⁺ and Mg²⁺) in the Mueller-Hinton broth can influence the activity of fluoroquinolones. Use cation-adjusted Mueller-Hinton broth for broth microdilution methods. |
| Quality Control | - Regularly test quality control strains with known ofloxacin MIC values to ensure the accuracy and reproducibility of your assay.[7][8] |
Experimental Protocols
Protocol 1: CLSI Reference Agar Dilution Method for Anaerobic Bacteria (for Metronidazole/Ornidazole)
This is a summary of the reference method. For complete details, refer to the latest CLSI M11 document.[5]
-
Media Preparation: Prepare Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.
-
Antimicrobial Stock Solution: Prepare a stock solution of the antimicrobial agent at a known concentration.
-
Serial Dilutions: Perform serial twofold dilutions of the antimicrobial agent and add them to molten agar. Pour the agar into petri dishes.
-
Inoculum Preparation: Prepare an inoculum of the test organism adjusted to a 0.5 McFarland standard.
-
Inoculation: Using an inoculum-replicating apparatus, spot-inoculate the prepared agar plates with the bacterial suspension.
-
Incubation: Incubate the plates in an anaerobic atmosphere at 37°C for 48 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Protocol 2: In Vitro Susceptibility Testing of Entamoeba histolytica to Diloxanide Furoate
This protocol is a general guideline. Specific conditions may need to be optimized for your laboratory.
-
Culture Preparation: Culture E. histolytica trophozoites in a suitable medium (e.g., TYI-S-33) at 37°C.[1]
-
Drug Dilution: Prepare serial dilutions of diloxanide furoate in the culture medium in a 96-well microtiter plate.[1]
-
Inoculation: Add a standardized number of trophozoites to each well.[1] Include a drug-free control.[1]
-
Incubation: Incubate the plate at 37°C for 48-72 hours.[1]
-
Viability Assessment: Determine the number of viable trophozoites in each well, for example, by using a hemocytometer and trypan blue exclusion.[1]
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) for the drug.[1]
Quantitative Data Summary
The following table provides example quality control ranges for ofloxacin MIC testing with reference strains. These ranges are for illustrative purposes and the most current CLSI or EUCAST guidelines should always be consulted.
| Quality Control Strain | Ofloxacin MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 0.03 - 0.12 |
| Staphylococcus aureus ATCC® 29213™ | 0.12 - 0.5 |
| Pseudomonas aeruginosa ATCC® 27853™ | 1 - 4 |
| Enterococcus faecalis ATCC® 29212™ | 1 - 4 |
Visualizations
Caption: Troubleshooting workflow for variable MIC results.
Caption: Simplified mechanisms of action for this compound components.
References
- 1. benchchem.com [benchchem.com]
- 2. [Antimicrobial activity of ornidazole and 6 other antibiotics against anaerobic bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 6. In vitro antimicrobial activity and susceptibility testing of ofloxacin. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Ofloxacin susceptibility testing quality control parameters for microdilution and disk diffusion, and confirmation of disk diffusion interpretive criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Incubation Time for Entamizole Efficacy Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on optimizing incubation times for efficacy studies involving Entamizole and its active components.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components?
This compound is a combination medication used to treat infections caused by certain bacteria and parasites.[1] It typically contains active ingredients such as Metronidazole and Diloxanide Furoate.[1][2][3] Some formulations may also include Ofloxacin and Ornidazole.[4] The primary mechanism of action for these components is the disruption of microbial DNA.[1][5]
Q2: Why is optimizing incubation time crucial for this compound efficacy studies?
Optimizing the incubation time is critical to accurately determine the efficacy of this compound's active components. An incubation period that is too short may not allow for the full therapeutic effect of the drug to manifest, while an overly long incubation can lead to secondary effects like cell death due to nutrient depletion or the emergence of resistant organisms.[6] The optimal time ensures that the observed effect is a direct result of the drug's action, leading to reliable and reproducible IC50 (half-maximal inhibitory concentration), MIC (minimum inhibitory concentration), or MLC (minimum lethal concentration) values.
Q3: What is a typical starting point for incubation time in an in vitro cell viability assay?
For initial cell viability assays with the active components of this compound, a common starting point for incubation is between 24 to 72 hours.[6] It is highly recommended to perform a time-course experiment, testing multiple time points (e.g., 24, 48, and 72 hours) to identify when the maximal effect is achieved and stabilizes.[5][6][7]
Q4: Should the culture medium be changed during a long incubation period?
For incubation times extending beyond 48 hours, it is advisable to refresh the medium containing the drug. This practice helps to maintain a stable drug concentration and ensures that nutrient depletion does not become a confounding factor in the experiment.[7]
Q5: How does the mechanism of action of this compound's components affect experimental design?
Understanding the mechanism of action is key. Metronidazole, for instance, is a prodrug that requires activation under anaerobic conditions.[7] Therefore, when testing its efficacy against anaerobic protozoa like Trichomonas vaginalis or Giardia lamblia, maintaining an anaerobic or microaerophilic environment is crucial.[7][8] Diloxanide Furoate is also a prodrug that needs to be hydrolyzed to its active form, diloxanide.[1] This hydrolysis can occur in the culture medium, but the rate may vary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50/MIC values between experiments | Inconsistent cell/organism seeding density. Drug solution instability (e.g., precipitation of Diloxanide Furoate). Variations in incubation conditions (temperature, CO2, oxygen levels). | Ensure a homogenous cell/organism suspension before and during plating. Prepare fresh drug dilutions for each experiment and ensure complete dissolution. Use a low percentage of solvent (e.g., DMSO ≤ 0.5%). Calibrate and monitor incubators regularly. For anaerobic organisms, ensure a consistent anaerobic environment. |
| No significant effect of the drug observed, even at high concentrations | Incubation time is too short for the drug to act. The drug is not in its active form (e.g., Metronidazole in an aerobic environment). The organism is resistant to the drug. | Extend the incubation time and perform a time-course experiment (e.g., 24, 48, 72 hours). For Metronidazole, ensure anaerobic or microaerophilic conditions. For Diloxanide Furoate, allow sufficient time for hydrolysis. Verify the susceptibility of your strain with a known sensitive control strain. |
| High levels of cell death in control wells (vehicle only) | Solvent toxicity (e.g., DMSO concentration is too high). Poor cell health or suboptimal culture conditions. Nutrient depletion during long incubation. | Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO). Use cells within a low passage number and ensure they are in the logarithmic growth phase. For long incubation periods (>48h), consider replenishing the culture medium.[7] |
Quantitative Data Summary
The following tables summarize reported efficacy data for the active components of this compound against various pathogens. Note that values can vary significantly based on the specific strain, assay method, and experimental conditions.
Table 1: In Vitro Efficacy of Metronidazole against Protozoa
| Organism | Parameter | Concentration (µg/mL) | Incubation Time | Assay Conditions |
| Trichomonas vaginalis | MIC | 0.2 - 25 | 48 hours | Aerobic |
| Trichomonas vaginalis | MLC | 0.1 - 25 | 48 hours | Aerobic |
| Trichomonas vaginalis | MIC | 0.1 - 3.2 | 48 hours | Anaerobic |
| Giardia intestinalis | IC50 | 0.78 - 1.56 | 24 hours | Anaerobic & Microaerophilic |
| Giardia intestinalis | MLC | >400 (Resistant Isolate) | 24 hours | Microaerophilic |
Data sourced from references[8][9].
Table 2: In Vitro Efficacy of Ofloxacin against Bacteria
| Bacterial Group | Parameter | Concentration (µg/mL) | Incubation Time |
| Enterobacteriaceae | MIC | (95% susceptible) | 18-24 hours |
| Staphylococci | MIC | (100% susceptible) | 18-24 hours |
| Haemophilus influenzae | MIC | (100% susceptible) | 18-24 hours |
| Neisseria spp. | MIC | (100% susceptible) | 18-24 hours |
Data sourced from references[6][10].
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of Ofloxacin using Broth Microdilution
This protocol is a standard method for assessing the antibacterial efficacy of Ofloxacin.
-
Preparation of Ofloxacin Dilutions: Prepare a stock solution of Ofloxacin in a suitable solvent. Perform a two-fold serial dilution in a 96-well microtiter plate using the appropriate growth medium to create a concentration gradient.[10]
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no drug) and a negative control (medium only).[10]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[10]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Ofloxacin at which there is no visible bacterial growth.[10]
Protocol 2: Determining the IC50 and MLC of Metronidazole against Giardia intestinalis
This protocol is adapted for the anaerobic nature of Giardia intestinalis.
-
Drug Preparation: Prepare a stock solution of Metronidazole and perform serial dilutions in the appropriate culture medium within a 96-well plate.
-
Inoculation: Inoculate each well with Giardia intestinalis trophozoites.
-
Incubation: Incubate the plate for 24 hours under anaerobic or microaerophilic conditions.[8]
-
MLC Determination: Following incubation, examine each well with an inverted microscope. The MLC is the lowest drug concentration where no motile trophozoites are observed.[8]
-
IC50 Determination: To determine the IC50, fix the cells (e.g., with formalin) and count the number of parasites in each well. The IC50 is the drug concentration that reduces the parasite count by 50% compared to the drug-free control.[8]
Visualizations
Caption: Workflow for optimizing incubation time in efficacy studies.
Caption: Activation of Metronidazole in anaerobic protozoa.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Ornidazole: a new antiprotozoal compound for treatment of Trichomonas vaginalis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro-induction of metronidazole-resistant Giardia duodenalis is not associated with nucleotide alterations in the genes involved in pro-drug activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ofloxacin: in vitro and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro antimicrobial activity and susceptibility testing of ofloxacin. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medrxiv.org [medrxiv.org]
- 9. In Vitro Susceptibility of Iranian Isolates of Trichomonas vaginalis to Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the In Vitro Efficacy of Metronidazole and Tinidazole Against Giardia lamblia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two leading nitroimidazole drugs, metronidazole (B1676534) and tinidazole (B1682380), against the protozoan parasite Giardia lamblia, the causative agent of giardiasis. The information presented is collated from various scientific studies and is intended to be a valuable resource for researchers in the fields of parasitology and antimicrobial drug development.
Quantitative Efficacy Data
The in vitro susceptibility of Giardia lamblia to metronidazole and tinidazole has been evaluated in numerous studies. The following table summarizes the key quantitative data, primarily focusing on the minimal concentrations required to inhibit or kill the parasite. Tinidazole consistently demonstrates greater in vitro activity than metronidazole.
| Efficacy Parameter | Metronidazole | Tinidazole | Key Findings |
| Minimal Immobilizing Concentration (100% immobilization at 24h) | 1.6 - 50.0 µg/mL | 0.2 - 12.5 µg/mL | Tinidazole was found to be 4.4-fold more active than metronidazole.[1][2] |
| Minimum Inhibitory Concentration (MIC) | ≤ 0.5 - 1.0 µg/mL | ≤ 0.5 µg/mL | For most isolates, both drugs were effective at low concentrations, though one isolate showed a slightly higher MIC for metronidazole.[3] |
| Half Maximal Inhibitory Concentration (IC50) | 2.26 ± 0.3 µM | Not explicitly stated in direct comparison, but studies on metronidazole-resistant strains show IC50 values can increase significantly with exposure.[4] | Studies have focused more on metronidazole's IC50 in the context of resistance. |
| ID90 (Inhibitory Dose 90%) for Metronidazole-Susceptible Isolates | 5 - 12.8 µM | Not explicitly stated in direct comparison. | This parameter is often used in resistance studies.[5][6] |
| ID90 for Metronidazole-Resistant Isolates | ~100 µM | Not explicitly stated in direct comparison. | Demonstrates the level of resistance that can be induced in vitro.[5][6] |
Experimental Protocols
The determination of in vitro efficacy of antimicrobial agents against Giardia lamblia involves standardized laboratory procedures. Below are detailed methodologies commonly employed in the cited research.
Giardia lamblia Trophozoite Culture
-
Strain: The Portland-1 (P1) or WB strain of Giardia lamblia is frequently used in in vitro studies.[7]
-
Culture Medium: Trophozoites are typically cultured axenically in TYI-S-33 medium, often with modifications, supplemented with bovine serum and antibiotics to prevent bacterial contamination.[5][8][9][10]
-
Incubation Conditions: Cultures are maintained at 37°C in screw-cap tubes or culture flasks.[8][10] The atmosphere can be anaerobic or microaerobic, and it has been shown that oxygen concentration can influence drug susceptibility.[11][12]
In Vitro Susceptibility Assays
-
Drug Preparation: Metronidazole and tinidazole are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or phosphate-buffered saline (PBS), to prepare stock solutions.[8] Serial dilutions are then made in the culture medium to achieve the desired test concentrations.
-
Trophozoite Inoculation: A known number of trophozoites are inoculated into culture tubes or microplates containing the various drug concentrations.[7]
-
Incubation: The treated cultures are incubated at 37°C for a specified period, typically ranging from 24 to 48 hours.
-
Assessment of Viability/Growth Inhibition: Several methods are used to determine the effect of the drugs on the parasites:
-
Motility: Microscopic examination to assess the percentage of motile trophozoites. A lack of motility is an indicator of cell death.[1][2]
-
Dye Exclusion: Viable cells exclude dyes like eosin (B541160) or trypan blue, while non-viable cells take up the dye.[13]
-
Cell Counting: The number of trophozoites is counted using a hemocytometer to determine growth inhibition compared to control cultures.[7]
-
ATP Measurement: Cellular ATP levels are measured as an indicator of metabolic activity and viability.[5][6]
-
Regrowth Assays: After exposure to the drug, trophozoites are washed and transferred to fresh, drug-free medium to assess their ability to recover and multiply.[8]
-
The following diagram illustrates a general workflow for in vitro susceptibility testing of Giardia lamblia.
Caption: A generalized workflow for determining the in vitro susceptibility of Giardia lamblia.
Mechanism of Action: A Signaling Pathway Perspective
Metronidazole and tinidazole are both 5-nitroimidazole compounds that function as prodrugs, requiring activation within the parasite to exert their cytotoxic effects.[14] The anaerobic environment of Giardia lamblia is crucial for this activation process.
The primary activation pathway involves the transfer of electrons from reduced ferredoxin to the nitro group of the drug.[5][6][15] This reduction is catalyzed by the enzyme Pyruvate:Ferredoxin Oxidoreductase (PFOR).[5][6][15] The resulting highly reactive nitroso radicals are toxic to the cell, causing damage to DNA and other macromolecules, ultimately leading to cell death.[15][16]
While the PFOR/ferredoxin pathway is considered central, evidence suggests that other enzymes, such as thioredoxin reductase and nitroreductases, may also be involved in the activation of nitroimidazoles.[17][18][19] Resistance to these drugs can arise from decreased activity of the activating enzymes like PFOR.[5][6][15]
The following diagram illustrates the proposed signaling pathway for the activation and mechanism of action of nitroimidazole drugs in Giardia lamblia.
Caption: Proposed activation pathway of nitroimidazoles in Giardia lamblia.
Conclusion
Based on the available in vitro data, tinidazole exhibits superior efficacy against Giardia lamblia compared to metronidazole, as evidenced by its lower minimal immobilizing and inhibitory concentrations. Both drugs share a common mechanism of action that relies on reductive activation within the parasite to generate cytotoxic radicals that damage DNA. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support further research into the development of more effective antigiardial agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro susceptibility of Giardia lamblia trophozoites to metronidazole and tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro susceptibilities of 25 Giardia lamblia isolates of human origin to six commonly used antiprotozoal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro-induction of metronidazole-resistant Giardia duodenalis is not associated with nucleotide alterations in the genes involved in pro-drug activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A New Method for Assessing Metronidazole Susceptibility of Giardia lamblia Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Giardia lamblia: Laboratory Maintenance, Lifecycle Induction, and Infection of Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metronidazole and Giardia: In vitro viability assay under microaerobic conditions indicates a multifactorial basis for metronidazole treatment failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medrxiv.org [medrxiv.org]
- 13. In vitro culture and isoenzyme analysis of giardia lamblia. [researchspace.ukzn.ac.za]
- 14. Drug Resistance in the Microaerophilic Parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment of Giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Giardiasis Medication: Antibiotics [emedicine.medscape.com]
- 17. researchgate.net [researchgate.net]
- 18. Giardia, Entamoeba, and Trichomonas Enzymes Activate Metronidazole (Nitroreductases) and Inactivate Metronidazole (Nitroimidazole Reductases) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug Development Against the Major Diarrhea-Causing Parasites of the Small Intestine, Cryptosporidium and Giardia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diloxanide Furoate and Paromomycin for the Treatment of Entamoeba Cysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two primary luminal amoebicides, Diloxanide (B1670642) Furoate and Paromomycin (B158545), used in the treatment of asymptomatic Entamoeba histolytica infections to eradicate cysts. The following sections detail their mechanisms of action, comparative efficacy from in vitro and clinical studies, and the experimental protocols utilized in these assessments.
Introduction
Entamoeba histolytica, the causative agent of amoebiasis, exists in two forms: the invasive trophozoite and the infective cyst. While tissue-active agents like metronidazole (B1676534) are crucial for treating invasive disease, luminal amoebicides are required to eliminate cysts from the intestinal lumen, thereby preventing transmission and relapse.[1][2] Diloxanide furoate and paromomycin are two of the most commonly prescribed luminal agents for this purpose.[3][4] This guide offers an objective comparison to inform research and clinical perspectives.
Mechanism of Action
The two drugs exhibit distinct mechanisms of action targeting the parasite within the intestinal lumen.
Diloxanide Furoate:
Diloxanide furoate is a prodrug that is hydrolyzed in the gastrointestinal tract by bacterial and gut esterases to its active form, diloxanide, and furoic acid.[3][5] While its precise molecular target has not been fully elucidated, it is believed to inhibit protein synthesis in E. histolytica trophozoites.[5][6] This action is thought to be due to the structural similarity of diloxanide's dichloroacetamide group to that of chloramphenicol.[6] By disrupting essential protein production, diloxanide ultimately leads to the death of the parasite and prevents the formation of cysts.[5][6]
Paromomycin:
Paromomycin is an aminoglycoside antibiotic that exerts its amoebicidal effect by directly inhibiting protein synthesis.[7][8] It binds to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit in the parasite.[7][9] This binding occurs at the A-site on helix 44 of the 16S rRNA and induces a conformational change, causing the flipping out of two conserved adenine (B156593) residues (A1492 and A1493).[10][11] This structural alteration mimics the state of the ribosome when a correct aminoacyl-tRNA is bound, leading to misreading of the mRNA, incorporation of incorrect amino acids, and the production of non-functional proteins, which ultimately results in parasite death.[9][10]
Data Presentation
In Vitro Efficacy
Direct head-to-head in vitro studies comparing the IC50 values of Diloxanide Furoate and Paromomycin against E. histolytica cysts are limited in publicly available literature.[12] However, data on their activity against trophozoites, the precursors to cysts, are available from various studies.
| Compound | Target Organism | Assay Type | IC50 / MIC | Reference(s) |
| Paromomycin | Entamoeba histolytica trophozoites | MTT Assay | 106.5 µg/mL | [8] |
| Entamoeba histolytica trophozoites | Not Specified | 16.28 mM | [8] | |
| Diloxanide Furoate | Entamoeba histolytica | Not Specified | MIC values vary by strain and conditions | [13] |
Note: The lack of standardized in vitro testing of both compounds under identical conditions makes direct comparison of their intrinsic potencies challenging.
Clinical Efficacy: Cyst Clearance Rates
Clinical trials provide valuable data on the in vivo efficacy of these drugs in clearing E. histolytica cysts from asymptomatic carriers.
| Drug | Study Design | Number of Patients | Dosage | Parasitological Cure Rate | Reference(s) |
| Paromomycin | Randomized Controlled Trial | 34 | 500 mg three times daily for 10 days | 85% | [3] |
| Diloxanide Furoate | Randomized Controlled Trial | 37 | 500 mg three times daily for 10 days | 51% | [3] |
| Diloxanide Furoate | Retrospective analysis | 575 | 500 mg three times daily for 10 days | 86% | [7][14] |
| Diloxanide Furoate | Clinical Trial | 49 | 500 mg three times daily for 10 days | 88% | [15] |
| Diloxanide Furoate | Review of studies | - | - | 81-96% | [6] |
| Paromomycin | Case Series | 11 | 1500 mg/day for 9 or 10 days | 100% (in asymptomatic/mildly symptomatic cases) | [16] |
A randomized study directly comparing the two drugs found a significantly higher cure rate with paromomycin (85%) compared to diloxanide furoate (51%).[3] However, other studies on diloxanide furoate have reported higher cure rates, ranging from 81% to 96%.[6][7][14]
Experimental Protocols
Standardized in vitro susceptibility testing is crucial for evaluating amoebicidal agents. The following are representative protocols for determining the in vitro efficacy of these drugs.
Axenic Cultivation of Entamoeba histolytica Trophozoites
A fundamental requirement for in vitro testing is the axenic cultivation of E. histolytica trophozoites.
-
Culture Medium: TYI-S-33 medium is commonly used.
-
Culture Conditions: Trophozoites are grown in borosilicate glass screw-cap tubes filled with medium, leaving a minimal air bubble, and incubated at 37°C.
-
Subculturing: This is typically performed every 48-72 hours. The culture tubes are chilled on ice to detach adherent trophozoites, which are then transferred to a fresh, pre-warmed culture tube.
In Vitro Drug Susceptibility Assay (MTT Assay)
This colorimetric assay measures cell viability by assessing the metabolic activity of E. histolytica trophozoites.
-
Preparation of Trophozoites: Harvest trophozoites from a log-phase culture. Determine cell density and viability using a hemacytometer. Adjust the cell suspension to the desired concentration (e.g., 1 x 10^5 trophozoites/mL) in fresh medium.
-
Drug Dilution: Prepare stock solutions of the test compounds (e.g., in DMSO) and create serial dilutions in the culture medium.
-
Assay Setup: In a 96-well microtiter plate, add the trophozoite suspension to each well. Then, add the diluted drug solutions. Include drug-free controls (negative control) and a known amoebicidal drug like metronidazole (positive control).
-
Incubation: Incubate the plate under anaerobic conditions at 37°C for 48 hours.
-
Viability Assessment:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours at 37°C. Metabolically active trophozoites will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
-
Data Analysis: Measure the optical density using an ELISA reader. The IC50 value (the concentration of the drug that causes a 50% reduction in parasite viability compared to the control) is calculated from the dose-response curve.[8]
Conclusion
Both Diloxanide Furoate and Paromomycin are effective luminal amoebicides crucial for the eradication of Entamoeba cysts. Paromomycin has a well-defined mechanism of action targeting protein synthesis via binding to the 16S rRNA.[7][8] The precise molecular target of Diloxanide Furoate is yet to be fully elucidated, though it is also thought to disrupt protein synthesis.[5][6]
Clinical data, particularly from a head-to-head randomized controlled trial, suggests that Paromomycin may have a higher efficacy in achieving parasitological cure for asymptomatic E. histolytica infections.[3] However, other studies have shown high cure rates for Diloxanide Furoate as well.[6][7][14] The choice between these agents may be influenced by factors such as local availability, cost, and tolerability.
A significant gap in the literature is the lack of direct, standardized in vitro comparative studies under identical experimental conditions. Such studies would be invaluable for a more definitive comparison of their intrinsic potencies against E. histolytica. Future research should focus on these comparative in vitro analyses and further elucidation of the precise molecular target of Diloxanide Furoate.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Diloxanide furoate | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Diloxanide? [synapse.patsnap.com]
- 6. Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Paromomycin Sulfate? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Diloxanide furoate for treating asymptomatic Entamoeba histolytica cyst passers: 14 years' experience in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treatment of asymptomatic amebiasis in homosexual men. Clinical trials with metronidazole, tinidazole, and diloxanide furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of paromomycin for treating amebiasis in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
Ofloxacin vs. Ciprofloxacin: A Comparative Analysis of In Vitro Activity Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of ofloxacin (B1677185) and ciprofloxacin (B1669076) against the opportunistic pathogen Pseudomonas aeruginosa. The information presented is supported by experimental data from peer-reviewed studies and standardized testing methodologies to aid researchers and drug development professionals in their understanding of the efficacy of these two important fluoroquinolone antibiotics.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The in vitro potency of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC data for ofloxacin and ciprofloxacin against clinical isolates of Pseudomonas aeruginosa. The data is presented as MIC50 (the concentration at which 50% of isolates are inhibited), MIC90 (the concentration at which 90% of isolates are inhibited), and the overall MIC range.
Table 1: Comparative MIC Data for Ofloxacin and Ciprofloxacin against Pseudomonas aeruginosa
| Antibiotic | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Ofloxacin | 716 | 2 | 16 | 0.06 - >128 |
| Ciprofloxacin | 716 | 0.5 | 8 | 0.03 - >128 |
Data compiled from a multicenter surveillance study of P. aeruginosa susceptibility patterns in nosocomial infections.[1]
Table 2: EUCAST MIC Distribution Data for Ofloxacin against Pseudomonas aeruginosa
| MIC (µg/mL) | Number of Isolates |
| ≤ 0.064 | 3 |
| 0.125 | 6 |
| 0.25 | 26 |
| 0.5 | 98 |
| 1 | 586 |
| 2 | 561 |
| 4 | 275 |
| 8 | 180 |
| 16 | 133 |
| 32 | 48 |
| 64 | 145 |
| >64 | 102 |
| Total | 2163 |
This data reflects a large collection of MIC values for ofloxacin against P. aeruginosa from various sources, as compiled by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Experimental Protocols: MIC Determination by Broth Microdilution
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of ofloxacin and ciprofloxacin against Pseudomonas aeruginosa using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07.[2][3][4][5][6]
1. Preparation of Materials:
-
Antimicrobial Stock Solutions: Prepare high-concentration stock solutions of ofloxacin and ciprofloxacin powder in their recommended solvents. Sterilize by filtration.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): Prepare and sterilize CAMHB according to the manufacturer's instructions. The final concentration of cations should be 20-25 mg/L for Ca²⁺ and 10-12.5 mg/L for Mg²⁺.
-
Bacterial Inoculum: From a fresh (18-24 hour) culture of P. aeruginosa on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies. Transfer to a tube of sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
96-Well Microtiter Plates: Use sterile, U-bottom or flat-bottom 96-well microtiter plates.
2. Preparation of Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the antimicrobial stock solutions in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range. Typically, this will range from 0.06 to 128 µg/mL.
-
Each well should contain 50 µL of the appropriate antibiotic dilution.
-
Include a growth control well (containing only CAMHB) and a sterility control well (containing only uninoculated CAMHB) on each plate.
3. Inoculation of Microtiter Plates:
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate (except the sterility control well). This will result in a final inoculum concentration of approximately 2.5 x 10⁵ CFU/mL in each well.
4. Incubation:
-
Cover the microtiter plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
5. Reading and Interpretation of Results:
-
After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
6. Quality Control:
-
Include a reference strain of P. aeruginosa (e.g., ATCC 27853) with a known MIC range for the tested antibiotics in each batch of tests to ensure the accuracy and reproducibility of the results.
Below is a workflow diagram illustrating the broth microdilution protocol.
Caption: Workflow for MIC determination by broth microdilution.
Mechanisms of Action and Resistance
Ofloxacin and ciprofloxacin are fluoroquinolone antibiotics that exert their bactericidal effect by inhibiting bacterial DNA synthesis.[7][8] Their primary targets are two essential type II topoisomerase enzymes: DNA gyrase (encoded by the gyrA and gyrB genes) and topoisomerase IV (encoded by the parC and parE genes).[7][8] In Gram-negative bacteria like P. aeruginosa, DNA gyrase is the primary target of fluoroquinolones.[7]
Resistance to fluoroquinolones in P. aeruginosa is a multifactorial process, primarily driven by two main mechanisms:
-
Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are a major cause of resistance.[7][8][9] Common mutations include:
-
Reduced Intracellular Drug Accumulation: This is achieved through the overexpression of efflux pumps, which actively transport the antibiotics out of the bacterial cell.[8][9] Key efflux pump systems in P. aeruginosa include:
-
MexAB-OprM
-
MexCD-OprJ
-
MexEF-OprN
-
MexXY-OprM
-
The following diagrams illustrate the mechanism of action of fluoroquinolones and the primary mechanisms of resistance in P. aeruginosa.
Caption: Mechanism of action of fluoroquinolones.
Caption: Primary mechanisms of fluoroquinolone resistance.
Conclusion
Based on the presented MIC data, ciprofloxacin demonstrates greater in vitro potency against Pseudomonas aeruginosa compared to ofloxacin. The lower MIC50 and MIC90 values for ciprofloxacin suggest that it is effective against a larger proportion of clinical isolates at lower concentrations. However, the emergence of resistance through target-site mutations and efflux pump overexpression remains a significant clinical challenge for both antibiotics. This guide provides foundational data and methodologies to aid in the ongoing research and development of effective treatments for P. aeruginosa infections.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. The role of Gene Mutations (gyrA, parC) in Resistance to Ciprofloxacin in Clinical Isolates of Pseudomonas Aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutations in the gyrA, parC, and mexR genes provide functional insights into the fluoroquinolone-resistant Pseudomonas aeruginosa isolated in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of gyrA and parC mutations in ciprofloxacin-resistant Pseudomonas aeruginosa isolates from Tehran hospitals in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
Ornidazole Versus Metronidazole: A Comparative Analysis of Activity Against Bacteroides fragilis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of ornidazole (B1677491) and metronidazole (B1676534) against Bacteroides fragilis, a clinically significant anaerobic bacterium. The following sections present quantitative data from comparative studies, detail the experimental protocols used to derive this data, and illustrate a key experimental workflow.
Data Presentation: In Vitro Susceptibility
The activity of nitroimidazole antibiotics like ornidazole and metronidazole against anaerobic bacteria is commonly quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
A comparative study evaluated the susceptibility of 55 strains of the Bacteroides fragilis group to both metronidazole and ornidazole. The results indicate that while there are minor differences, the overall activities of the two compounds are largely comparable, particularly at concentrations of 2 µg/ml or higher.[1][2][3][4] Another study, ranking several 2-methyl-5-nitroimidazole (B138375) compounds on a molar basis, found ornidazole to be slightly more active than metronidazole against Bacteroides fragilis.[5] Both drugs have demonstrated bactericidal activity against B. fragilis.[6]
The table below summarizes the cumulative percent of B. fragilis group strains inhibited by various concentrations of ornidazole and metronidazole, as determined by an agar (B569324) dilution technique.[1][2][3]
| Concentration (µg/ml) | Cumulative Percent of Strains Inhibited |
| Ornidazole | |
| ≤0.25 | 6% |
| ≤0.5 | 48% |
| ≤1.0 | 89% |
| ≤2.0 | 100% |
| ≤4.0 | 100% |
| ≤8.0 | 100% |
| ≤16.0 | 100% |
Data derived from a study on 55 strains of the Bacteroides fragilis group.[1][2][3]
Experimental Protocols
The quantitative data presented above was primarily generated using the agar dilution method. This is a standardized procedure for determining the MIC of an antimicrobial agent.
Agar Dilution Method for MIC Determination
-
Preparation of Antimicrobial Stock Solutions: A stock solution of the antimicrobial agent (ornidazole or metronidazole) is prepared at a known high concentration.
-
Serial Dilutions: A series of twofold serial dilutions of the antimicrobial stock solution is prepared.
-
Incorporation into Agar: Each dilution is added to molten Mueller-Hinton agar, mixed thoroughly, and poured into petri dishes. A control plate containing no antimicrobial agent is also prepared.
-
Inoculum Preparation: A standardized suspension of the Bacteroides fragilis test isolate is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: The surfaces of the agar plates (from the control and the various antimicrobial concentrations) are inoculated with the bacterial suspension.
-
Anaerobic Incubation: The inoculated plates are incubated under anaerobic conditions at a controlled temperature (e.g., 37°C) for a specified period (typically 24-48 hours).
-
MIC Determination: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth on the agar surface.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps of the agar dilution method used for determining the Minimum Inhibitory Concentration (MIC) of ornidazole and metronidazole against Bacteroides fragilis.
Caption: Workflow for the Agar Dilution MIC Test.
References
- 1. Comparative susceptibilities of anaerobic bacteria to metronidazole, ornidazole, and SC-28538 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Susceptibilities of Anaerobic Bacteria to Metronidazole, Ornidazole, and SC-28538 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Bacteroides fragilis Group | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. Bacteroides species | Johns Hopkins ABX Guide [hopkinsguides.com]
Validating a Novel Assay for Entamizole Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new hypothetical assay for the quantification of Entamizole, a combination drug containing Metronidazole and Diloxanide Furoate, against established analytical methods. The content is designed to assist researchers and drug development professionals in selecting the most suitable assay for their specific needs, with a focus on performance, efficiency, and data integrity.
Introduction to this compound Quantification
This compound is a widely used pharmaceutical formulation effective against amoebic infections. Its active ingredients, Metronidazole and Diloxanide Furoate, require accurate and reliable quantification for quality control, pharmacokinetic studies, and formulation development. This guide introduces a hypothetical new assay, "Rapid-Q™ this compound Assay," and compares its performance with established High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometric methods.
Comparative Analysis of Quantification Assays
The performance of the new Rapid-Q™ assay is benchmarked against standard analytical techniques. The following tables summarize the key performance indicators derived from validation studies.
Table 1: Performance Comparison of this compound Quantification Assays
| Parameter | Rapid-Q™ this compound Assay (Hypothetical) | RP-HPLC Method[1][2] | UV-Vis Spectrophotometry[3][4] |
| Principle | Enzyme-Linked Immunosorbent Assay (ELISA) | Reverse-Phase Chromatography | Absorbance Measurement |
| Linearity Range (Metronidazole) | 1 - 50 µg/mL | 1 - 10 µg/mL[2] | 4 - 24 µg/mL[4] |
| Linearity Range (Diloxanide Furoate) | 1 - 60 µg/mL | 1 - 5 µg/mL[2] | 5 - 30 µg/mL[4] |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.6 - 101.3%[2] | 99.73 - 99.96%[4] |
| Precision (%RSD) | < 2.0% | < 2.0%[1] | < 2.0%[5] |
| Limit of Detection (LOD) - Metronidazole | 0.2 µg/mL | ~0.15 µg/mL[1] | Not reported |
| Limit of Detection (LOD) - Diloxanide Furoate | 0.3 µg/mL | ~0.20 µg/mL[1] | Not reported |
| Analysis Time per Sample | ~ 2 hours | ~ 15 minutes | ~ 5 minutes |
| Sample Throughput | High (96-well plate format) | Low to Medium | High |
| Instrumentation Cost | Moderate | High | Low |
| Solvent Consumption | Low | High | Low |
Table 2: Method Robustness and Specificity
| Parameter | Rapid-Q™ this compound Assay (Hypothetical) | RP-HPLC Method[1] | UV-Vis Spectrophotometry[3] |
| Specificity | High (Antibody-based) | High (Chromatographic Separation) | Low (Spectral Overlap)[3] |
| Robustness | High | Moderate | High |
| Interference from Excipients | Minimal | Potential for interference | High potential for interference |
Experimental Protocols
Detailed methodologies for the new and existing assays are provided below to allow for replication and validation.
Rapid-Q™ this compound Assay (Hypothetical ELISA-based Method)
This protocol describes a competitive ELISA for the simultaneous quantification of Metronidazole and Diloxanide Furoate.
Materials:
-
Rapid-Q™ this compound Assay Kit (containing pre-coated microplate, standards, HRP-conjugate, substrate, and stop solution)
-
Sample extracts
-
Microplate reader
Procedure:
-
Prepare standards and samples in the provided dilution buffer.
-
Add 50 µL of standards and samples to the wells of the pre-coated microplate.
-
Add 50 µL of HRP-conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with the provided wash buffer.
-
Add 100 µL of substrate solution to each well and incubate for 15 minutes in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentrations of Metronidazole and Diloxanide Furoate from the standard curve.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is adapted from a validated procedure for the simultaneous estimation of Metronidazole and Diloxanide Furoate in pharmaceutical formulations.[1][2]
Instrumentation:
-
HPLC system with UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)[6]
Chromatographic Conditions: [1][6]
-
Mobile Phase: Acetonitrile and 0.1% v/v Glacial Acetic acid in a ratio of 40:60.[1]
-
Flow Rate: 1.0 ml/min.[6]
-
Detection Wavelength: 273 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30 ºC.[6]
Sample Preparation:
-
Accurately weigh and transfer a quantity of the powdered tablet or suspension equivalent to 100mg of Metronidazole & 125mg of Diloxanide Furoate into a 100ml volumetric flask.
-
Add the mobile phase to the flask and sonicate for 15 minutes.
-
Make up the volume with the mobile phase.
-
Dilute 5ml of this solution to 50ml with the mobile phase.[6]
-
Filter the solution through a 0.45 µm membrane filter before injection.
UV-Vis Spectrophotometry (First Derivative of the Ratio-Spectra Method)
This method allows for the simultaneous determination of Metronidazole and Diloxanide Furoate by utilizing the first derivative of their ratio spectra to resolve spectral overlap.[3]
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare standard stock solutions of Metronidazole and Diloxanide Furoate in methanol (B129727).
-
For the determination of Diloxanide Furoate, divide the absorption spectra of the mixed standard solutions by a standard spectrum of Metronidazole. Calculate the first derivative of the resulting ratio spectra and measure the amplitude at the specified wavelengths (e.g., 242.5 nm and 285.5 nm).
-
For the determination of Metronidazole, divide the absorption spectra of the mixed standard solutions by a standard spectrum of Diloxanide Furoate. Calculate the first derivative of the resulting ratio spectra and measure the amplitude at the specified wavelengths (e.g., 225.5 nm and 300 nm).
-
Construct calibration curves by plotting the derivative amplitudes against the concentration of each analyte.
-
Prepare the sample solution in methanol and measure the derivative amplitudes of the ratio spectra in the same manner as the standards.
-
Determine the concentrations of Metronidazole and Diloxanide Furoate from the respective calibration curves.
Visualizing Workflows and Comparisons
The following diagrams, generated using the DOT language, illustrate the experimental workflow for validating the new assay and a logical comparison of the different analytical methods.
References
Cross-resistance studies between Metronidazole and other nitroimidazoles
A Comprehensive Guide to Cross-Resistance Between Metronidazole (B1676534) and Other Nitroimidazoles
This guide provides a detailed comparison of the cross-resistance profiles of metronidazole with other nitroimidazole antimicrobial agents. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, in-depth methodological protocols, and visual representations of key biological and experimental processes.
Introduction to Nitroimidazoles and Resistance
Nitroimidazoles are a class of synthetic antimicrobial agents effective against anaerobic bacteria and protozoa.[1] Metronidazole, the most well-known member of this class, is a prodrug that requires reductive activation of its nitro group within the microorganism.[2] This process, facilitated by low-redox-potential proteins like ferredoxin, generates cytotoxic radicals that induce DNA damage and cell death.[3] Resistance to metronidazole is a growing clinical concern and can arise through various mechanisms, including decreased drug activation and increased drug efflux. Given the shared mechanism of action among nitroimidazoles, cross-resistance is a significant consideration in the development and use of these drugs.
Quantitative Analysis of Cross-Resistance
The following tables summarize the in vitro susceptibility data from various studies, comparing the activity of metronidazole and other nitroimidazoles against susceptible and resistant strains of pathogenic protozoa. The data is primarily presented as Minimum Lethal Concentration (MLC), the lowest concentration of a drug that results in the death of all parasites, and the 50% inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of the parasite's metabolic activity or growth.
Table 1: Cross-Resistance in Trichomonas vaginalis
| Organism | Metronidazole Susceptibility | Metronidazole MLC (µg/mL) | Tinidazole MLC (µg/mL) | Secnidazole MLC (µg/mL) | Ornidazole MLC (µg/mL) | Reference |
| T. vaginalis | Susceptible | 6.3 (median) | 1.6 (median) | 1.6 (median) | - | [4][5] |
| T. vaginalis | Resistant | ≥50 | ≥6.3 | - | - | [4][6] |
| T. vaginalis | Resistant | 400 | 50 (intermediate resistance) | - | - | [7] |
| T. vaginalis | Resistant | 133 | - | - | Resistant | [8] |
| T. vaginalis | Clinical Isolates (n=100) | 6.3 (median) | - | 1.6 (median) | - | [9] |
| T. vaginalis | Clinical Isolates (n=178) | 9.6% resistant (≥50 µg/mL) | 0.56% resistant | - | - | [7] |
Table 2: Cross-Resistance in Giardia lamblia
| Organism | Metronidazole Susceptibility | Metronidazole ID90 (µM) | C17 (experimental nitroimidazole) ID90 (µM) | Tinidazole Resistance Fold-Increase | Ornidazole Resistance Fold-Increase | Reference |
| G. lamblia (106) | Susceptible | - | 0.54 (average) | - | - | [10] |
| G. lamblia (106-2ID10) | Resistant | - | 1.7 (average) | - | - | [10] |
| G. lamblia (713) | Susceptible | - | 0.46 | - | - | [10] |
| G. lamblia (713-M3) | Resistant | >100 | 1.9 | - | - | [10] |
| G. lamblia (106-17A) | C17-Resistant & Highly Metronidazole-Resistant | >200 | >6.25 | 4-10 | 4-10 | [10] |
| G. lamblia (713-M3-C17) | C17-Resistant & Highly Metronidazole-Resistant | >200 | >6.25 | 4-10 | 4-10 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cross-resistance studies. Below are generalized protocols for the in vitro susceptibility testing of Trichomonas vaginalis and Giardia lamblia.
In Vitro Susceptibility Testing of Trichomonas vaginalis (Broth Microdilution for MLC)
This method determines the minimum lethal concentration (MLC) of a nitroimidazole against T. vaginalis.
1. Parasite Culture:
-
Axenically culture T. vaginalis isolates in TYM (Trypticase-Yeast Extract-Maltose) medium supplemented with 10% horse serum at 37°C.[3]
2. Drug Preparation:
-
Prepare a stock solution of the nitroimidazole compound in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial twofold dilutions of the drug in fresh TYM medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.2 to 400 µg/mL).[11]
3. Inoculation:
-
Adjust the concentration of late-logarithmic phase trophozoites to 1 x 10^5 cells/mL in fresh TYM medium.
-
Inoculate each well of the microtiter plate with 100 µL of the parasite suspension, resulting in a final volume of 200 µL and a final parasite concentration of 5 x 10^4 cells/mL.[3] Include drug-free wells as positive controls and medium-only wells as negative controls.
4. Incubation:
-
Incubate the plates at 37°C for 48 hours under both aerobic and anaerobic conditions.[3] Anaerobic conditions can be achieved using an anaerobic chamber or gas-generating systems.
5. MLC Determination:
-
After incubation, examine each well using an inverted microscope to assess parasite motility.
-
The MLC is defined as the lowest drug concentration at which no motile trophozoites are observed.[3][6]
In Vitro Susceptibility Testing of Giardia lamblia (IC50 Determination)
This protocol is used to determine the 50% inhibitory concentration (IC50) of a nitroimidazole against G. lamblia.
1. Parasite Culture:
-
Culture G. lamblia trophozoites in TYI-S-33 medium supplemented with bovine bile and serum at 37°C.
2. Drug Preparation:
-
Prepare a stock solution of the nitroimidazole in DMSO.
-
Perform serial dilutions of the drug in fresh TYI-S-33 medium in a 96-well plate.
3. Inoculation:
-
Seed the wells with a known density of trophozoites (e.g., 5 x 10^4 parasites per well).[12]
4. Incubation:
-
Incubate the plates at 37°C for 72 hours.[12]
5. Viability Assessment:
-
Assess parasite viability using a metabolic assay, such as the resazurin (B115843) reduction assay.[12] Add resazurin to each well and incubate for an additional 4 hours.
-
Measure the fluorescence (excitation ~560 nm, emission ~590 nm) to quantify metabolic activity.[12]
6. IC50 Calculation:
-
Calculate the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in nitroimidazole action and cross-resistance studies.
Caption: Mechanism of action of Metronidazole in anaerobic protozoa.
Caption: Generalized workflow for a cross-resistance study.
Conclusion
The available data strongly indicate a significant level of cross-resistance between metronidazole and other 5-nitroimidazoles, such as tinidazole, secnidazole, and ornidazole. Organisms that have developed resistance to metronidazole, often through mechanisms that impair the reductive activation of the drug, generally exhibit reduced susceptibility to other drugs in the same class. However, the degree of cross-resistance can vary, and some second-generation nitroimidazoles may retain some efficacy against metronidazole-resistant strains. Further research into novel nitroimidazoles with different activation pathways or resistance circumvention mechanisms is crucial for combating the growing threat of antimicrobial resistance.
References
- 1. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trichomonas vaginalis Susceptibility Testing | Parasites | CDC [cdc.gov]
- 7. Prevalence of Trichomonas vaginalis Isolates with Resistance to Metronidazole and Tinidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance of Trichomonas vaginalis to Metronidazole: Report of the First Three Cases from Finland and Optimization of In Vitro Susceptibility Testing under Various Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro-induction of metronidazole-resistant Giardia duodenalis is not associated with nucleotide alterations in the genes involved in pro-drug activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Toxicity of Diloxanide Furoate and Iodoquinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diloxanide furoate and iodoquinol (B464108) are both established luminal amebicides employed in the treatment of intestinal amebiasis caused by Entamoeba histolytica. While their clinical efficacy as antiprotozoal agents is recognized, a comprehensive understanding of their comparative in vitro toxicity profiles in mammalian cells is less documented. This guide provides a comparative analysis of the available in vitro toxicity data for Diloxanide Furoate and Iodoquinol, details their proposed mechanisms of action, and outlines standard experimental protocols for assessing their cytotoxicity. A notable gap in publicly available literature is the scarcity of direct comparative studies and quantitative cytotoxicity data, such as IC50 values, for these compounds on mammalian cell lines.
Comparative Summary of In Vitro Toxicity Data
A significant challenge in directly comparing the in vitro toxicity of Diloxanide Furoate and Iodoquinol is the limited availability of quantitative data in peer-reviewed literature. Research has predominantly focused on their amoebicidal properties rather than their cytotoxic effects on mammalian cells.[1][2]
| Compound | Cell Line | Assay | Concentration | Observed Effect |
| Diloxanide Furoate | Data not available | - | - | The cytotoxic effects of Diloxanide Furoate on mammalian cells are not well-documented in publicly available literature.[3] |
| Iodoquinol | Data not available | - | - | Specific in vitro IC50 values for Iodoquinol against mammalian cell lines were not readily available in the reviewed literature.[1] |
Mechanisms of Action
The proposed mechanisms of action for Diloxanide Furoate and Iodoquinol differ significantly, targeting distinct cellular processes.
Diloxanide Furoate: It is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, diloxanide.[4][5] The primary mechanism of its amoebicidal action is believed to be the inhibition of protein synthesis within the protozoan trophozoites, leading to cell death.[6][7][8][9] Its structural similarity to chloramphenicol (B1208) suggests a potential interaction with ribosomal function.[9]
Iodoquinol: The precise mechanism of action for iodoquinol remains to be fully elucidated.[10] It is a halogenated hydroxyquinoline that is thought to exert its amebicidal effect by chelating essential metal ions, such as iron, which are crucial for the parasite's metabolic processes.[1] Disruption of these processes is believed to lead to the parasite's death.
Experimental Protocols for In Vitro Toxicity Assessment
To address the existing data gap, researchers can employ standardized in vitro cytotoxicity assays to evaluate and compare the toxicity of Diloxanide Furoate and Iodoquinol. The following are detailed methodologies for key experiments.
General Experimental Workflow
A typical workflow for assessing in vitro cytotoxicity involves cell culture, compound treatment, and subsequent viability/toxicity assessment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Materials:
-
Mammalian cell line of choice
-
Complete culture medium
-
Diloxanide Furoate and Iodoquinol
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Diloxanide Furoate and Iodoquinol in complete culture medium.
-
Remove the existing medium from the cells and add the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).[3]
-
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes, indicating cytotoxicity.
-
Materials:
-
Mammalian cell line of choice
-
Complete culture medium
-
Diloxanide Furoate and Iodoquinol
-
LDH assay kit
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on LDH release from a positive control (cells treated with a lysis buffer) and determine the EC50 value (the concentration that causes 50% of the maximum LDH release).[3]
-
Conclusion
While both Diloxanide Furoate and Iodoquinol are effective luminal amebicides, there is a clear disparity in the available in vitro toxicity data for these compounds in mammalian cell lines. The proposed mechanisms of action—protein synthesis inhibition for Diloxanide Furoate and metal ion chelation for Iodoquinol—suggest different cellular interactions and potential toxicological profiles. The experimental protocols provided in this guide offer a framework for researchers to conduct direct comparative studies, which are essential for a more comprehensive understanding of the in vitro toxicity of these clinically important drugs. Such data would be invaluable for future drug development and safety assessment efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. 5,7-Diiodo-8-hydroxyquinoline | C9H5I2NO | CID 3728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diloxanide furoate | TargetMol [targetmol.com]
Ofloxacin in Combination Therapy: A Comparative Guide to Enhanced Efficacy
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic resistance necessitates innovative therapeutic strategies. Combination therapy, leveraging synergistic or additive interactions between antimicrobial agents, presents a promising approach to enhance efficacy, broaden coverage, and potentially reduce the development of resistance. This guide provides a comparative analysis of the efficacy of ofloxacin (B1677185), a second-generation fluoroquinolone, when used in combination with other classes of antibiotics. The data presented is compiled from various in vitro and in vivo studies, offering insights into the potential clinical applications of these combinations.
Quantitative Efficacy of Ofloxacin Combinations
The following tables summarize the in vitro efficacy of ofloxacin in combination with various antibiotics against different bacterial species. The primary metrics used for evaluation are the Minimum Inhibitory Concentration (MIC) and the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction (synergy, additivity, or antagonism).
Table 1: Ofloxacin in Combination with β-Lactams
| Co-administered Antibiotic | Target Organism(s) | Ofloxacin MIC (µg/mL) | Co-antibiotic MIC (µg/mL) | Ofloxacin MIC in Combination (µg/mL) | Co-antibiotic MIC in Combination (µg/mL) | FIC Index | Interaction |
| Amoxicillin (B794) | Multidrug-resistant bacteria | 0.25 - 8 | 16 - 128 | 0.06 - 2 | 4 - 32 | ≤ 0.5 | Synergy (90% of isolates)[1] |
| Piperacillin | Pseudomonas aeruginosa | 0.5 - >128 | 4 - >256 | Not specified | Not specified | ≤ 0.5 | Synergy (40% of isolates)[2] |
| Ceftazidime | Pseudomonas aeruginosa | Not specified | Not specified | Not specified | Not specified | > 0.5 - 4.0 | Indifference[3] |
| Cefpodoxime | Serratia marcescens | Not specified | Not specified | Not specified | Not specified | 0.25 - 0.5 | Synergy[4] |
Table 2: Ofloxacin in Combination with Other Antibiotic Classes
| Co-administered Antibiotic | Target Organism(s) | Ofloxacin MIC (µg/mL) | Co-antibiotic MIC (µg/mL) | Ofloxacin MIC in Combination (µg/mL) | Co-antibiotic MIC in Combination (µg/mL) | FIC Index | Interaction |
| Rifampicin (B610482) | Staphylococcus aureus | Not specified | Not specified | Not specified | Not specified | > 0.5 - 2.0 | Addition[2] |
| Gentamicin (B1671437) | Aerobic gram-negative species | Not specified | Not specified | Not specified | Not specified | > 0.5 - 4.0 | Indifference[2] |
| Ornidazole (B1677491) | Escherichia coli, Staphylococcus aureus | Not specified | Not specified | Not specified | Not specified | < 0.5 | Synergy[5] |
| Azithromycin | Salmonella enterica serovar Typhi | Not specified | Not specified | Not specified | Not specified | Not specified | Improved Cure Rate |
| Loperamide (B1203769) | Traveler's diarrhea pathogens | Not specified | Not specified | Not specified | Not specified | Not specified | Enhanced Efficacy[6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antibiotic combinations.
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the synergistic, additive, or antagonistic effects of antibiotic combinations.
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted in a 96-well microtiter plate. One antibiotic is diluted along the x-axis (rows) and the other along the y-axis (columns). This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: The test bacterium is cultured to a specific density, typically a 0.5 McFarland standard, and then diluted to the desired final concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
-
Reading Results: The wells are visually inspected for turbidity. The MIC is determined as the lowest concentration of an antibiotic (alone or in combination) that inhibits visible bacterial growth.
-
FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic activity of antibiotics over time.
-
Bacterial Culture Preparation: A standardized inoculum of the test organism is prepared in a suitable broth medium.
-
Exposure to Antibiotics: The bacterial culture is exposed to the antibiotics alone and in combination at specific concentrations (often multiples of the MIC). A growth control (no antibiotic) is also included.
-
Sampling over Time: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Counting: The number of viable bacteria in each sample is determined by serial dilution and plating on appropriate agar (B569324) plates.
-
Data Analysis: The logarithm of the viable cell count (CFU/mL) is plotted against time.
-
Interpretation:
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).[10][11]
-
Bactericidal activity is often defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[10]
-
Bacteriostatic activity is a < 3-log10 reduction in CFU/mL from the initial inoculum.[10]
-
Visualizing Methodologies and Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a proposed mechanism of interaction.
Discussion of Key Combinations
-
Ofloxacin and β-Lactams: The combination of ofloxacin with β-lactam antibiotics, such as amoxicillin and piperacillin, has demonstrated significant synergy against a range of bacteria.[1][2] This is often attributed to the complementary mechanisms of action. The β-lactam disrupts cell wall synthesis, potentially increasing the permeability of the bacterial cell membrane and facilitating the entry of ofloxacin to its target, DNA gyrase.
-
Ofloxacin and Rifampicin: While some studies show an additive effect, the interaction between ofloxacin and rifampicin can be complex.[2] Research suggests that rifampicin can induce the expression of efflux pump genes in some bacteria.[12][13] These pumps can then actively transport ofloxacin out of the cell, potentially reducing its intracellular concentration and efficacy. This highlights the importance of understanding the specific resistance mechanisms of the target pathogen when considering this combination.
-
Ofloxacin and Aminoglycosides: The combination of ofloxacin and aminoglycosides like gentamicin has generally shown indifferent results in vitro.[2] This suggests that for many common pathogens, this combination may not offer a significant synergistic advantage.
-
Ofloxacin and Other Agents: The synergistic effect observed with ornidazole suggests potential applications in mixed aerobic-anaerobic infections.[5] The enhanced clinical efficacy with loperamide in traveler's diarrhea is likely due to the combined antimicrobial and anti-motility effects.[6]
Conclusion
The combination of ofloxacin with other antibiotics presents a viable strategy to enhance antibacterial efficacy, particularly against resistant organisms. Synergistic interactions have been most consistently observed with β-lactam antibiotics. However, the nature of the interaction is highly dependent on the specific combination of drugs and the target bacterial species and its resistance mechanisms. The potential for antagonism, as suggested by the rifampicin-induced efflux mechanism, underscores the need for careful in vitro evaluation before clinical application. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to objectively compare and further investigate the potential of ofloxacin-based combination therapies.
References
- 1. Synergistic Effect of Combined Antibiotics against Some Selected Multidrug Resistant Human Pathogenic Bacteria Isolated from Poultry Droppings in Akure, Nigeria [scirp.org]
- 2. Combination of ofloxacin and other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Synergistic combination of two antimicrobial agents closing each other’s mutant selection windows to prevent antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Synergy of Levofloxacin Plus Piperacillin/Tazobactam against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Activities of Levofloxacin, Alone and Combined with Gentamicin, Ceftazidime, Cefpirome, and Meropenem, against 124 Strains of Pseudomonas aeruginosa by Checkerboard and Time-Kill Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Synergistic Effects of Double and Triple Combinations of β-Lactams, Vancomycin, and Netilmicin against Methicillin-Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rifampicin Reduces Susceptibility to Ofloxacin in Rifampicin-resistant Mycobacterium tuberculosis through Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 13. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
A Validated Research Model for Studying Entamizole Resistance in Entamoeba histolytica
A Comparative Guide for Researchers
This guide provides a comprehensive overview of a validated research model for investigating Entamizole resistance in Entamoeba histolytica, the causative agent of amoebiasis. Given that this compound is a combination drug, with Metronidazole (B1676534) being the primary component active against invasive amoebiasis, this guide will focus on Metronidazole resistance. The model and methodologies presented herein are benchmarked against alternative approaches, offering researchers a robust framework for their studies.
The emergence of drug resistance in E. histolytica poses a significant threat to public health, necessitating the development of reliable research models to understand resistance mechanisms and discover novel therapeutics.[1][2] While high-level Metronidazole resistance in clinical isolates is not yet widespread, treatment failures have been reported, and resistance can be induced in laboratory settings.[2][3][4] This underscores the critical need for validated models to study the nuances of resistance.
Comparative Analysis of Research Models for this compound (Metronidazole) Resistance
The selection of an appropriate research model is pivotal for studying drug resistance. Below is a comparative table summarizing the key characteristics of commonly employed models.
| Research Model | Key Advantages | Key Disadvantages | Typical Applications |
| In Vitro Induced Resistance | Highly controlled environment; allows for stepwise selection and characterization of resistance mechanisms.[5][6] | May not fully recapitulate the complexity of in vivo infections; resistance mechanisms might differ from those in clinical isolates. | Mechanistic studies of resistance; initial screening of new drug candidates against resistant strains. |
| Clinical Isolates | Reflects clinically relevant resistance patterns. | Genetically diverse, making it challenging to pinpoint specific resistance mechanisms; ethical and logistical challenges in obtaining isolates. | Epidemiological surveillance of drug resistance; validation of findings from in vitro models. |
| Animal Models (e.g., rodent models of amoebic colitis or liver abscess) | Allows for the study of drug efficacy and resistance in a whole-organism context. | Expensive and ethically complex; host immune response can influence treatment outcome. | Preclinical testing of new antiamoebic drugs; studying the impact of resistance on virulence and pathogenesis. |
| Molecular Models (e.g., genetically modified E. histolytica) | Enables the direct investigation of the role of specific genes in resistance through overexpression or silencing.[7] | Technically demanding; manipulation of the E. histolytica genome can be challenging. | Functional validation of candidate resistance genes. |
Experimental Protocols
The following protocols provide a detailed methodology for establishing and validating an in vitro model of this compound (Metronidazole) resistance in E. histolytica.
Axenic Cultivation of Entamoeba histolytica Trophozoites
Objective: To maintain a pure culture of E. histolytica trophozoites for subsequent experiments.
Materials:
-
E. histolytica strain (e.g., HM-1:IMSS)
-
TYI-S-33 medium
-
Penicillin-Streptomycin solution
-
Fetal Bovine Serum (FBS)
-
Sterile culture tubes
-
Incubator (37°C)
Procedure:
-
Prepare TYI-S-33 medium and supplement with 10% heat-inactivated FBS and Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin).
-
Inoculate the medium with cryopreserved or passaged E. histolytica trophozoites.
-
Incubate the culture tubes upright at 37°C.
-
Monitor the growth of trophozoites daily using an inverted microscope.
-
Subculture the trophozoites every 48-72 hours, depending on the growth rate, by chilling the tubes to detach the cells, centrifuging at a low speed, and resuspending the pellet in fresh medium.
Induction of Metronidazole Resistance in E. histolytica
Objective: To generate a Metronidazole-resistant E. histolytica strain through continuous drug pressure.
Materials:
-
Log-phase E. histolytica trophozoites
-
Metronidazole stock solution
-
TYI-S-33 medium
Procedure:
-
Start by exposing log-phase trophozoites to a sub-lethal concentration of Metronidazole (e.g., 1 µM).[6]
-
Continuously culture the parasites in the presence of this concentration until they exhibit a stable growth rate, similar to the parental, drug-sensitive strain.
-
Gradually increase the Metronidazole concentration in a stepwise manner.[5] Allow the parasites to adapt and resume normal growth at each concentration before proceeding to the next level.
-
Continue this process until the parasites can consistently grow in a significantly higher concentration of Metronidazole (e.g., 10-40 µM) compared to the parental strain.[5][8]
-
The resulting strain is considered Metronidazole-resistant and should be maintained under continuous drug pressure.
Drug Susceptibility Assay (IC50 Determination)
Objective: To quantify the level of resistance by determining the half-maximal inhibitory concentration (IC50) of Metronidazole.
Materials:
-
Parental (sensitive) and resistant E. histolytica strains
-
Metronidazole
-
96-well microtiter plates
-
Cell viability reagent (e.g., Resazurin, FDA)
-
Plate reader
Procedure:
-
Seed a known number of trophozoites from both the parental and resistant strains into the wells of a 96-well plate.
-
Prepare serial dilutions of Metronidazole and add them to the respective wells. Include a no-drug control.
-
Incubate the plates at 37°C for 48-72 hours.
-
Add the cell viability reagent to each well and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of viable cells for each drug concentration relative to the no-drug control.
-
Determine the IC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Quantification of Gene Expression by Real-Time PCR (qPCR)
Objective: To measure the expression levels of genes potentially involved in Metronidazole resistance.
Materials:
-
Parental and resistant E. histolytica trophozoites
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., Fe-SOD, peroxiredoxin, ferredoxin 1, flavin reductase) and a reference gene (e.g., actin)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Harvest trophozoites from both parental and resistant cultures.
-
Extract total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, specific primers for the target and reference genes, and a qPCR master mix.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the resistant strain compared to the parental strain.
Visualizing Resistance Mechanisms and Experimental Design
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in Metronidazole resistance and the experimental workflow for validating the research model.
Caption: Putative signaling pathways involved in Metronidazole resistance in E. histolytica.
References
- 1. Drug resistance in amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting Drug Development Against the Neglected Tropical Disease, Amebiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antiamoebic drugs for treating amoebic colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metronidazole resistance in the protozoan parasite Entamoeba histolytica is associated with increased expression of iron-containing superoxide dismutase and peroxiredoxin and decreased expression of ferredoxin 1 and flavin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Phenotypic and transcriptional profiling in Entamoeba histolytica reveal costs to fitness and adaptive responses associated with metronidazole resistance [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Involvement of superoxide dismutase and pyruvate:ferredoxin oxidoreductase in mechanisms of metronidazole resistance in Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nitroimidazoles: A Comparative Proteomic Look at Metronidazole and Tinidazole Effects on Parasites
A detailed examination of the cellular responses of parasites to two cornerstone antimicrobial agents, Metronidazole and Tinidazole, reveals subtle but significant differences in their proteomic impact. While both drugs share a common mechanism of action, their interactions with the parasite proteome, particularly in the context of drug resistance, show distinct variations.
Metronidazole and Tinidazole are both 5-nitroimidazole compounds, administered as prodrugs that require reductive activation within anaerobic or microaerophilic organisms to form toxic intermediates.[1][2][3] This activation process, catalyzed by parasite enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR), leads to the generation of cytotoxic radicals that damage DNA and other crucial macromolecules, ultimately leading to cell death.[4][5] While Tinidazole is a related nitroimidazole with a similar mechanism of action, it often exhibits a longer half-life, allowing for less frequent dosing.[2]
The emergence of drug resistance, particularly to Metronidazole, has prompted extensive research into the underlying molecular mechanisms.[4][6][7] Comparative proteomic studies have been instrumental in identifying key proteins and pathways associated with resistance. These investigations highlight a multifactorial response involving alterations in oxidative stress management, DNA repair mechanisms, and metabolic pathways.[6][7]
Quantitative Proteomic Insights
Proteomic analyses of parasites, such as Trichomonas vaginalis and Giardia lamblia, under nitroimidazole stress have identified numerous differentially expressed proteins. In Metronidazole-resistant T. vaginalis, for instance, a notable upregulation of proteins involved in amino acid metabolism (arginine, proline, alanine, aspartate, and glutamate) has been observed, alongside a downregulation of oxidative phosphorylation pathways.[8][9] Specifically, several subunits of ATP synthase were found to be downregulated in resistant strains.[8][9]
While direct comparative proteomic data for Metronidazole versus Tinidazole is limited, studies on Metronidazole resistance provide a strong foundation for understanding the general parasite response to 5-nitroimidazoles. The following table summarizes key protein alterations identified in Metronidazole-resistant parasites, which are likely relevant to the action of Tinidazole as well, given their shared activation pathway and potential for cross-resistance.[10]
| Protein Category | Protein Examples | Observed Change in Resistant Strains | Potential Role in Resistance | Parasite | Reference |
| Oxidoreductases | Ferredoxin, Thioredoxin Reductase, Pyruvate:ferredoxin oxidoreductase | Downregulation / Alteration | Reduced drug activation | T. vaginalis, G. intestinalis | [6][11] |
| Oxidative Stress Response | Superoxide Dismutase, Peroxiredoxins | Upregulation | Detoxification of reactive oxygen species generated by the drug | G. intestinalis | [6][12] |
| DNA Repair | DNA repair proteins | Upregulation | Repair of DNA damage caused by the activated drug | G. intestinalis | [6][7] |
| Metabolic Enzymes | Enzymes in amino acid metabolism | Upregulation | Metabolic adaptation to drug-induced stress | T. vaginalis | [8][9] |
| Energy Metabolism | ATP synthase subunits | Downregulation | Altered energy production, potentially reducing drug efficacy | T. vaginalis | [8][9] |
Experimental Protocols
The proteomic data presented in this guide are primarily derived from studies employing quantitative mass spectrometry techniques. A generalized workflow for such an experiment is as follows:
-
Parasite Culture and Treatment: Parasite strains (e.g., drug-sensitive and drug-resistant) are cultured under controlled anaerobic or microaerophilic conditions. Experimental cultures are treated with sub-lethal concentrations of Metronidazole or Tinidazole for a defined period, while control cultures remain untreated.
-
Protein Extraction and Digestion: Following treatment, parasites are harvested, and total proteins are extracted using lysis buffers. The extracted proteins are then quantified, and equal amounts from each sample are digested into smaller peptides, typically using the enzyme trypsin.
-
Peptide Labeling and Fractionation: For quantitative comparison, peptides from different samples (e.g., treated vs. untreated) are often labeled with isobaric tags (e.g., iTRAQ). The labeled peptides are then combined and fractionated using techniques like high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Each peptide fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer.
-
Data Analysis: The resulting mass spectra are used to identify the amino acid sequences of the peptides and, by extension, the proteins they originated from. The relative abundance of the isobaric tags is used to quantify the changes in protein expression between the different experimental conditions.
Generalized workflow for comparative proteomic analysis.
Signaling Pathways and Drug Action
The mechanism of action for both Metronidazole and Tinidazole is initiated by the reduction of their nitro group, a process dependent on the low redox potential within the parasite. This activation leads to the formation of highly reactive nitro radicals. These radicals can then interact with various cellular components, with DNA being a primary target, leading to strand breaks and cell death. However, proteomic studies reveal a broader impact on cellular pathways.
The parasite's response to this chemical assault involves the modulation of several key pathways. In resistant organisms, a common theme is the downregulation of proteins that activate the drug and the upregulation of proteins that mitigate its toxic effects.
Mechanism of nitroimidazole action and resistance.
References
- 1. 20S Proteasome as a Drug Target in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metronidazole and Tinidazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Metronidazole-Resistant Giardia intestinalis Lines by Comparative Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Metronidazole-Resistant Giardia intestinalis Lines by Comparative Transcriptomics and Proteomics [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Proteomic signatures of metronidazole-resistant Trichomonas vaginalis reveal novel proteins associated with drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mass Spectrometry-Based Comparative Proteomic Analysis of Drug Resistant and Nonresistant Strains of Parasite Trichomonas Vaginalis [gcris.iyte.edu.tr]
- 12. Frontiers | Characterization of Metronidazole-Resistant Giardia intestinalis Lines by Comparative Transcriptomics and Proteomics [frontiersin.org]
A Comparative Guide to the Efficacy of Different Diloxanide Furoate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different formulations of Diloxanide (B1670642) Furoate, a luminal amoebicide for the treatment of intestinal amoebiasis. Due to its poor aqueous solubility, various formulation strategies have been developed to enhance its dissolution and bioavailability. This document summarizes key performance data from experimental studies, details the methodologies used, and illustrates the underlying principles.
Data Presentation: Quantitative Comparison of Formulations
The following tables summarize the quantitative data on the performance of different Diloxanide Furoate formulations.
Table 1: In Vitro Dissolution of Diloxanide Furoate-Cyclodextrin Inclusion Complexes
| Formulation | % Drug Dissolved at 5 min | % Drug Dissolved at 150 min | Fold-Increase in Aqueous Solubility | Reference |
| Pure Diloxanide Furoate | Not Reported | < 20% (estimated from dissolution curves) | 1 (baseline) | [1][2] |
| DF:β-Cyclodextrin (βCD) Freeze-Dried System | 85% | 100% | 8 | [1][2] |
| DF:Methyl-β-Cyclodextrin (MβCD) Freeze-Dried System | 77% | 100% | 61 | [1][2] |
| DF:Hydroxypropyl-β-Cyclodextrin (HPβCD) Freeze-Dried System | 75% | 100% | 7 | [1][2] |
Table 2: Clinical Efficacy of Diloxanide Furoate in Combination Therapies
| Treatment Regimen | Indication | Parasitological Cure Rate | Clinical Cure/Symptom Relief | Reference |
| Diloxanide Furoate (500mg TID) + Metronidazole (400mg TID) for 5 days | Amoebiasis & Giardiasis | 100% | 91% (Amoebiasis), 84% (Giardiasis) | [3] |
| Tinidazole (B1682380) (40mg/kg daily for 5 days) + Diloxanide Furoate (20mg/kg in 3 doses for 10 days) | Non-invasive Amoebiasis | 91% | Not Reported | [4] |
| Tinidazole alone (40mg/kg daily for 5 days) | Non-invasive Amoebiasis | 44% | Not Reported | [4] |
Note: Data on the in vitro dissolution of Diloxanide Furoate solid dispersions and comparative in vivo bioavailability (Cmax, AUC) across different formulations are limited in the reviewed literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Preparation of Diloxanide Furoate Solid Dispersions (Solvent Evaporation Method)
This protocol describes the preparation of a solid dispersion of Diloxanide Furoate using a hydrophilic polymer carrier to enhance its dissolution rate.[5][6][7]
-
Materials:
-
Diloxanide Furoate
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Syloid 244FP)
-
Volatile solvent (e.g., Methanol, Ethanol)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieve (e.g., 100 mesh)
-
-
Procedure:
-
Carrier Selection: Choose a suitable hydrophilic carrier.
-
Solvent Selection: Select a common volatile solvent in which both Diloxanide Furoate and the carrier are soluble.
-
Dissolution: Accurately weigh Diloxanide Furoate and the carrier in a predetermined ratio (e.g., 1:1, 1:2 drug-to-carrier). Dissolve both components completely in the selected solvent in a round-bottom flask to form a clear solution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50 °C) until a thin, dry film or solid mass is formed on the flask wall.
-
Drying and Pulverization: Further dry the solid mass in a vacuum oven at 40 °C for 24 hours to remove any residual solvent. Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass the resulting powder through a fine sieve to ensure a uniform particle size.
-
In Vitro Dissolution Testing of Formulations
This protocol outlines the methodology for assessing the in vitro dissolution rate of different Diloxanide Furoate formulations.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle)
-
Dissolution Media:
-
Simulated Gastric Fluid (SGF, pH 1.2) for the first 2 hours.
-
Simulated Intestinal Fluid (SIF, pH 6.8 or 7.4) for subsequent time points.
-
-
Procedure:
-
Place 900 mL of the dissolution medium in the dissolution vessel and maintain the temperature at 37 ± 0.5 °C.
-
Introduce a known amount of the Diloxanide Furoate formulation into the vessel.
-
Rotate the paddle at a specified speed (e.g., 50 or 100 rpm).
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 15, 30, 60, 120, 150 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of dissolved Diloxanide Furoate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
In Vivo Efficacy Assessment in a Rat Model of Intestinal Amoebiasis
This protocol describes an in vivo model to evaluate the efficacy of different Diloxanide Furoate formulations against luminal amoebic infections.
-
Animal Model: Weanling Wistar rats.
-
Infection:
-
Culture a virulent strain of Entamoeba histolytica trophozoites.
-
Anesthetize the rats and, through a surgical procedure, inoculate a defined number of trophozoites directly into the cecum.
-
-
Drug Administration:
-
A few hours post-infection, initiate treatment with the different Diloxanide Furoate formulations.
-
Administer the formulations orally once or twice daily for a specified period (e.g., 5-7 days).
-
Include a control group that receives the vehicle only.
-
-
Evaluation of Efficacy:
-
At the end of the treatment period, euthanize the animals.
-
Examine the cecum for the presence and severity of lesions.
-
Examine the cecal contents microscopically to determine the number of viable amoebae.
-
Mandatory Visualizations
Mechanism of Action and Activation of Diloxanide Furoate
The following diagram illustrates the conversion of the prodrug Diloxanide Furoate to its active form, Diloxanide, and its proposed mechanism of action.
Caption: Mechanism of Diloxanide Furoate activation and action.
Experimental Workflow for In Vitro Dissolution Testing
The diagram below outlines the general workflow for conducting in vitro dissolution studies of different Diloxanide Furoate formulations.
Caption: Workflow for in vitro dissolution testing.
Logical Relationship of Formulation Strategies
This diagram illustrates the logical relationship between the challenge of poor solubility and the different formulation strategies employed to enhance the efficacy of Diloxanide Furoate.
Caption: Formulation strategies to address poor solubility.
References
- 1. Diloxanide furoate binary complexes with β-, methyl-β-, and hydroxypropyl-β-cyclodextrins: inclusion mode, characterization in solution and in solid state and in vitro dissolution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of a combined diloxanide furoate-metronidazole preparation in the treatment of amoebiasis and giardiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of non-invasive amoebiasis. A comparison between tinidazole alone and in combination with diloxanide furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. media.neliti.com [media.neliti.com]
- 7. m.youtube.com [m.youtube.com]
Ofloxacin's Efficacy Against Quinolone-Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of bacterial resistance to fluoroquinolones, a critical class of antibiotics, presents a significant challenge in clinical practice. Ofloxacin (B1677185), a second-generation fluoroquinolone, has long been a therapeutic option, but its utility against resistant strains is a subject of ongoing investigation. This guide provides a comparative analysis of ofloxacin's performance against quinolone-resistant bacterial strains, supported by experimental data and detailed methodologies, to inform research and development efforts.
Comparative Analysis of In Vitro Activity
The effectiveness of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize MIC data for ofloxacin and other fluoroquinolones against various quinolone-resistant bacterial strains. Data is presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates), providing a statistical overview of antibiotic potency.
Table 1: Comparative MICs (µg/mL) Against Quinolone-Resistant Pseudomonas aeruginosa
| Antibiotic | MIC Range (Resistant Isolates) |
| Ofloxacin | 1 - >512 |
| Ciprofloxacin (B1669076) | 16 - 256 |
| Levofloxacin (B1675101) | 1 - >512 |
Data synthesized from studies on clinical isolates of P. aeruginosa with induced resistance.[1]
Table 2: Comparative MICs (µg/mL) Against Fluoroquinolone-Resistant Escherichia coli
| Antibiotic | MIC Range (Resistant Isolates) |
| Ofloxacin | 47.0% resistance rate noted in a study |
| Ciprofloxacin | up to 500 |
| Levofloxacin | up to 200 |
| Norfloxacin | up to ≥1000 |
Data from a study on a large collection of E. coli clinical isolates.[2][3] It is noteworthy that great variation in MICs is observed among different fluoroquinolones for resistant E. coli strains.[2]
Table 3: Comparative MICs (µg/mL) Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | MIC₉₀ |
| Ofloxacin | 0.5 |
| Ciprofloxacin | 0.5 |
| Norfloxacin | 4.0 |
| Moxifloxacin (B1663623) | Most potent (MIC = 0.049 µg/mL) |
Data from a comparative study of seven quinolone antibiotics against 115 isolates of MRSA.[4] Another study identified moxifloxacin as the most potent against MRSA among the tested fluoroquinolones.[5]
Mechanisms of Quinolone Resistance
Bacterial resistance to ofloxacin and other fluoroquinolones primarily arises from three mechanisms:
-
Target Enzyme Mutations: The primary targets of fluoroquinolones are the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication.[6][7][8] Mutations in the genes encoding these enzymes, specifically in the quinolone resistance-determining regions (QRDRs), reduce the binding affinity of the drug, leading to decreased susceptibility.[6]
-
Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps. Overexpression of these pumps prevents the drug from reaching a high enough intracellular concentration to be effective.
-
Plasmid-Mediated Resistance: Resistance genes can be transferred between bacteria on plasmids. These genes often code for proteins that protect the bacterial cell from the antibiotic's effects.[6]
Caption: Key mechanisms of bacterial resistance to ofloxacin.
Experimental Protocols
The determination of MIC values is a cornerstone of antibiotic susceptibility testing. The following are standardized protocols for the broth microdilution and agar (B569324) dilution methods.
Broth Microdilution Method
This method is used to determine the MIC of an antibiotic in a liquid growth medium.
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic is prepared in a 96-well microtiter plate. Each well will contain a specific concentration of the antibiotic in a suitable broth medium, such as Mueller-Hinton Broth.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium. This can be assessed visually or with a plate reader. Control wells (no antibiotic and no bacteria) are included to ensure the validity of the test.
Agar Dilution Method
This method is considered a gold standard for susceptibility testing and involves incorporating the antibiotic directly into the agar medium.
-
Preparation of Antibiotic Plates: A series of agar plates, typically Mueller-Hinton Agar, are prepared, each containing a different concentration of the antibiotic. This is achieved by adding a specific volume of the antibiotic solution to molten agar before it solidifies.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension (approximately 10⁴ CFU per spot) is inoculated onto the surface of each agar plate. A multi-point inoculator can be used to test multiple isolates simultaneously.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria on the agar surface.
References
- 1. Frontiers | Molecular characterization and differential effects of levofloxacin and ciprofloxacin on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates [frontiersin.org]
- 2. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro comparison of A-56619, A-56620, amifloxacin, ciprofloxacin, enoxacin, norfloxacin, and ofloxacin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agar dilution - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy of Ornidazole Against Diverse Anaerobic Species: A Guide for Researchers
For Immediate Release
Ornidazole, a 5-nitroimidazole antimicrobial agent, demonstrates broad-spectrum activity against a variety of anaerobic bacteria and protozoa. This guide provides a comparative analysis of its efficacy, presenting key experimental data, detailed methodologies, and insights into its mechanism of action to support researchers, scientists, and drug development professionals in their work.
Executive Summary
Ornidazole is highly effective against a range of anaerobic pathogens, including clinically significant bacteria such as Bacteroides fragilis and Clostridium difficile, as well as protozoa like Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytytica. Its mechanism of action involves the reductive activation of its nitro group within anaerobic organisms, leading to the production of cytotoxic free radicals that induce DNA damage and cell death. This targeted activation makes it selective for anaerobic microbes. This report summarizes the available data on the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Ornidazole against these species and outlines the standardized experimental protocols for their determination.
Data Presentation: In Vitro Susceptibility of Anaerobic Bacteria to Ornidazole
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of Ornidazole against various anaerobic bacterial species. These values are crucial for understanding the potency of the drug.
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC Range (µg/mL) |
| Bacteroides fragilis | 0.25 - 3.1 | 0.37 - 0.5 | 1.0 - 2.0 | ≤0.25 - 6.3 |
| Clostridium difficile | 0.25 - 0.5 | - | - | 16 - 64 |
| Prevotella spp. | ≤0.015 - 8.0 | - | - | - |
| Porphyromonas gingivalis | ≤0.015 - 4.0 | - | - | - |
| Fusobacterium nucleatum | ≤0.016 - 0.064 | - | - | - |
Note: Data is compiled from multiple studies and testing conditions may vary. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. A hyphen (-) indicates that specific data was not available in the reviewed literature.
Data Presentation: In Vitro Susceptibility of Anaerobic Protozoa to Ornidazole
Ornidazole is also a potent agent against several anaerobic protozoan parasites. The table below presents the available MIC data for key protozoan species.
| Protozoan Species | MIC Range (µg/mL) |
| Trichomonas vaginalis | 0.5 - 8.4[1] |
| Giardia lamblia | Data primarily reported as effective clinical dosage |
| Entamoeba histolytica | 0.0625 - 0.25[2] |
Note: For Giardia lamblia, efficacy is often reported in terms of clinical cure rates with specific dosage regimens rather than in vitro MIC values.
Experimental Protocols
The determination of MIC and MBC values is critical for evaluating the efficacy of an antimicrobial agent. The standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI), particularly the M11-A8 and M11-Ed9 documents, are the gold standard for testing anaerobic bacteria.[1][2][3][4][5][6]
Agar (B569324) Dilution Method (CLSI Reference Method)
The agar dilution method is the reference standard for determining the MIC of antimicrobial agents against anaerobic bacteria.[1][2][3][4][5][6]
Principle: A series of agar plates containing doubling dilutions of the antimicrobial agent are prepared. Each plate is then inoculated with a standardized suspension of the test organism. The MIC is the lowest concentration of the antimicrobial agent that inhibits visible growth after anaerobic incubation.
Detailed Methodology:
-
Antimicrobial Stock Solution: Prepare a stock solution of Ornidazole of known concentration.
-
Agar Preparation: Prepare a suitable agar medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood. Autoclave and cool to 48-50°C.
-
Serial Dilutions: Prepare serial twofold dilutions of the Ornidazole stock solution. Add a precise volume of each dilution to molten agar to achieve the desired final concentrations. Pour the agar into petri dishes and allow to solidify. An antibiotic-free plate serves as a growth control.
-
Inoculum Preparation: From a 24-48 hour pure culture of the anaerobic organism, prepare a suspension in a suitable broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 10⁵ colony-forming units (CFU) per spot on the agar plate.
-
Inoculation: Using a multipoint inoculator, spot the prepared bacterial suspension onto the surface of each agar plate, including the control plate.
-
Incubation: Incubate the plates in an anaerobic environment (e.g., an anaerobic jar or chamber) at 35-37°C for 42-48 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of Ornidazole that completely inhibits visible growth. A faint haze or a single colony is disregarded.
Broth Microdilution Method
The broth microdilution method is a more user-friendly alternative for determining MICs, particularly for the Bacteroides fragilis group.[1][2][3][4][5][6]
Principle: This method involves preparing serial dilutions of the antimicrobial agent in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration that prevents visible turbidity after anaerobic incubation.
Detailed Methodology:
-
Antimicrobial Dilutions: Prepare serial twofold dilutions of Ornidazole in a suitable anaerobic broth medium in the wells of a microtiter plate.
-
Inoculum Preparation: Prepare an inoculum as described for the agar dilution method, adjusting the final concentration to achieve approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate in an anaerobic atmosphere at 35-37°C for 42-48 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of Ornidazole in which there is no visible growth (turbidity) as observed with the naked eye or a reading device.
Minimum Bactericidal Concentration (MBC) Determination
Principle: The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Detailed Methodology:
-
Following the determination of the MIC by the broth dilution method, an aliquot (typically 0.01 or 0.1 mL) is taken from each well that shows no visible growth.
-
Each aliquot is subcultured onto an antibiotic-free agar plate.
-
The plates are incubated anaerobically for 48-72 hours.
-
The number of surviving colonies is counted. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% kill of the initial inoculum.
Mandatory Visualization
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 4. goums.ac.ir [goums.ac.ir]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
Benchmarking Entamizole's Efficacy Against Standard Antiprotozoal Agents for Amoebiasis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Entamizole, a combination antiprotozoal agent, with standard therapeutic alternatives for the treatment of amoebiasis, caused by Entamoeba histolytica. The data and protocols presented herein are compiled from scientific literature to offer an objective analysis for researchers, scientists, and professionals in the field of drug development.
This compound is a fixed-dose combination medication, typically formulated with Metronidazole (B1676534), a nitroimidazole antibiotic, and Diloxanide (B1670642) Furoate, a luminal amoebicide.[1][2][3] This dual-action approach targets both the invasive trophozoites in tissues and the cysts residing in the intestinal lumen, aiming for a comprehensive cure and reduction in transmission. Standard treatment regimens for amoebiasis often involve a nitroimidazole derivative, such as metronidazole or tinidazole (B1682380), for invasive disease, followed by a luminal agent like paromomycin (B158545) or diloxanide furoate to eradicate cysts.[4][5]
Comparative In Vitro Efficacy
The in vitro susceptibility of E. histolytica to various antiprotozoal agents is a key indicator of their potential therapeutic efficacy. The 50% inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of the parasite population, is a standard metric for comparison.
| Antiprotozoal Agent | Drug Class | Mean IC50 (µg/mL) | Mean IC50 (µM) | Target Stage | Reference(s) |
| Metronidazole | Nitroimidazole | - | 9.5 - 13.2 | Trophozoites | [6] |
| Tinidazole | Nitroimidazole | - | 10.2 - 12.4 | Trophozoites | [6] |
| Nitazoxanide (B1678950) | Thiazolide | 0.017 | - | Trophozoites | [7] |
| Paromomycin | Aminoglycoside | 106.5 | - | Trophozoites | [8][9] |
| Chloroquine | 4-aminoquinoline | - | 15.5 - 26.3 | Trophozoites | [6] |
| Emetine | Alkaloid | - | 29.9 - 31.2 | Trophozoites | [6] |
Comparative In Vivo Efficacy
In vivo studies in animal models and clinical trials in humans provide crucial data on the therapeutic effectiveness of antiprotozoal agents. While methodologies and endpoints can vary, parasitological cure rates are a common measure of success.
| Antiprotozoal Agent / Combination | Study Population | Key Findings | Reference(s) |
| This compound (Metronidazole + Diloxanide Furoate) | Human (Adults) | 100% parasitic clearance in patients with amoebiasis and giardiasis. | [10] |
| This compound (Metronidazole + Diloxanide Furoate) | Human (Children) | 98% parasitological cure rate for amoebiasis. | [11][12] |
| Metronidazole | Human (Adults) | 88% cure rate for intestinal E. histolytica infection. | [13] |
| Tinidazole | Human (Adults) | 96.5% cure rate in symptomatic intestinal amoebiasis, significantly higher than metronidazole (55.5%) in the same study. | [14] |
| Nitazoxanide | Human | Significantly favored over placebo in achieving parasitological response for E. histolytica. | [15] |
| Metronidazole | Mouse Model | Remained the most effective agent in both preventative and curative regimens for intestinal amebiasis. | [8][16] |
| Metronidazole + Diloxanide Furoate | Mouse Model | The mouse model of caecal amoebiasis responded to both metronidazole (a tissue amoebicide) and diloxanide furoate (a luminal amoebicide). | [17] |
Mechanisms of Action
The constituent components of this compound, Metronidazole and Diloxanide Furoate, exert their antiprotozoal effects through distinct mechanisms, providing a synergistic attack on E. histolytica.
Metronidazole: This prodrug requires activation within the anaerobic environment of the parasite. The nitro group of metronidazole is reduced by microbial enzymes, such as nitroreductase, forming highly reactive nitro radicals.[18] These radicals disrupt the parasite's DNA, causing strand breakage and inhibiting nucleic acid synthesis, which ultimately leads to cell death.[18][19]
Diloxanide Furoate: Following oral administration, the prodrug Diloxanide Furoate is hydrolyzed in the gastrointestinal tract to its active form, Diloxanide.[20] While its precise molecular target is not fully elucidated, it is believed to act as a luminal amoebicide by disrupting protein synthesis in the trophozoites of E. histolytica, thereby inhibiting their growth and replication.[19][21]
Caption: Proposed mechanisms of action for the components of this compound.
Experimental Protocols
In Vitro Susceptibility Testing
A standardized method for determining the in vitro susceptibility of E. histolytica is crucial for drug screening and comparison. The following workflow is based on colorimetric assays such as the MTT or NBT reduction assays.[6][8]
Caption: General workflow for in vitro antiprotozoal susceptibility testing.
Methodology:
-
Parasite Culture: E. histolytica trophozoites (e.g., HM1:IMSS strain) are maintained in an axenic culture medium at 37°C.
-
Assay Preparation: Trophozoites are harvested during the logarithmic growth phase, counted, and seeded into 96-well microtiter plates at a specific density (e.g., 3 x 10^5 parasites/mL).[6]
-
Drug Application: Test compounds, including this compound components and standard agents, are serially diluted and added to the wells. Appropriate controls (no drug, solvent only) are included.
-
Incubation: The plates are incubated under anaerobic conditions at 37°C for 48 to 72 hours.
-
Viability Assessment: A viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Nitro Blue Tetrazolium (NBT) is added to each well.[6][8] Metabolically active parasites reduce the reagent, resulting in a color change.
-
Data Analysis: The absorbance is measured using a microplate reader. The percentage of inhibition is calculated relative to the control wells, and the IC50 value is determined by plotting the inhibition percentage against the drug concentration.
In Vivo Efficacy Models
Animal models are indispensable for evaluating the efficacy of antiprotozoal compounds in a physiological context. The hamster model of amebic liver abscess and the mouse model of cecal amebiasis are commonly used.[16][17]
Hamster Model of Amebic Liver Abscess:
-
Infection: Golden Syrian hamsters are anesthetized, and a virulent strain of E. histolytica trophozoites is inoculated directly into the liver.[16][22]
-
Treatment: Post-infection, animals are treated with the test compounds or a placebo via oral gavage or parenteral routes for a specified duration.
-
Evaluation: At the end of the treatment period, animals are euthanized, and the livers are excised. The efficacy of the treatment is assessed by determining the percentage of liver necrosis, parasite load in the abscess, and histopathological examination.[23]
Caption: General workflow for in vivo evaluation of antiprotozoal agents.
Mouse Model of Cecal Amebiasis:
-
Infection: Specific strains of mice (e.g., C3H) are surgically inoculated with E. histolytica trophozoites directly into the cecum.[17][24]
-
Treatment: Similar to the hamster model, mice are treated with the test compounds or a placebo.
-
Evaluation: Efficacy is determined by assessing the cecal score (degree of inflammation and tissue damage), counting the number of parasites in the cecal contents, and histological analysis of the cecal tissue.[25]
Conclusion
This compound, with its combination of a tissue-active agent (Metronidazole) and a luminal-active agent (Diloxanide Furoate), presents a logical and effective approach to the treatment of amoebiasis. In vitro data demonstrate the high potency of various antiprotozoal agents, while in vivo and clinical data support the high cure rates associated with the combination therapy found in this compound. The choice of therapeutic agent will depend on the clinical presentation (asymptomatic, intestinal, or extraintestinal disease), local resistance patterns, and patient-specific factors. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel and existing antiprotozoal compounds.
References
- 1. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-lactancia.org [e-lactancia.org]
- 3. researchgate.net [researchgate.net]
- 4. A simple method of inducing amoebic liver abscess in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro susceptibilities of Entamoeba histolytica to azithromycin, CP-63,956, erythromycin, and metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro effect of nitazoxanide against Entamoeba histolytica, Giardia intestinalis and Trichomonas vaginalis trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of a combined diloxanide furoate-metronidazole preparation in the treatment of amoebiasis and giardiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. annalskemu.org [annalskemu.org]
- 12. annalskemu.org [annalskemu.org]
- 13. Treatment of intestinal E. histolytica and G. lamblia with metronidazole, tinidazole and ornidazole: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tinidazole and metronidazole in the treatment of intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Improved method of producing amoebic liver abscesses in hamsters for screening of systemically active amoebicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A comparative study of experimental caecal amoebiasis and the evaluation of amoebicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Metronidazole? [synapse.patsnap.com]
- 19. What is the mechanism of Diloxanide? [synapse.patsnap.com]
- 20. benchchem.com [benchchem.com]
- 21. Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. The mouse model of amebic colitis reveals mouse strain susceptibility to infection and exacerbation of disease by CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Efficacy of Antiamebic Drugs in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Entamizole: A Procedural Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling compounds like Entamizole, a clear and compliant disposal plan is essential. This guide provides a step-by-step operational plan for the safe disposal of this compound, emphasizing the importance of regulatory adherence and best safety practices.
Immediate Safety and Handling Protocol
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure for this compound
The primary source for disposal information for any chemical is its Safety Data Sheet (SDS). The following procedure outlines the necessary steps, beginning with the crucial first step of consulting the SDS.
Step 1: Consult the Safety Data Sheet (SDS)
Step 2: Hazardous Waste Determination
If the SDS is unavailable or does not provide clear guidance, a hazardous waste determination must be performed in accordance with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[1] This involves assessing if this compound meets the criteria for any of the following:
-
Listed Wastes: Check if this compound or its components are on the EPA's P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products.[2]
-
Characteristic Wastes: Determine if the waste exhibits any of the four hazardous characteristics:
-
Ignitability: Flashpoint below 140°F (60°C).
-
Corrosivity: pH less than or equal to 2, or greater than or equal to 12.5.
-
Reactivity: Unstable, reacts violently with water, or generates toxic gases.
-
Toxicity: Harmful if ingested or absorbed, with specific concentration thresholds for certain contaminants.
-
Step 3: Segregation and Collection of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions.[3]
-
Hazardous this compound Waste: If determined to be hazardous, it must be collected in a designated, properly labeled, and sealed hazardous waste container.[3] The container should be compatible with the chemical properties of this compound.
-
Non-Hazardous this compound Waste: If confirmed to be non-hazardous, it can be disposed of according to institutional and local regulations, which may still require specific handling.[4]
Step 4: Labeling and Storage
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[3] Store the waste container in a designated satellite accumulation area within the laboratory.[5] This area should be secure and inspected weekly for any leaks or container degradation.[5]
Step 5: Arrange for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste. Hazardous pharmaceutical waste is typically sent for incineration at a permitted treatment facility.[1] Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your EHS department and local regulations.[6]
Key Regulatory and Safety Data
The disposal of pharmaceutical waste is governed by several key regulatory bodies. Understanding their roles is essential for maintaining compliance.
| Regulatory Body | Role in Pharmaceutical Waste Disposal |
| Environmental Protection Agency (EPA) | Regulates the disposal of hazardous waste through the Resource Conservation and Recovery Act (RCRA).[1] Subpart P of RCRA provides specific regulations for the management of hazardous waste pharmaceuticals in healthcare facilities. |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances to prevent diversion. |
| Occupational Safety and Health Administration (OSHA) | Mandates safe handling procedures and proper personal protective equipment for employees who may come into contact with hazardous chemicals. |
| Department of Transportation (DOT) | Regulates the transportation of hazardous materials, including hazardous chemical waste. |
Experimental Protocols Cited
The procedures outlined in this guide are based on standard laboratory chemical waste management protocols and federal regulations. The key "experiment" in this context is the hazardous waste determination, which is a procedural assessment rather than a benchtop experiment.
Protocol: Hazardous Waste Determination
-
Objective: To classify the this compound waste as hazardous or non-hazardous according to EPA RCRA criteria.
-
Materials: this compound Safety Data Sheet (SDS), EPA hazardous waste lists (P and U lists), and information on the chemical and physical properties of this compound.
-
Methodology:
-
Review Section 2 (Hazard Identification) and Section 13 (Disposal Considerations) of the this compound SDS.
-
If the SDS classifies the material as hazardous, follow the provided disposal instructions.
-
If the SDS is inconclusive, compare the chemical ingredients of this compound to the EPA's P and U lists.[2]
-
Assess the known properties of this compound against the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.
-
Document the determination process and the final classification of the waste.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Entamizole
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides guidance for the occupational handling of Entamizole (a compound containing Metronidazole and Diloxanide Furoate) in a laboratory or drug development setting. It is not intended for patient information. All procedures must be performed in accordance with your institution's Chemical Hygiene Plan and applicable local, state, and federal regulations.
Immediate Safety and Hazard Assessment
This compound is a combination of two active pharmaceutical ingredients (APIs): Metronidazole and Diloxanide Furoate. For occupational handling, precautions must be based on the component with the highest hazard profile, which is Metronidazole .
-
Metronidazole: Classified as a suspected carcinogen (H351) and suspected of causing genetic defects (H341).[1][2] It may also cause skin, eye, and respiratory irritation.[1][2]
-
Diloxanide Furoate: Generally considered not hazardous, although some sources classify it as harmful if swallowed.[3][4][5]
Due to the properties of Metronidazole, this compound powder should be handled as a hazardous drug, minimizing all potential exposure through inhalation and skin contact.
Quantitative Exposure Data
Occupational Exposure Limits (OELs) for Metronidazole have been established by various international bodies, though they are not entirely consistent. No established OELs were found for Diloxanide Furoate.[3] In the absence of a specific OEL for the mixture, it is prudent to adhere to the most conservative limit established for Metronidazole and maintain all exposures to As Low As Reasonably Achievable (ALARA).
| Substance | Limit Type | Issuing Authority | Value | Notes |
| Metronidazole | TWA | Multiple (e.g., Belgium, Spain) | 10 mg/m³ | Time-Weighted Average over 8 hours.[6] |
| TWA | Switzerland | 3 mg/m³ | Time-Weighted Average over 8 hours.[6] | |
| AGW (Inhalable) | Germany (TRGS 900) | 10 mg/m³ | German Occupational Exposure Limit.[4] | |
| AGW (Respirable) | Germany (TRGS 900) | 1.25 mg/m³ | German Occupational Exposure Limit for the respirable fraction.[4] | |
| Diloxanide Furoate | OEL | Not Established | - | No occupational exposure limit values found.[3] |
Personal Protective Equipment (PPE) Protocol
A risk assessment should precede any handling of this compound. The following PPE is the minimum required for handling this compound powder outside of a primary containment device (e.g., glove box).
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves tested for chemotherapy drug resistance (e.g., meeting ASTM D6978 standard). | Prevents skin contact with a suspected carcinogen and mutagen. Double-gloving is a best practice for handling hazardous drugs.[7][8][9] The outer glove should be removed and disposed of as contaminated waste immediately after handling. |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs. | Protects skin and personal clothing from contamination. Gowns should be changed regularly and immediately if contaminated.[9] |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a full-face shield if there is a splash hazard. | Protects eyes from airborne powder and potential splashes.[6][9] |
| Respiratory Protection | A minimum of a fit-tested N95 respirator should be used when handling powders outside of a containment device. | Protects against inhalation of fine particles, a primary route of exposure for potent compounds.[6] |
| Foot Protection | Disposable shoe covers should be worn over closed-toe, non-perforated shoes. | Prevents the tracking of contamination out of the designated handling area.[7] |
Diagram: PPE Selection Workflow for this compound
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Guidance
This protocol outlines the essential steps for safely weighing and preparing a solution of this compound powder.
4.1. Preparation:
-
Designate Area: Cordon off a designated area for handling this compound. Post warning signs indicating a hazardous drug is in use.
-
Verify Equipment: Ensure a certified chemical fume hood or ventilated balance enclosure is functioning correctly.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them on a disposable, plastic-backed absorbent mat inside the fume hood.
-
Don PPE: Put on all required PPE as per the protocol above before entering the designated area. The outer gloves go over the cuff of the gown.[7]
4.2. Handling Procedure (in a Fume Hood):
-
Weighing: Carefully weigh the required amount of this compound powder using a tared weigh boat. Avoid creating dust by using gentle motions.
-
Solubilization: Place the weigh boat inside the destination flask. Add the solvent slowly down the side of the flask to rinse any remaining powder from the weigh boat.
-
Mixing: Cap the flask securely and mix as required (stirring, sonicating) within the fume hood.
-
Post-Handling Decontamination:
-
Wipe down all external surfaces of the container with a suitable deactivating agent (e.g., 70% isopropanol, followed by sterile water).
-
Wipe down the work surface within the fume hood.
-
4.3. Doffing PPE:
-
Remove Outer Gloves: Before exiting the fume hood, remove the outer pair of gloves and dispose of them in the hazardous waste bin inside the hood.
-
Exit & Doff: Exit the designated area. Remove shoe covers, gown, face/eye protection, and finally the inner gloves, disposing of each item into the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.
-
Segregation: Do not mix this compound waste with general, biohazardous, or non-hazardous chemical waste.[10]
-
Waste Containers:
-
Solids: All contaminated solid waste (gloves, gowns, shoe covers, weigh boats, absorbent pads) must be placed in a clearly labeled, sealed container designated for hazardous pharmaceutical waste. These are often black containers.[3][11]
-
Sharps: Contaminated needles and syringes must be placed in a puncture-resistant sharps container specifically for hazardous chemical waste.
-
Liquids: Unused solutions or rinsates should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[12][13]
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical names ("Metronidazole," "Diloxanide Furoate"), and the date.[14]
-
Collection: Arrange for professional disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal service.[10][11]
Experimental Protocols Cited
No specific experimental protocols for the handling of this compound were found in the literature search. The operational plan provided in Section 4 is based on established best practices for the safe handling of hazardous pharmaceutical powders in a laboratory setting.[7] Researchers should develop and validate detailed, task-specific Standard Operating Procedures (SOPs) in consultation with their institution's safety office.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. carlroth.com [carlroth.com]
- 5. NIOSH immediately dangerous to life or health concentrations database (IDLH) (Technical Report) | OSTI.GOV [osti.gov]
- 6. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 7. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ATCDDD - ATC/DDD Index [atcddd.fhi.no]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Table of IDLH Values | NIOSH | CDC [cdc.gov]
- 11. echemi.com [echemi.com]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Immediately dangerous to life or health - Wikipedia [en.wikipedia.org]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
